Benztropine
Description
BENZTROPINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1954 and is indicated for parkinson disease and has 5 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJXKZJWITVLHI-YOFSQIOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022659 | |
| Record name | Benztropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-13-5 | |
| Record name | Benzatropine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00245 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benztropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZTROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NHL2J4X8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZTROPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3014 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
135ºC | |
| Record name | Benzatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00245 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Benztropine's Mechanism of Action in Neuronal Cells: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Abstract
Benztropine, a cornerstone in the management of Parkinson's disease and extrapyramidal symptoms, exerts its therapeutic effects through a multi-faceted mechanism of action at the neuronal level. This technical guide provides a comprehensive overview of this compound's molecular interactions, focusing on its dual role as a potent antagonist of muscarinic acetylcholine receptors and an effective inhibitor of the dopamine transporter. We delve into the quantitative pharmacology of this compound, presenting its binding affinities and functional potencies in clearly structured tables. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this compound's activity, including radioligand binding assays, functional calcium mobilization assays, and in vivo microdialysis. Accompanied by visualizations of relevant signaling pathways and experimental workflows, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel therapeutics for neurological disorders.
Introduction
This compound is a synthetic compound that structurally merges features of atropine and diphenhydramine, bestowing upon it both anticholinergic and antihistaminic properties.[1] Its primary clinical utility lies in its ability to correct the imbalance between the dopaminergic and cholinergic systems in the basal ganglia, a key pathophysiological feature of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3] This is achieved through two principal mechanisms within the central nervous system: the blockade of muscarinic acetylcholine receptors and the inhibition of dopamine reuptake.[2][3] This guide will explore these mechanisms in detail, providing the quantitative data and methodological insights necessary for advanced research and development.
Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby reducing the excitatory effects of acetylcholine in the striatum.[2] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors that mediate diverse physiological functions. This compound exhibits high affinity for these receptors, with a profile that contributes to its therapeutic efficacy and side-effect profile.
Signaling Pathway of Muscarinic Receptor Antagonism
M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents the downstream signaling cascades initiated by acetylcholine.
Figure 1: this compound's antagonism of muscarinic receptor signaling pathways.
Quantitative Data: Muscarinic Receptor Binding Affinity
The binding affinity of this compound for each of the five human muscarinic receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.
| Receptor Subtype | This compound Ki (nM) |
| M1 | 6.8 |
| M2 | 14.1 |
| M3 | 11.2 |
| M4 | 22.9 |
| M5 | 4.6 |
| Data from transfected Sf9 cell membranes using [³H]NMS as the radioligand. |
Dopamine Transporter Inhibition
A crucial component of this compound's mechanism of action is its ability to inhibit the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2] By blocking DAT, this compound increases the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[3] This action helps to restore the dopaminergic tone that is diminished in Parkinson's disease.
Dopaminergic Synapse and DAT Inhibition
In a dopaminergic synapse, dopamine is released from the presynaptic terminal and binds to postsynaptic dopamine receptors. The action of dopamine is terminated by its reuptake into the presynaptic neuron via DAT. This compound binds to DAT, obstructing the reuptake of dopamine and leading to its accumulation in the synaptic cleft.
Figure 2: this compound's inhibition of the dopamine transporter in the synapse.
Quantitative Data: Dopamine Transporter Inhibition Potency
The potency of this compound as a DAT inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of DAT activity.
| Target | This compound IC50 (nM) |
| Dopamine Transporter (DAT) | 118 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity of this compound for DAT by measuring its ability to compete with a radiolabeled ligand for binding to the transporter.
Figure 3: Workflow for a competitive radioligand binding assay for DAT.
-
Materials and Reagents:
-
Cell membranes from a cell line stably expressing human DAT (e.g., HEK293 cells).
-
Radioligand: [³H]WIN 35,428.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Test compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.5.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Homogenize DAT-expressing cells in ice-cold Assay Buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add Assay Buffer, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 5 nM), and membrane preparation.
-
Non-specific Binding: Add Assay Buffer, [³H]WIN 35,428, 10 µM cocaine, and membrane preparation.
-
Competitive Binding: Add Assay Buffer, [³H]WIN 35,428, serially diluted this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.
-
-
-
Calcium Mobilization Assay for Muscarinic Receptor Antagonism
This functional assay measures this compound's ability to block the increase in intracellular calcium induced by a muscarinic agonist in cells expressing M1 or M3 receptors.
-
Materials and Reagents:
-
A cell line stably expressing a Gq-coupled human muscarinic receptor (e.g., CHO-K1 cells expressing M1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound: this compound, serially diluted.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
-
Procedure:
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add Assay Buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with Assay Buffer. Add serially diluted this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading. Add a fixed concentration of carbachol (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the formula:
-
% Inhibition = 100 * (1 - (Responsethis compound - ResponseMin) / (ResponseMax - ResponseMin))
-
Where Responsethis compound is the response in the presence of this compound, ResponseMin is the response with no agonist, and ResponseMax is the response with agonist alone.
-
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
In Vivo Microdialysis for Dopamine Measurement
This in vivo technique measures the effect of this compound on extracellular dopamine levels in the brain of a freely moving animal.
-
Materials and Reagents:
-
Laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂.
-
This compound solution for administration (e.g., intraperitoneal injection).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Dopamine standards.
-
-
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., the striatum). Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 1-2 hours).
-
Drug Administration: Administer this compound to the animal.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours to monitor changes in extracellular dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
HPLC-ECD Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous-organic solution (e.g., sodium phosphate/citrate buffer with methanol or acetonitrile) containing an ion-pairing agent (e.g., octanesulfonic acid).
-
Electrochemical Detector: Glassy carbon working electrode set at an oxidizing potential (e.g., +0.6 to +0.8 V vs. Ag/AgCl reference electrode).
-
-
-
Data Analysis:
-
Quantify the dopamine concentration in each sample by comparing the peak area to that of known dopamine standards.
-
Express the results as a percentage of the average baseline dopamine concentration.
-
Plot the percent change in dopamine concentration over time.
-
-
Conclusion
The therapeutic efficacy of this compound in neuronal cells is unequivocally linked to its dual mechanism of action: potent antagonism of muscarinic acetylcholine receptors and inhibition of the dopamine transporter. This guide has provided a detailed, quantitative, and methodological framework for understanding these actions. The presented data on binding affinities and inhibitory concentrations, coupled with comprehensive experimental protocols, offer a valuable resource for the scientific community. A thorough understanding of this compound's molecular pharmacology is essential for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles for the treatment of Parkinson's disease and other neurological disorders. The continued application of the described experimental techniques will be pivotal in advancing this field.
References
Benztropine's Molecular Engagements Beyond Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine, a synthetic tropane derivative, has long been clinically utilized for its potent anticholinergic properties in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy has traditionally been attributed to the antagonism of muscarinic acetylcholine receptors, thereby restoring the dopaminergic-cholinergic balance in the basal ganglia. However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, extending to a range of non-muscarinic targets. This promiscuity contributes to its unique clinical effects and presents both opportunities for therapeutic repurposing and challenges in predicting its full spectrum of physiological and adverse effects. This in-depth technical guide provides a comprehensive overview of this compound's interactions with key non-muscarinic targets, including the dopamine transporter (DAT), histamine H1 receptor, sigma-1 and sigma-2 receptors, and voltage-gated potassium channels.
Quantitative Analysis of this compound's Non-Muscarinic Interactions
The binding affinities and functional potencies of this compound at its various non-muscarinic targets have been quantified across numerous studies. The following tables summarize these key quantitative data, providing a comparative overview of this compound's engagement with each target.
Table 1: this compound Binding Affinities (Ki) at Non-Muscarinic Targets
| Target | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference(s) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | Rat | 8.5 - 6370 | [1] |
| [³H]WIN 35,428 | CHO cells expressing hDAT | Human | 15 - 964 | [1] | |
| Histamine H1 Receptor | [³H]Pyrilamine | Guinea Pig Brain | Guinea Pig | 16 - 37,600 | [2] |
| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | Guinea Pig | ~7 | [3] |
| Sigma-2 Receptor | [³H]DTG | Guinea Pig Brain | Guinea Pig | 36.1 | [4] |
Table 2: this compound Functional Potencies (IC50/EC50) at Non-Muscarinic Targets
| Target | Assay Type | Cell Line/System | Species | Potency (µM) | Reference(s) |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | Rat Brain Synaptosomes | Rat | 0.118 | [5] |
| Voltage-gated Potassium Channel (Kv1.5) | Whole-cell Patch Clamp | Rabbit Coronary Arterial Smooth Muscle Cells | Rabbit | IC50: 6.11 ± 0.80 | [6][7] |
| Oligodendrocyte Precursor Cell Differentiation | Cellular Assay | - | - | EC50: 0.5 | [8] |
Detailed Experimental Protocols
A thorough understanding of the experimental conditions under which the quantitative data were generated is crucial for their interpretation and for the design of future studies. This section provides detailed methodologies for the key experiments cited.
Radioligand Binding Assays
1. Dopamine Transporter (DAT) Binding Assay using [³H]WIN 35,428
-
Tissue/Cell Preparation: Striatal tissue from rat brains is dissected and homogenized in ice-cold sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in the same buffer to a final concentration of 10 mg/mL original wet weight.
-
Assay Conditions: The assay is conducted in tubes containing 0.5 mL of sucrose phosphate buffer, a specific concentration of [³H]WIN 35,428 (e.g., 0.5 nM), 1.0 mg of tissue, and varying concentrations of this compound or a reference compound.
-
Incubation: The reaction is initiated by the addition of the tissue and incubated for 120 minutes on ice.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 100 µM cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[9][10]
2. Histamine H1 Receptor Binding Assay using [³H]Pyrilamine
-
Membrane Preparation: Guinea pig brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.
-
Assay Conditions: The assay is performed in a total volume of 250 µL containing membrane protein (typically 50-100 µg), [³H]pyrilamine (e.g., 1-2 nM), and varying concentrations of this compound.
-
Incubation: The mixture is incubated at 25°C for 60-120 minutes.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding. Filters are then washed with ice-cold buffer.
-
Detection: Radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known H1 antagonist (e.g., 10 µM mianserin). Specific binding is calculated, and Ki values are determined from competitive binding curves.
3. Sigma-1 and Sigma-2 Receptor Binding Assays
-
Sigma-1 Receptor Assay (--INVALID-LINK---Pentazocine):
-
Membrane Preparation: Guinea pig brain membranes are prepared as described for the H1 receptor assay.
-
Assay Conditions: Membranes are incubated with --INVALID-LINK---pentazocine (e.g., 5 nM) and various concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation and Detection: The incubation is carried out at 37°C for 90 minutes. Bound and free radioligand are separated by filtration, and radioactivity is quantified. Non-specific binding is determined in the presence of 10 µM haloperidol.[11][12]
-
-
Sigma-2 Receptor Assay ([³H]DTG):
-
Assay Conditions: To measure binding to sigma-2 receptors, the assay is performed with [³H]DTG (e.g., 10 nM) in the presence of a masking agent for sigma-1 sites, such as (+)-pentazocine (e.g., 1 µM).
-
Incubation and Detection: The procedure is similar to the sigma-1 assay. Non-specific binding is determined using a high concentration of a non-selective sigma ligand like haloperidol (e.g., 10 µM).[4][13]
-
Functional Assays
1. Whole-Cell Patch-Clamp Electrophysiology for Kv1.5 Channels
-
Cell Preparation: Rabbit coronary arterial smooth muscle cells are enzymatically isolated and maintained in a short-term culture.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is used to record voltage-gated potassium currents.
-
Solutions: The external solution typically contains (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4). The internal pipette solution contains (in mM): 120 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and 5 Mg-ATP (pH adjusted to 7.2).
-
Voltage Protocol: To elicit Kv currents, cells are held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).
-
Drug Application: this compound is applied to the bath solution at different concentrations to determine its effect on the Kv currents.
-
Data Analysis: The amplitude of the potassium current is measured before and after drug application to determine the concentration-dependent inhibition and calculate the IC50 value. The effects on channel gating properties (activation and inactivation) are also analyzed.[6][7]
Signaling Pathways and Experimental Workflows
The interaction of this compound with its non-muscarinic targets initiates distinct downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the histamine H1 receptor antagonist and this compound analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling by [3H]1,3-di(2-tolyl)guanidine of two high affinity binding sites in guinea pig brain: evidence for allosteric regulation by calcium channel antagonists and pseudoallosteric modulation by sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of Voltage-Dependent K+ Channels by this compound, a Muscarinic Acetylcholine Receptor Inhibitor, in Coronary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [sigmaaldrich.com]
- 9. σ Receptor Effects of N-Substituted this compound Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Benztropine's Molecular Structure and Activity: A Deep Dive for Drug Development Professionals
An In-depth Technical Guide on the Structure-Activity Relationship of Benztropine and its Analogs
This compound, a synthetic tropane alkaloid, serves as a critical pharmacological tool and a clinically significant agent for treating Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic efficacy stems from a dual mechanism of action: inhibition of the dopamine transporter (DAT) and antagonism of muscarinic acetylcholine receptors.[2] This unique pharmacological profile has also made this compound and its derivatives intriguing candidates for the development of treatments for cocaine abuse.[3][4] Understanding the intricate relationship between this compound's molecular structure and its activity at these targets is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailed experimental protocols for its characterization, and visualizations of key signaling pathways and workflows.
Core Molecular Scaffold and Key Pharmacophoric Features
The this compound molecule is characterized by a rigid tropane ring system, a diphenylmethoxy moiety at the 3α position, and a methyl group on the tropane nitrogen. Modifications to each of these three regions have profound effects on the compound's affinity and selectivity for the dopamine transporter and muscarinic receptors.
The Tropane Ring: Stereochemistry and Substitutions
The tropane ring provides the fundamental scaffold for this compound's interaction with its targets. The stereochemistry of the diphenylmethoxy group is crucial, with the 3α-isomers generally exhibiting higher affinity for the DAT than their 3β-counterparts.
The Diphenylmethoxy Moiety: Aromatic Substitutions
The two phenyl rings of the diphenylmethoxy group are key for binding to the dopamine transporter. Substitutions on these rings can significantly modulate binding affinity and selectivity.
-
Halogenation: Introduction of a chloro- or fluoro-substituent at the para (4') position of one or both phenyl rings generally increases affinity for the DAT.[2][3] For instance, the 4'-chloro derivative (4'-Cl-BZT) shows a tenfold increase in potency for inhibiting dopamine uptake compared to the parent compound.[3]
-
Smaller Substituents: In general, smaller substituents on the aromatic rings are well-tolerated for both DAT and H1 receptor binding.[5]
The N-Substituent: Modulating Selectivity
The N-methyl group of this compound can be replaced with various substituents to alter the compound's pharmacological profile.
-
Steric Bulk: Increasing the steric bulk of the N-substituent generally decreases affinity for muscarinic M1 receptors, thereby enhancing selectivity for the DAT.[6]
-
N-Alkyl and N-Arylalkyl Analogs: A series of N-substituted analogs, including allyl, benzyl, propylphenyl, and butylphenyl derivatives, have been synthesized and evaluated, revealing that these modifications can significantly impact binding affinities at monoamine transporters and muscarinic receptors.[7]
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki values) and dopamine uptake inhibition potencies (IC50 values) for this compound and a selection of its key analogs at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and muscarinic M1 receptor.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | M1 Ki (nM) |
| This compound | 8.5 - 20 | 490 - 4600 | 1420 - 7350 | ~100 |
| 4'-Chlorothis compound | ~1.1 | - | - | - |
| 4,4'-Difluorothis compound | ~15 | - | - | - |
| N-allyl-northis compound | ~10 | - | - | >1000 |
| N-benzyl-northis compound | ~12 | - | - | >1000 |
Table 1: Binding Affinities (Ki) of this compound Analogs at Monoamine Transporters and Muscarinic M1 Receptors. Data compiled from multiple sources.[3][5][6][8]
| Compound | Dopamine Uptake Inhibition IC50 (nM) |
| This compound | 15 - 964 |
| 4'-Chlorothis compound | ~10 |
| 4,4'-Difluorothis compound | ~20 |
Table 2: Dopamine Uptake Inhibition Potencies (IC50) of this compound Analogs. Data compiled from multiple sources.[3][9]
Experimental Protocols
The characterization of this compound and its analogs relies heavily on in vitro binding and functional assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[10]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., a this compound analog) for the dopamine transporter or muscarinic receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor/transporter (e.g., rat striatum for DAT, CHO cells expressing human M1 receptors).
-
Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]pirenzepine for M1 receptors).[7]
-
Test compounds (this compound analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to block the reuptake of dopamine into synaptosomes.
Objective: To determine the potency (IC50 value) of a test compound in inhibiting dopamine uptake.
Materials:
-
Synaptosomal preparations from rat striatum.
-
[3H]Dopamine.
-
Test compounds (this compound analogs) at various concentrations.
-
Uptake buffer.
-
Scintillation cocktail and counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiation of Uptake: Add [3H]dopamine to initiate the uptake process.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Scintillation Counting: Lyse the synaptosomes and measure the amount of [3H]dopamine taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of dopamine uptake inhibition against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound's mechanism of action at the dopaminergic synapse.
Caption: A typical workflow for the development of this compound analogs.
Conclusion
The structure-activity relationship of this compound is a well-explored area that continues to provide valuable insights for the design of novel central nervous system agents. By systematically modifying the tropane ring, the diphenylmethoxy moiety, and the N-substituent, researchers can fine-tune the affinity and selectivity of these compounds for the dopamine transporter and muscarinic receptors. The detailed experimental protocols and workflows presented in this guide offer a framework for the continued exploration of this compound analogs as potential therapeutics for a range of neurological and psychiatric disorders. The ongoing efforts in this field hold the promise of delivering new medicines with improved efficacy and reduced side effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and this compound as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative structure-activity relationships of this compound analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Structure-Activity Relationships of this compound Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Substituted this compound Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Benztropine Pharmacokinetics in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of benztropine in preclinical models. This compound, an anticholinergic and antihistaminic agent, is primarily used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for the development of new therapeutic applications and for predicting its pharmacokinetic profile in humans.
Executive Summary
This compound exhibits a distinct pharmacokinetic profile characterized by low oral bioavailability, extensive hepatic metabolism, and high permeability across the blood-brain barrier. Preclinical studies, predominantly in rats, have identified multiple phase I and phase II metabolites. The drug is highly bound to plasma proteins. While comprehensive quantitative pharmacokinetic data for this compound in preclinical models is limited in publicly available literature, studies on its analogs provide valuable insights into its disposition.
Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound in preclinical models is not extensively reported in the available literature. However, some information can be gleaned from various sources. It is important to note that much of the detailed quantitative analysis has been performed on this compound analogs developed as potential treatments for cocaine abuse.
Table 1: Summary of this compound Pharmacokinetic Parameters (Data derived from human and analog studies)
| Parameter | Value | Species/Model | Notes |
| Oral Bioavailability (F) | ~29%[1] | Human | Limited gastric absorption and significant first-pass metabolism contribute to low bioavailability.[2] Preclinical data is not readily available. |
| Time to Maximum Concentration (Tmax) | ~7 hours[1] | Human (oral) | Indicates slow absorption from the gastrointestinal tract.[1] |
| Maximum Concentration (Cmax) | 2.5 ng/mL[1] | Human (1.5 mg oral dose) | |
| Volume of Distribution (Vd) | 12-30 L/kg[1] | Human | Suggests extensive tissue distribution. |
| Plasma Protein Binding | ~95%[1] | Human | |
| Elimination Half-life (t1/2) | ~36 hours[1] | Human | Highly variable. |
| Metabolism | Hepatic[2] | Rat | Undergoes N-oxidation, N-dealkylation, and ring hydroxylation.[1] |
| Excretion | Urine and Bile[2] | Rat | Metabolites are the primary forms excreted.[2] |
Table 2: Pharmacokinetic Parameters of this compound Analogs in Sprague-Dawley Rats (Intravenous Administration)
| Analog | Dose (mg/kg) | Vd (L/kg) | CL (L/h/kg) | t1/2 (h) | Brain-to-Plasma Ratio (AUCbrain/AUCplasma) | Reference |
| AHN 1-055 | 5 | 18.7 | 1.8 | 7.69 | 4.8 | [3] |
| JHW 005 | 10 | 34.3 | 5.4 | 5.45 | 2.52 | [4] |
| JHW 013 | 10 | 20.1 | 3.6 | 4.1 | 1.51 | [4] |
| GA 1-69 | 10 | 8.69 | 1.5 | 4.46 | 1.32 | [4] |
| 4'-Cl BZT | - | > Cocaine | < 4',4''-diCl BZT | > Cocaine | 4.6-4.7 | [5] |
| 4',4''-diCl BZT | - | < 4'-Cl BZT | - | > 4'-Cl BZT | 4.6-4.7 | [5] |
Data for some parameters of 4'-Cl BZT and 4',4''-diCl BZT are presented relative to cocaine or each other as specific values were not provided in the source.
Experimental Protocols
Detailed experimental protocols for this compound pharmacokinetic studies are not consistently reported. The following sections provide generalized methodologies based on common practices for similar compounds and available information.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Animal Model: Male Sprague-Dawley rats (approximately 300 g) are commonly used.[3] Animals are cannulated in the jugular vein for blood sampling.
Dosing:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection via the tail vein.
-
Oral (PO): this compound is administered by oral gavage.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
Brain Tissue Sampling: For brain distribution studies, animals are euthanized at various time points after dosing. The brains are rapidly removed, rinsed with cold saline, blotted dry, and stored at -80°C.
Sample Analysis: Plasma and brain homogenate concentrations of this compound are determined using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd.
Experimental workflow for in vivo pharmacokinetic studies.
Bioanalytical Method: LC-MS/MS for this compound in Plasma
Objective: To quantify this compound concentrations in rat plasma.
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
In Vitro Metabolism in Rat Liver Microsomes
Objective: To investigate the metabolic stability and identify the metabolites of this compound.
Materials:
-
Pooled rat liver microsomes.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
This compound stock solution.
Procedure:
-
Prepare an incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., 1 µM final concentration).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound and to identify potential metabolites.
Data Analysis: The disappearance of this compound over time is used to calculate the in vitro half-life and intrinsic clearance. Metabolite identification is performed by analyzing the mass spectra of the detected peaks.
Metabolic pathway of this compound in rat liver microsomes.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent of this compound binding to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membranes (e.g., 8 kDa molecular weight cut-off).
-
Rat plasma.
-
Phosphate buffered saline (PBS), pH 7.4.
-
This compound stock solution.
Procedure:
-
Spike rat plasma with this compound to a final concentration (e.g., 1 µM).
-
Add the spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber.
-
Incubate the device at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Brain Tissue Binding Assay (Brain Homogenate Method)
Objective: To determine the extent of this compound binding to brain tissue.
Materials:
-
Rat brain tissue.
-
Homogenization buffer (e.g., PBS).
-
Equilibrium dialysis device.
-
This compound stock solution.
Procedure:
-
Homogenize the brain tissue in buffer (e.g., 1:3 w/v).
-
Spike the brain homogenate with this compound.
-
Perform equilibrium dialysis with the spiked brain homogenate against PBS as described for the plasma protein binding assay.
-
Determine the concentration of this compound in the homogenate and buffer chambers by LC-MS/MS.
Data Analysis: The fraction unbound in brain homogenate (fu,brain) is calculated. This value can be used to estimate the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key parameter for predicting CNS drug efficacy.
Discussion
The pharmacokinetic profile of this compound in preclinical models indicates that it is a drug with good CNS penetration but poor oral bioavailability. Its long half-life, observed in humans and suggested by studies on its analogs in rats, implies a prolonged duration of action. The extensive metabolism suggests a potential for drug-drug interactions, particularly with inhibitors or inducers of the cytochrome P450 enzymes involved in its biotransformation.
The high plasma protein and brain tissue binding will significantly influence the free drug concentrations available to exert a pharmacological effect. Therefore, these parameters are critical to consider when designing and interpreting preclinical efficacy and toxicology studies.
The provided experimental protocols offer a framework for conducting pharmacokinetic and drug metabolism studies on this compound. It is essential to validate all bioanalytical methods according to regulatory guidelines to ensure the accuracy and reliability of the data generated. Further studies are warranted to obtain a more complete and comparative quantitative pharmacokinetic profile of this compound in various preclinical species to better support its clinical development and potential for new indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetics, brain distribution, and pharmacodynamics of 2nd generation dopamine transporter selective this compound analogs developed as potential substitute therapeutics for treatment of cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent this compound analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ds7-backend.ndl.gov.in:8443 [ds7-backend.ndl.gov.in:8443]
- 5. Transport, metabolism, and in vivo population pharmacokinetics of the chloro this compound analogs, a class of compounds extensively evaluated in animal models of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Benztropine's Modulation of the Dopamine-Acetylcholine Balance: A Technical Guide
For Immediate Release
An In-depth Analysis of Benztropine's Dual-Action Mechanism on Key Neurotransmitter Systems
This technical guide provides a comprehensive overview of the pharmacological effects of this compound, focusing on its intricate interplay with dopamine and acetylcholine systems in the brain. Designed for researchers, scientists, and drug development professionals, this document synthesizes current quantitative data, details key experimental methodologies, and visualizes the underlying neurobiological pathways.
Executive Summary
This compound is a centrally acting therapeutic agent renowned for its dual-action mechanism: inhibition of the dopamine transporter (DAT) and antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] This unique pharmacological profile enables it to correct the neurotransmitter imbalance that characterizes Parkinson's disease and drug-induced extrapyramidal symptoms.[1][3] By simultaneously increasing dopaminergic activity and reducing cholinergic hyperactivity, this compound effectively alleviates motor disturbances such as tremors and rigidity.[2][4] This guide delves into the quantitative receptor binding affinities, the in vivo effects on neurotransmitter levels, and the experimental protocols used to elucidate these properties.
Quantitative Pharmacodynamics
This compound's therapeutic efficacy is rooted in its specific binding affinities for DAT and mAChRs. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Receptor Binding Affinities
This compound exhibits a notably high affinity for the human muscarinic M1 receptor, with a Ki value in the sub-nanomolar range. Its affinity for the dopamine transporter is moderate. This potent anticholinergic activity, particularly at the M1 receptor, is a cornerstone of its mechanism.[1][5]
| Target | Ligand/Assay | Species | Value | Unit | Reference |
| Dopamine Transporter (DAT) | This compound (IC50) | - | 118 | nM | N/A |
| Muscarinic M1 Receptor | This compound (Ki) | Human | 0.231 | nM | N/A |
| Muscarinic M1 Receptor | This compound (Ki) | Rat | 0.25 | nM | N/A |
| Muscarinic M3 Receptor | This compound (Ki) | Rat | N/A | N/A | N/A |
Note: There is a discrepancy in the literature regarding this compound analogues, which have shown 100- to 300-fold lower affinity for M1 receptors than for DAT. The data presented here is for this compound itself.
In Vivo Effects on Neurotransmitter Levels
| Neurotransmitter | Brain Region | Species | Dose | Effect | Reference |
| Dopamine | Striatum | Rat | 10⁻⁶ M (local perfusion) | 1.7-fold increase | [8] |
| Dopamine | Striatum | Rat | 5 mg/kg & 25 mg/kg | Dose-dependent increase | N/A |
| Acetylcholine | Striatum | Rat | N/A | Expected to increase* | [6][7] |
*Based on the known mechanism of muscarinic autoreceptor antagonists.
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects arise from its modulation of the intricate balance between the dopaminergic and cholinergic systems, particularly within the striatum.
The Dopamine-Acetylcholine Balance in the Striatum
In a healthy state, dopamine D2 receptors exert an inhibitory effect on cholinergic interneurons. In conditions like Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of these cholinergic neurons, contributing to motor symptoms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. Benzatropine - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intrastriatal dialysis evidence for a direct inhibitory effect of this compound on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of anticholinergic drugs on striatal acetylcholine release and motor activity in freely moving rats studied by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo studies on the dopamine re-uptake mechanism in the striatum of the rat: effects of this compound, sodium and ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Dual-Action Molecule: Unraveling the Anticholinergic Identity of Benztropine
A Technical Deep Dive for the Modern Researcher
The mid-20th century marked a pivotal era in neuropharmacology, witnessing the advent of synthetic compounds that would reshape the therapeutic landscape for neurological disorders. Among these was benztropine, a molecule born from the structural amalgamation of two well-established pharmacophores: the tropane ring of atropine and the diphenylmethoxy group of diphenhydramine.[1] While its clinical efficacy in Parkinson's disease and drug-induced extrapyramidal symptoms is now well-documented, the initial discovery of its defining anticholinergic properties was a result of meticulous preclinical investigation characteristic of the time. This technical guide delves into the core experimental evidence and methodologies that first illuminated this compound's potent antagonism of the cholinergic system.
A Molecule Forged from Two Worlds: The Synthesis of this compound
The synthesis of this compound, first achieved in the early 1950s, is a testament to the structure-activity-driven drug design of the era. The process, in its fundamental form, involves the condensation of tropine with bromodiphenylmethane.[2][3]
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound, as can be inferred from the chemical literature of the period, would have likely followed these steps:
-
Preparation of Bromodiphenylmethane: Diphenylmethane would be subjected to bromination, typically using a brominating agent such as N-bromosuccinimide in the presence of a radical initiator, or elemental bromine with a Lewis acid catalyst, to yield bromodiphenylmethane.
-
Condensation Reaction: The resulting bromodiphenylmethane would then be reacted with tropine in a suitable solvent. The reaction is a nucleophilic substitution where the hydroxyl group of tropine displaces the bromide from bromodiphenylmethane, forming the ether linkage characteristic of this compound.
-
Purification: The crude product would then undergo a series of purification steps, likely including extraction, washing to remove unreacted starting materials and byproducts, and finally, crystallization to yield pure this compound. For pharmaceutical use, the base would be converted to a stable salt, typically the mesylate salt.[4]
Unmasking the Anticholinergic Potency: Early Pharmacological Investigations
The initial pharmacological screening of this compound focused on elucidating its effects on the parasympathetic nervous system, a logical step given its structural similarity to the potent anticholinergic agent, atropine. These early studies relied on a combination of in vitro and in vivo models to quantify its activity.
In Vitro Assessment: The Isolated Guinea Pig Ileum Preparation
A cornerstone of pharmacological research in the mid-20th century was the isolated organ bath.[5] This technique provided a controlled environment to study the direct effects of a compound on smooth muscle contractility.
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig would be dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at a constant temperature (typically 37°C) and aerated with a mixture of 95% oxygen and 5% carbon dioxide.
-
Induction of Contractions: The ileum segment would be challenged with a cholinergic agonist, such as acetylcholine or carbachol, to induce smooth muscle contraction. The magnitude of these contractions would be recorded using a kymograph or a more modern force-displacement transducer.
-
Antagonism Assay: this compound would then be introduced into the organ bath at varying concentrations prior to the addition of the cholinergic agonist. A reduction in the contractile response to the agonist in the presence of this compound would indicate anticholinergic activity.
-
Data Analysis: By constructing dose-response curves for the agonist in the presence and absence of this compound, the potency of this compound as a competitive antagonist could be determined.
In Vivo Corroboration: Mydriatic Effect in Mice
To confirm that the anticholinergic effects observed in vitro translated to a physiological response in a living organism, early investigators would have turned to animal models. A classic in vivo assay for anticholinergic activity is the induction of mydriasis (pupil dilation).
-
Animal Model: Mice would be used as the experimental subjects.
-
Drug Administration: this compound would be administered to the mice, typically via intraperitoneal or subcutaneous injection, at various doses. A control group would receive a saline injection.
-
Pupil Measurement: At set time intervals following administration, the pupil diameter of the mice would be measured, often using a microscope with a calibrated eyepiece.
-
Data Analysis: A dose-dependent increase in pupil diameter in the this compound-treated group compared to the control group would provide strong evidence of its anticholinergic properties in vivo.
Quantifying the Anticholinergic Strength: Comparative Potency
The initial pharmacological reports on this compound provided key quantitative comparisons to the benchmark anticholinergic, atropine. These early findings are summarized in the table below.
| Experimental Model | Finding |
| Isolated Guinea Pig Ileum | The anticholinergic activity of this compound is approximately equal to that of atropine.[6] |
| Unanesthetized Cats (Oral Administration) | This compound demonstrates approximately half the anticholinergic activity of atropine.[6] |
These early studies, while lacking the molecular precision of modern receptor binding assays, were instrumental in establishing this compound's fundamental pharmacological profile. They demonstrated that this compound was a potent antagonist of cholinergic neurotransmission, a property that would become the cornerstone of its therapeutic application.
The Cholinergic Signaling Pathway: The Target of this compound
This compound exerts its therapeutic effects by modulating the delicate balance of neurotransmission in the brain, particularly within the basal ganglia. In conditions such as Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of the cholinergic system. This compound helps to correct this imbalance by blocking the action of acetylcholine at its receptors.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow: From Synthesis to Pharmacological Characterization
The discovery of this compound's anticholinergic properties followed a logical and systematic experimental workflow, representative of the drug discovery process in the mid-20th century.
Caption: The experimental workflow for the discovery of this compound's anticholinergic properties.
References
- 1. Combinatorial synthesis of this compound libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. This compound mesylate | C22H29NO4S | CID 3246155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Desensitization to the anticholinergic effects of atropine on isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pendopharm.com [pendopharm.com]
An In-depth Technical Guide to the Synthesis and Screening of Benztropine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, screening, and signaling pathways of benztropine derivatives. This compound, a tropane-based dopamine reuptake inhibitor, has a rich pharmacological profile, also exhibiting affinity for muscarinic and histamine receptors.[1] Its derivatives are of significant interest for their potential therapeutic applications, including the treatment of Parkinson's disease and as potential medications for cocaine addiction.[2][3] This document details the synthetic strategies for creating novel this compound analogs, outlines the key screening assays for their pharmacological characterization, and visualizes the primary signaling pathways they modulate.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs typically involves the modification of the tropane scaffold, the diphenylmethoxy moiety, or the N-substituent of the tropane ring.
A common synthetic route to this compound involves the condensation of tropine with bromodiphenylmethane, which is formed from the bromination of diphenylmethane.[4]
A combinatorial approach has also been employed to generate libraries of this compound analogues.[5] A key step in this method is the radical azidonation of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester. Reaction of the resulting intermediate with Grignard reagents allows for the introduction of diverse substituents. Subsequent deprotection and N-alkylation or N-arylation can then be performed to generate a three-dimensional library of compounds.[5]
Modifications at the 6-position of the tropane ring have been explored to reduce dopamine transporter (DAT) binding affinity while maintaining dopamine uptake inhibitory activity.[4] N-substituted analogs of 3α-(diphenylmethoxy)tropane have also been synthesized to investigate the structure-activity relationships at monoamine transporters and muscarinic receptors.[6][7] For instance, N-allyl and N-butyl derivatives can be generated by reacting the demethylated this compound precursor with the corresponding allyl or butyl bromide.
Screening of this compound Derivatives
The pharmacological activity of this compound derivatives is assessed through a variety of in vitro and in vivo screening assays to determine their affinity and functional activity at their primary targets: the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), muscarinic acetylcholine receptors (M1-M5), and histamine H1 receptors.
In Vitro Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of this compound derivatives for their target receptors and transporters.[8] These assays involve incubating a radiolabeled ligand with a tissue or cell membrane preparation containing the target of interest in the presence of varying concentrations of the unlabeled test compound (the this compound derivative). The ability of the test compound to displace the radioligand is measured, and the concentration that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Table 1: Radioligands for Binding Assays
| Target | Radioligand | Tissue/Cell Source | Reference for Protocol |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Rat Striatum | [7][9] |
| Serotonin Transporter (SERT) | [3H]Citalopram | Rat Midbrain | [8] |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine | Rat Frontal Cortex | [8] |
| Muscarinic M1 Receptor | [3H]Pirenzepine | Rat Brain | [8] |
| Histamine H1 Receptor | [3H]Pyrilamine (Mepyramine) | Rat Brain | [10] |
In Vitro Dopamine Uptake Inhibition Assay
This functional assay measures the ability of this compound derivatives to inhibit the uptake of dopamine into synaptosomes, which are preparations of nerve terminals.[3][11][12][13] Rat striatal synaptosomes are typically used as they are rich in dopamine transporters.[3][13] The assay involves incubating the synaptosomes with a radiolabeled dopamine tracer (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is then measured. The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[5] A microdialysis probe is surgically implanted into the brain region of interest, such as the nucleus accumbens.[5] Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentration of dopamine. This technique allows for the assessment of how this compound derivatives affect dopamine neurotransmission in a living organism.[5]
Quantitative Data
The following tables summarize the binding affinities (Ki) and dopamine uptake inhibition (IC50) values for a selection of this compound derivatives.
Table 2: Binding Affinities (Ki, nM) of this compound Analogs at Monoamine Transporters and Receptors
| Compound | DAT | SERT | NET | M1 | H1 |
| This compound | 118 | 2,780 | 3,310 | 1.9 | 16 |
| 4'-Chlorothis compound | 11.5 | 1,510 | 3,110 | 2.1 | - |
| 3'-Chlorothis compound | 29.5 | 1,020 | 1,170 | 1.1 | - |
| 4',4''-Dichlorothis compound | 11.2 | 1,040 | 1,530 | 1.8 | - |
| N-Allyl-northis compound | 20.3 | >10,000 | >10,000 | 116 | - |
| N-Butyl-northis compound | 24.6 | >10,000 | >10,000 | 290 | - |
Data compiled from multiple sources.[7][14][15][16]
Table 3: Dopamine Uptake Inhibition (IC50, nM) of this compound Analogs
| Compound | IC50 (nM) |
| This compound | 148 |
| 4'-Chlorothis compound | 21.4 |
| 3'-Chlorothis compound | 50.1 |
| 4',4''-Dichlorothis compound | 22.1 |
| N-Allyl-northis compound | 35.8 |
| N-Butyl-northis compound | 24.6 |
Data compiled from multiple sources.[15][16][17]
Signaling Pathways
This compound and its derivatives exert their pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Dopamine Transporter (DAT) Signaling
This compound derivatives are primarily known for their ability to inhibit the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling.
Caption: Dopamine Transporter (DAT) Inhibition by this compound Derivatives.
Muscarinic Acetylcholine Receptor Signaling
This compound acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, which are G-protein coupled receptors.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways and Antagonism by this compound Derivatives.
Histamine H1 Receptor Signaling
This compound and its analogs also exhibit antagonist activity at histamine H1 receptors, which are Gq-coupled.
Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by this compound Derivatives.
Experimental Protocols
General Synthesis of N-Substituted this compound Analogs
The following is a general procedure for the synthesis of N-substituted this compound analogs. Specific reaction conditions (e.g., solvent, temperature, reaction time) and purification methods should be optimized for each specific derivative and can be found in the cited literature.
-
N-Demethylation of this compound: this compound is reacted with a demethylating agent, such as 1-chloroethyl chloroformate followed by methanolysis, to yield northis compound.
-
N-Alkylation/Arylation: Northis compound is then reacted with an appropriate alkyl or aryl halide (e.g., allyl bromide, butyl bromide, or a substituted benzyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF) to yield the desired N-substituted this compound derivative.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to afford the pure N-substituted this compound analog.
For more detailed synthetic procedures, refer to Agoston et al., 1997 and related publications.[8]
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is a general guideline for a competitive radioligand binding assay using [3H]WIN 35,428.
-
Membrane Preparation: Rat striatal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]WIN 35,428 (at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the this compound derivative (or vehicle for total binding). For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) is used.
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding data using software such as Prism. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9]
Dopamine Uptake Inhibition Assay
This protocol provides a general procedure for a [3H]dopamine uptake assay in rat striatal synaptosomes.
-
Synaptosome Preparation: Rat striata are homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove nuclei and cell debris. The supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The synaptosomal pellet is resuspended in a physiological buffer.
-
Assay Setup: Synaptosomes are pre-incubated with varying concentrations of the this compound derivative for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: [3H]Dopamine is added to initiate the uptake reaction. The incubation is continued for a short time (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the inhibition curves.[3][11]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and screening of this compound derivatives. The synthetic strategies allow for the generation of diverse chemical libraries for structure-activity relationship studies. The screening assays detailed herein are essential for characterizing the pharmacological profiles of these compounds at their primary targets. The signaling pathway diagrams offer a visual representation of the mechanisms through which these derivatives exert their effects. The quantitative data presented in the tables serves as a valuable resource for comparing the potencies and selectivities of various this compound analogs. This information is critical for the rational design and development of novel this compound derivatives with improved therapeutic properties for the treatment of neurological and substance use disorders. Researchers are encouraged to consult the cited literature for more specific experimental details.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dopamine uptake in striatal synaptosomes exposed to peroxidation "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic assessment of the this compound analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Substituted this compound Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Structure-Activity Relationships of this compound Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dopamine uptake by rat striatal synaptosomes: a compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A model of the sodium dependence of dopamine uptake in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative structure-activity relationships of this compound analogues at the dopamine transporter and histamine H(1) receptors [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dopamine Transport Inhibitors Based on GBR12909 and this compound as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alteration of dopamine uptake into rat striatal vesicles and synaptosomes caused by an in vitro exposure to atrazine and some of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomers of Benztropine: A Deep Dive into Stereospecific Pharmacological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine, a clinically utilized anticholinergic agent for the management of Parkinson's disease and drug-induced extrapyramidal symptoms, is a chiral molecule administered as a racemic mixture of its (S)- and (R)-enantiomers. While the therapeutic effects of the racemate are well-documented, a deeper understanding of the individual contributions of each enantiomer to the overall pharmacological profile is crucial for advancing drug development and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and distinct pharmacological activities of the enantiomers of this compound at its primary molecular targets: the dopamine transporter (DAT), the histamine H1 receptor, and muscarinic acetylcholine receptors.
Chiral Resolution of this compound Enantiomers
The separation of racemic this compound into its individual enantiomers is a critical first step in elucidating their distinct pharmacological properties. High-performance liquid chromatography (HPLC) employing a chiral stationary phase is a commonly utilized and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation of this compound
A typical protocol for the analytical and semi-preparative chiral HPLC separation of this compound enantiomers is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as a Chiralpak column, is often effective.
-
Mobile Phase: A non-polar organic solvent system, for example, a mixture of hexane and a polar modifier like isopropanol or ethanol, is commonly used. The addition of a small amount of an amine, such as diethylamine, can improve peak shape and resolution for basic compounds like this compound.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance, typically around 254 nm, is employed.
-
Flow Rate and Temperature: A flow rate of approximately 1 mL/min and ambient column temperature are standard starting conditions.
Optimization of the mobile phase composition and flow rate may be necessary to achieve baseline separation of the enantiomers. Once separated, the enantiomeric purity of the collected fractions should be assessed using analytical chiral HPLC.
Pharmacological Activity at the Dopamine Transporter (DAT)
This compound is a known inhibitor of the dopamine transporter, a key mechanism contributing to its therapeutic effects in Parkinson's disease. Stereoselectivity is observed in the interaction of this compound enantiomers with DAT.
Quantitative Data: this compound Enantiomer Affinity for DAT
| Enantiomer | Ki (nM) for [3H]WIN 35,428 Binding |
| (S)-Benztropine | Data not available in searched literature |
| (R)-Benztropine | Data not available in searched literature |
| Racemic this compound | 118[1] |
Note: While the affinity of racemic this compound for DAT is established, specific Ki values for the individual enantiomers were not found in the reviewed literature. However, studies on this compound analogues suggest that stereochemistry significantly influences DAT binding.
Experimental Protocol: Dopamine Transporter Radioligand Binding Assay
The affinity of this compound enantiomers for the dopamine transporter is typically determined using a competitive radioligand binding assay.
-
Tissue Preparation: Membranes are prepared from a brain region rich in dopamine transporters, such as the striatum, from a suitable animal model (e.g., rat or mouse).
-
Radioligand: A high-affinity radiolabeled DAT ligand, such as [3H]WIN 35,428 or [3H]cocaine, is used.
-
Assay Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (S-benztropine, R-benztropine, or racemic this compound).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Pharmacological Activity at the Histamine H1 Receptor
This compound possesses significant antihistaminic properties, which can contribute to both its therapeutic effects and its side-effect profile. The interaction with the histamine H1 receptor is also stereoselective.
Quantitative Data: this compound Enantiomer Affinity for Histamine H1 Receptor
| Enantiomer | Ki (nM) for [3H]Pyrilamine Binding |
| (S)-Benztropine | Data not available in searched literature |
| (R)-Benztropine | Data not available in searched literature |
| Racemic this compound | Data on this compound analogues show a wide range of affinities (Ki = 16-37600 nM)[2][3] |
Note: Specific Ki values for the individual enantiomers of this compound at the H1 receptor were not available in the searched literature. However, the wide range of affinities observed for its analogues strongly suggests that the stereochemical configuration is a critical determinant of H1 receptor binding.
Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay
The affinity of this compound enantiomers for the histamine H1 receptor is determined using a competitive radioligand binding assay similar to that for DAT.
-
Tissue Preparation: Membranes are prepared from a tissue source expressing a high density of H1 receptors, such as the cerebral cortex or cerebellum.
-
Radioligand: A selective H1 receptor antagonist radioligand, such as [3H]pyrilamine or [3H]mepyramine, is used.
-
Assay Procedure: The protocol is analogous to the DAT binding assay, with incubation of membranes, radioligand, and varying concentrations of the this compound enantiomers.
-
Data Analysis: The IC50 and Ki values are determined as described for the DAT binding assay.
Pharmacological Activity at Muscarinic Acetylcholine Receptors
The primary therapeutic action of this compound is attributed to its antagonism of muscarinic acetylcholine receptors, which helps to restore the balance of cholinergic and dopaminergic neurotransmission in the basal ganglia.[4][5][6] This interaction is also expected to be stereospecific. This compound acts as an antagonist at M1, M2, M3, M4, and M5 muscarinic receptor subtypes.[7]
Quantitative Data: this compound Enantiomer Affinity for Muscarinic Receptors
| Enantiomer | Ki (nM) for [3H]QNB Binding (Non-subtype selective) |
| (S)-Benztropine | Data not available in searched literature |
| (R)-Benztropine | Data not available in searched literature |
| Racemic this compound | High affinity, though specific Ki varies by study |
Note: While this compound is known to be a potent muscarinic antagonist, specific Ki values for the individual enantiomers at different muscarinic receptor subtypes were not found in the reviewed literature.
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
-
Cell/Tissue Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3) or from tissues with a high density of these receptors (e.g., cortex for M1, heart for M2, salivary glands for M3) are used.
-
Radioligand: A non-subtype-selective muscarinic antagonist radioligand like [3H]quinuclidinyl benzilate ([3H]QNB) or a subtype-selective radioligand, if available, is employed.
-
Assay Procedure: The competitive binding assay is performed as described for DAT and H1 receptors.
-
Data Analysis: IC50 and Ki values are calculated to determine the affinity of each enantiomer for the specific muscarinic receptor subtype.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow for its pharmacological characterization.
Figure 1: Inhibition of Dopamine Transporter (DAT) by this compound Enantiomers.
Figure 2: Antagonism of the Histamine H1 Receptor Signaling Pathway.
Figure 3: General Mechanism of Muscarinic Receptor Antagonism.
Figure 4: Experimental Workflow for Characterizing this compound Enantiomers.
Conclusion
The pharmacological activity of this compound is a composite of the actions of its (S)- and (R)-enantiomers at multiple neurotransmitter receptors and transporters. While the existing literature strongly indicates that stereochemistry plays a pivotal role in the activity of this compound and its analogues, there is a notable gap in the availability of direct, quantitative comparisons of the binding affinities of the resolved enantiomers of this compound itself at the dopamine transporter, histamine H1 receptor, and muscarinic receptor subtypes.
The detailed experimental protocols provided herein offer a robust framework for conducting such comparative studies. A thorough characterization of the individual enantiomers will provide a more nuanced understanding of this compound's mechanism of action, potentially leading to the development of new therapeutic agents with improved efficacy and reduced side effects. Future research should focus on obtaining these critical quantitative data to fully elucidate the stereospecific pharmacology of this compound.
References
- 1. benzatropine (PD010149, GIJXKZJWITVLHI-PMOLBWCYSA-N) [probes-drugs.org]
- 2. Comparative Structure-Activity Relationships of this compound Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative structure-activity relationships of this compound analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Benzatropine - Wikipedia [en.wikipedia.org]
- 7. Atropine - Wikipedia [en.wikipedia.org]
Benztropine: A Multifaceted Modulator of Neuroprotection and Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Benztropine, a compound traditionally utilized for the management of Parkinson's disease and drug-induced extrapyramidal symptoms, is emerging as a significant agent in the broader landscape of neurological therapeutics. Beyond its well-established anticholinergic and antihistaminic properties, recent research has illuminated its potent neuroprotective and neuroinflammatory modulatory roles. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to this compound's effects on the central nervous system, with a particular focus on its potential for promoting neuroprotection and mitigating neuroinflammation. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative and demyelinating diseases.
Core Mechanisms of Action
This compound's therapeutic effects are multifaceted, stemming from its ability to interact with several key neurotransmitter systems and cellular pathways. Its primary mechanisms of action relevant to neuroprotection and neuroinflammation include:
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: this compound acts as an antagonist at M1 and M3 muscarinic acetylcholine receptors.[1][2] This action is central to its effects on oligodendrocyte differentiation and remyelination.
-
Dopamine Reuptake Inhibition: By blocking the dopamine transporter (DAT), this compound increases the synaptic availability of dopamine, contributing to its efficacy in movement disorders and potentially offering neuroprotective effects in dopaminergic neurons.
-
Histamine H1 Receptor Antagonism: this compound's antihistaminic properties may contribute to its sedative effects and play a role in modulating the neuroinflammatory response.
This compound in Neuroprotection: Promoting Oligodendrocyte Differentiation and Remyelination
A significant area of interest is this compound's ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This is a critical process for neuroprotection and repair in demyelinating diseases such as multiple sclerosis.
Signaling Pathways in Oligodendrocyte Differentiation
The pro-myelinating effects of this compound are primarily attributed to its antagonism of M1 and M3 muscarinic receptors on OPCs. Activation of these Gq-coupled receptors by acetylcholine normally triggers the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium (Ca2+) and the activation of downstream signaling molecules that inhibit OPC differentiation. By blocking these receptors, this compound effectively removes this inhibitory signal, thereby promoting the maturation of OPCs.
Caption: this compound promotes oligodendrocyte differentiation by antagonizing M1/M3 muscarinic receptors.
Quantitative Data: Efficacy in Promoting Oligodendrocyte Differentiation
The following table summarizes key quantitative findings from preclinical studies investigating this compound's effect on oligodendrocyte differentiation.
| Parameter | Model System | This compound Concentration | Outcome | Reference |
| Mature Oligodendrocytes | Cuprizone-induced demyelination in mice (in vivo) | 10 mg/kg daily | ~2-fold increase in GST-π+ mature oligodendrocytes in the corpus callosum | [1] |
| MBP+ Oligodendrocytes | Rat optic nerve-derived OPCs (in vitro) | 1.5 µM | Significant increase in Myelin Basic Protein (MBP) positive cells | [1] |
| Myelination of Axons | Mouse embryonic stem cell-derived neurons co-cultured with rat OPCs (in vitro) | 1.0 µM | Significant increase in the absolute amount of myelination | [1] |
This compound in Neuroinflammation: Modulation of Microglial Activation
Neuroinflammation, primarily driven by the activation of microglia, is a hallmark of many neurodegenerative diseases. This compound has demonstrated the potential to modulate this inflammatory response, thereby exerting a neuroprotective effect.
Signaling Pathways in Microglial Activation
The activation of microglia by inflammatory stimuli, such as lipopolysaccharide (LPS), often involves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This leads to the transcription and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While direct quantitative data on this compound's specific impact on these cytokines is still emerging, its known anti-inflammatory properties suggest a modulatory role in this pathway.
Caption: this compound may reduce neuroinflammation by modulating the NF-κB signaling pathway in microglia.
Quantitative Data: Receptor Binding Affinities
This compound's interaction with various receptors contributes to its overall pharmacological profile. The following table presents binding affinity (Ki) and inhibitory concentration (IC50) data for this compound and its analogues at key molecular targets.
| Target | Ligand | Ki (nM) | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | This compound Analogues | 8.5 - 6370 | - | |
| Dopamine Transporter (DAT) | This compound | - | 118 | |
| Histamine H1 Receptor | This compound Analogues | 16 - 37,600 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective and anti-neuroinflammatory effects.
In Vivo Model: Cuprizone-Induced Demyelination
This model is used to assess the pro-myelinating effects of this compound in vivo.
-
Animal Model: C57BL/6 mice.
-
Induction of Demyelination: Mice are fed a diet containing 0.2% (w/w) cuprizone mixed with chow for 5-7 weeks to induce demyelination, particularly in the corpus callosum.[1]
-
This compound Administration: Following the cuprizone diet, mice are returned to a normal chow diet and administered this compound (e.g., 10 mg/kg) or vehicle (saline) daily via intraperitoneal (i.p.) injection for a specified period (e.g., 5 weeks).[1]
-
Assessment of Remyelination:
-
Histology: Brains are harvested, and sections of the corpus callosum are stained with Luxol Fast Blue to assess the extent of myelination.[1]
-
Immunohistochemistry: Sections are immunostained for markers of mature oligodendrocytes, such as Glutathione S-transferase pi (GST-π), to quantify the number of myelinating cells.[1]
-
-
Workflow Diagram:
Caption: Workflow for assessing this compound's remyelination effects in the cuprizone mouse model.
In Vitro Model: Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the ability of this compound to protect neuronal cells from a neurotoxin.
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Induction of Neurotoxicity: Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that induces apoptosis, at a concentration of 500 µM for 48 hours.
-
This compound Treatment: Cells are pre-treated, co-treated, or post-treated with various concentrations of this compound to assess its protective effects.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Apoptosis: Quantified by measuring DNA fragmentation using an oligonucleosomal ELISA or by assessing caspase-3 activity.
-
-
Workflow Diagram:
Caption: Workflow for assessing the neuroprotective effects of this compound against MPP+ toxicity.
In Vitro Model: Neuroinflammation Assay in Microglial Cells
This assay is designed to evaluate the anti-inflammatory properties of this compound.
-
Cell Line: BV-2 murine microglial cell line.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
Assessment of Anti-inflammatory Effects:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Levels of TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).
-
-
Workflow Diagram:
Caption: Workflow for assessing the anti-inflammatory effects of this compound in microglial cells.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective and neuroinflammatory modulator. Its ability to promote oligodendrocyte differentiation and remyelination through M1/M3 muscarinic receptor antagonism offers a promising therapeutic avenue for demyelinating diseases. Furthermore, its potential to quell microglial-driven neuroinflammation warrants further investigation. Future research should focus on elucidating the precise downstream signaling cascades affected by this compound in both oligodendrocytes and microglia. Moreover, clinical studies are needed to translate these promising preclinical findings into effective therapies for a range of debilitating neurological disorders. This technical guide provides a solid foundation for these future endeavors, offering a comprehensive resource for the continued exploration of this compound's therapeutic potential.
References
Benztropine's Impact on Cancer Stem Cell Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the repurposed drug benztropine and its significant impact on cancer stem cell (CSC) pathways. Drawing from preclinical research, this document outlines the mechanisms of action, effects on key signaling cascades, and detailed experimental methodologies to facilitate further investigation into its therapeutic potential.
Executive Summary
Cancer stem cells are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, metastasis, and resistance to conventional therapies. Targeting these cells is a critical strategy in cancer drug development. This compound, an anticholinergic drug traditionally used for Parkinson's disease, has emerged as a promising agent that selectively targets CSCs. This guide details its inhibitory effects on breast and colorectal cancer stem cells, primarily through the modulation of dopamine and muscarinic acetylcholine receptors, leading to the downregulation of critical pro-tumorigenic signaling pathways, including STAT3, NF-κB, and Wnt/β-catenin. Notably, current research has not established a direct link between this compound and the Hedgehog or Notch signaling pathways in the context of CSCs.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer stem cell populations and cancer cell viability as reported in key studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LuM1/m9 (murine) | Colon Cancer | 16.5 | [1] |
| HT-29 (human) | Colon Cancer | 18.23 | |
| MCF-7 (human) | Breast Cancer | 21.71 | |
| AGS (human) | Gastric Cancer | 5.8 (at 48h) | [2] |
| MKN28 (human) | Gastric Cancer | > 50 | [2] |
| MKN45 (human) | Gastric Cancer | 33.9 (at 24h), 6.0 (at 48h) | [2] |
Table 2: Effect of this compound Mesylate on Breast Cancer Stem Cell Markers and Sphere Formation
| Assay | Cell Line | This compound Concentration (µM) | Result | Citation |
| ALDH+ Cell Population | MDA-MB-231 spheres | 1 | Decrease to 7.1% (from 11.1% in control) | [3] |
| 5 | Decrease to 5.5% | [3] | ||
| 10 | Decrease to 4.9% | [3] | ||
| CD44+/CD24- Cell Population | MDA-MB-231 spheres | 5 | Decrease to 20.0% (from 46.5% in control) | [3] |
| 10 | Decrease to 13.3% | [3] | ||
| Mammosphere Formation | MDA-MB-231 | Dose-dependent reduction in number and size | Significant reduction | [3] |
| 4T1-luc2 | 5 and 10 | Significant inhibition of number and size | [3] |
Signaling Pathway Analysis
This compound's anti-CSC activity is attributed to its interaction with specific cell surface receptors, which subsequently modulates downstream signaling pathways crucial for CSC maintenance and survival.
Primary Targets of this compound
This compound is known to be an antagonist of muscarinic acetylcholine receptors (M1) and an inhibitor of the dopamine transporter (DAT/SLC6A3) , leading to increased extracellular dopamine.[1][4] It also has affinities for dopamine receptors and histamine receptors .[5] The inhibitory effects of this compound on mammosphere formation can be partially rescued by the addition of agonists for these receptors, confirming their role in its mechanism of action.[5]
Impact on Downstream Signaling Cascades
The engagement of this compound with its primary targets leads to the suppression of key pro-tumorigenic signaling pathways:
-
STAT3, NF-κB, and β-catenin Pathways: Research has demonstrated that this compound treatment reduces the levels of STAT3, NF-κB p65/RelA, and β-catenin in both the cytoplasm and nucleus of cancer cells.[1][4] These transcription factors are critical for the expression of genes involved in cell proliferation, survival, and stemness. The reduction of these factors is a key mechanism behind this compound's ability to inhibit tumoroid formation and CSC properties.[1]
-
Wnt/β-catenin Pathway: The observed reduction in β-catenin levels by this compound directly implicates an inhibitory effect on the Wnt/β-catenin signaling pathway.[1] While the precise molecular interaction with upstream components of the Wnt pathway has not been fully elucidated, the downregulation of β-catenin is a significant finding, as this pathway is fundamental for the self-renewal of CSCs in many cancers.
The following diagram illustrates the known signaling pathways affected by this compound in cancer stem cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound against cancer stem cells.
Sphere Formation Assay (Mammosphere Assay)
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent conditions.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, 4T1-luc2)
-
DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment plates
Protocol:
-
Culture breast cancer cells to 70-80% confluency in standard culture conditions.
-
Harvest cells using Trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in serum-free sphere-forming medium (DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, 4 µg/mL heparin, and penicillin-streptomycin).
-
Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Seed cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.
-
Add this compound at desired concentrations to the treatment wells.
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-10 days.
-
Count the number of mammospheres (typically >50 µm in diameter) per well using an inverted microscope.
-
For self-renewal assays (secondary sphere formation), collect primary spheres by gentle centrifugation, dissociate them into single cells using Trypsin-EDTA, and re-plate them in fresh sphere-forming medium without the drug.
The following diagram outlines the workflow for the sphere formation assay.
Aldehyde Dehydrogenase (ALDH) Activity Assay
High ALDH activity is a hallmark of cancer stem cells. This assay quantifies the population of ALDH-positive cells using flow cytometry.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
DEAB (diethylaminobenzaldehyde) - ALDH inhibitor (included in the kit)
-
Single-cell suspension of cancer cells
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension from the cancer cell line of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ assay buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains DEAB. DEAB serves as a negative control by inhibiting ALDH activity.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in fresh ALDEFLUOR™ assay buffer.
-
Analyze the samples by flow cytometry. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample.
CD44+/CD24- Cancer Stem Cell Marker Analysis
The CD44+/CD24- phenotype is another widely used marker profile to identify breast cancer stem cells.
Materials:
-
Fluorochrome-conjugated antibodies: anti-CD44 (e.g., FITC) and anti-CD24 (e.g., PE)
-
Isotype control antibodies
-
Single-cell suspension of cancer cells
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension and adjust the cell concentration to 1 x 10^6 cells/mL in cold FACS buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-CD44 and anti-CD24 antibodies to the sample tubes at the manufacturer's recommended concentrations.
-
Add corresponding isotype control antibodies to separate control tubes.
-
Incubate the tubes on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples using a flow cytometer. Gate on the viable cell population and then analyze the expression of CD44 and CD24 to quantify the CD44+/CD24- subpopulation.
Conclusion
This compound demonstrates significant potential as an anti-cancer stem cell agent, particularly in breast and colorectal cancers. Its mechanism of action, involving the inhibition of dopamine and muscarinic acetylcholine signaling and the subsequent downregulation of STAT3, NF-κB, and β-catenin, provides a strong rationale for its repurposing in oncology. The provided experimental protocols offer a framework for researchers to further investigate and validate these findings. Future research should focus on elucidating the precise molecular interactions of this compound with the Wnt/β-catenin pathway and exploring its efficacy in a broader range of cancer types, as well as investigating potential synergistic effects with existing chemotherapeutic agents. The absence of evidence for its impact on the Hedgehog and Notch pathways suggests that its therapeutic window may be focused on cancers reliant on the signaling cascades identified in this guide.
References
- 1. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New use of an old drug: inhibition of breast cancer stem cells by this compound mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Assay for Dopamine Reuptake Inhibition by Benztropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[1][2][3] Its function is paramount in controlling motor activity, motivation, and reward pathways.[2] Consequently, DAT is a key target for therapeutic drugs and substances of abuse.[2][4] Benztropine, a tropane-based compound, is a potent inhibitor of dopamine reuptake and is clinically used in the management of Parkinson's disease.[5][6][7] These application notes provide a detailed protocol for an in vitro dopamine reuptake assay to characterize the inhibitory activity of this compound and similar compounds on the human dopamine transporter (hDAT).
This compound functions as a selective inhibitor of the dopamine transporter, although it also exhibits affinity for muscarinic and histamine receptors.[5][8] By blocking the reuptake of dopamine, this compound increases the concentration and duration of dopamine in the synapse, which helps to alleviate the motor symptoms associated with Parkinson's disease.[5][9] Understanding the potency and mechanism of DAT inhibition by this compound is crucial for the development of novel therapeutics with improved selectivity and efficacy.
Data Presentation
The inhibitory potency of this compound on the dopamine transporter is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the dopamine reuptake activity.
| Compound | Transporter | Assay System | IC50 (nM) | Reference |
| This compound | Human Dopamine Transporter (hDAT) | Cells expressing hDAT | 118 | [10] |
| This compound Analogs | Rat Dopamine Transporter | Rat brain synaptosomes | Varies | [7] |
Experimental Protocols
This section details a robust and widely used in vitro radioligand-based dopamine reuptake assay to determine the IC50 of this compound. The protocol is adapted from established methodologies for characterizing DAT inhibitors.[1][11]
Objective:
To determine the dose-dependent inhibition of [3H]dopamine uptake by this compound in cells stably expressing the human dopamine transporter (hDAT).
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK 293) cells or Chinese Hamster Ovary (CHO) cells stably expressing hDAT.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3).[12]
-
Radioligand: [3H]Dopamine.
-
Test Compound: this compound mesylate.
-
Inhibitor for Non-specific Uptake: A high concentration of a known DAT inhibitor (e.g., 100 µM nomifensine or cocaine).[1]
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.
-
Equipment: 96-well cell culture plates, multi-channel pipette, liquid scintillation counter, cell incubator.
Experimental Procedure:
-
Cell Culture and Plating:
-
Culture hDAT-expressing cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).[11]
-
In parallel, seed non-transfected host cells (e.g., naïve HEK 293) to determine non-specific uptake.[11]
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound mesylate in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested.
-
Prepare a solution of [3H]dopamine in assay buffer at a concentration close to its Km value for DAT.
-
Prepare the non-specific uptake control by adding a high concentration of a known DAT inhibitor (e.g., 100 µM nomifensine) to the assay buffer.[1]
-
-
Dopamine Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the 96-well plate and wash the cells once with pre-warmed assay buffer.
-
Add the various concentrations of this compound or the non-specific uptake control to the appropriate wells.
-
Pre-incubate the plate at room temperature or 37°C for a defined period (e.g., 10-20 minutes).
-
Initiate the uptake reaction by adding the [3H]dopamine solution to all wells.
-
Incubate the plate for a short, defined period (e.g., 5-10 minutes) at room temperature or 37°C.[1] The incubation time should be within the linear range of dopamine uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular [3H]dopamine.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial, mix well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The raw data will be in counts per minute (CPM).
-
Total Uptake: CPM from wells with [3H]dopamine and no inhibitor.
-
Non-specific Uptake: CPM from wells with [3H]dopamine and a high concentration of a known DAT inhibitor (or from non-transfected cells).[11]
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
Calculate the percentage of inhibition for each this compound concentration relative to the specific uptake in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Dopamine Reuptake Inhibition by this compound
Caption: Mechanism of dopamine reuptake and its inhibition by this compound.
Experimental Workflow for Dopamine Reuptake Assay
Caption: Workflow for the in vitro dopamine reuptake inhibition assay.
Alternative Methodologies
While radioligand-based assays are the gold standard, fluorescence-based assays offer a non-radioactive alternative.[13][14] These assays utilize a fluorescent substrate that is a mimetic of dopamine and is transported into the cell by DAT. The increase in intracellular fluorescence can be measured in real-time, providing a high-throughput compatible method for screening DAT inhibitors.[13][14]
Conclusion
The provided protocol offers a reliable method for characterizing the inhibitory effects of this compound on the dopamine transporter. Accurate determination of the IC50 value is essential for understanding the pharmacological profile of this compound and for the development of novel DAT inhibitors with therapeutic potential in various neurological and psychiatric disorders. Researchers should optimize assay conditions, such as cell density, incubation times, and substrate concentration, for their specific experimental setup to ensure robust and reproducible results.
References
- 1. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the this compound Analog [125I]GA II 34 Binding Site on the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Benzatropine - Wikipedia [en.wikipedia.org]
- 7. Dopamine Transport Inhibitors Based on GBR12909 and this compound as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benzatropine (PD010149, GIJXKZJWITVLHI-PMOLBWCYSA-N) [probes-drugs.org]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Application Note and Protocols: Establishing a Benztropine Dose-Response Curve in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine is a centrally acting drug with a dual mechanism of action, functioning as both a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor.[1][2][3] It is clinically used in the management of Parkinson's disease and to counteract extrapyramidal symptoms induced by antipsychotic medications.[1][4] Understanding the dose-dependent effects of this compound on cell viability is crucial for preclinical research and drug development. Establishing a dose-response curve in a relevant cell culture model allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of the compound.[5]
This application note provides a detailed protocol for establishing a this compound dose-response curve in cell culture using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The protocols provided are suitable for neuronal cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), which are commonly used models in neuropharmacological research.[8][9]
Data Presentation
The following table summarizes representative quantitative data that could be obtained from a this compound dose-response experiment in SH-SY5Y cells after a 48-hour incubation period. The data is presented as percent cell viability relative to an untreated control.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.231 | 0.092 | 98.2 |
| 1 | 1.158 | 0.076 | 92.3 |
| 5 | 0.987 | 0.065 | 78.7 |
| 10 | 0.752 | 0.051 | 59.9 |
| 25 | 0.439 | 0.038 | 35.0 |
| 50 | 0.213 | 0.025 | 17.0 |
| 100 | 0.105 | 0.015 | 8.4 |
Note: The IC50 value is calculated from the dose-response curve generated from this data.
Experimental Protocols
Materials
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO)
-
Selected cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol 1: Cell Culture and Seeding
-
Cell Maintenance: Culture SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete medium. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Protocol 2: this compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound mesylate in DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: After the 24-hour incubation period for cell attachment, carefully remove the medium from each well and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: MTT Cell Viability Assay
-
MTT Addition: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percent Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula: Percent Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value from the dose-response curve.
Visualizations
Caption: Experimental workflow for determining the dose-response of this compound.
Caption: this compound's dual signaling pathway inhibition.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The high-affinity D2/D3 agonist D512 protects PC12 cells from 6-OHDA-induced apoptotic cell death and rescues dopaminergic neurons in the MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benztropine Administration in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine, an anticholinergic and dopamine reuptake inhibitor, is a clinically used medication for Parkinson's disease (PD).[1][2][3] In preclinical research, rodent models of PD are essential for investigating the pathophysiology of the disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the administration of this compound in two of the most common neurotoxin-based rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
This compound's primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors, which helps to correct the imbalance between the dopaminergic and cholinergic systems in the parkinsonian brain.[1][2] Additionally, it inhibits the reuptake of dopamine, thereby increasing its availability in the synaptic cleft.[1] These dual actions make it a compound of interest for both symptomatic relief and potentially neuroprotective strategies in PD research.
This compound Compound Information
| Compound | This compound Mesylate |
| Molecular Formula | C₂₁H₂₅NO·CH₄O₃S |
| Molecular Weight | 403.5 g/mol |
| Appearance | White, crystalline powder |
| Solubility | - Water: Very soluble - Ethanol, DMSO, Dimethyl Formamide: ~30 mg/mL - PBS (pH 7.2): ~10 mg/mL |
| Storage | Store at 2-8°C, desiccated |
I. The 6-Hydroxydopamine (6-OHDA) Rat Model
The unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the striatum of rats leads to a progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), mimicking the pathology of Parkinson's disease. This model is widely used to study motor deficits and to test the efficacy of antiparkinsonian drugs.
Experimental Protocol: Symptomatic Relief of Motor Deficits
This protocol is designed to assess the ability of this compound to alleviate established motor deficits in 6-OHDA lesioned rats.
1. Induction of the 6-OHDA Lesion:
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.
-
Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Inject 6-OHDA (8-16 µg in 2-4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle. The injection should be performed slowly over several minutes, and the needle should be left in place for an additional 5-10 minutes before withdrawal.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery. Allow 2-3 weeks for the lesion to fully develop and stabilize.
2. This compound Administration:
-
Preparation of this compound Solution: Dissolve this compound mesylate in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 250g rat receiving a 0.25 mL injection). This compound mesylate is very soluble in water.
-
Administration: Three weeks post-lesion, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle (0.9% saline).
3. Behavioral Assessment: Apomorphine-Induced Rotations:
-
Procedure: 30 minutes after this compound or vehicle administration, challenge the rats with apomorphine (0.5 mg/kg, s.c.).
-
Data Collection: Immediately place the animal in a circular arena and record the number of full contralateral (away from the lesioned side) rotations for 60-90 minutes.
-
Analysis: Compare the number of rotations in the this compound-treated group to the vehicle-treated group. A significant reduction in rotations indicates a therapeutic effect.
Experimental Workflow: 6-OHDA Model (Symptomatic Study)
Quantitative Data from Literature
| Model | Treatment | Behavioral Test | Result |
| Cobalt Chloride-induced Parkinsonism (Rat) | This compound Mesylate (10 mg/kg, i.p.) | Rearing, Postural Instability, Pasta Handling | Ameliorated motor deficits |
Data sourced from[6]
II. The MPTP Mouse Model
The systemic administration of MPTP to mice causes a selective destruction of dopaminergic neurons in the SNc, leading to motor impairments. This model is particularly useful for studying the mechanisms of neurodegeneration and for evaluating the neuroprotective potential of therapeutic compounds.
Experimental Protocol: Neuroprotection Study
This protocol is designed to assess the potential of this compound to protect against MPTP-induced neurotoxicity.
1. This compound Pre-treatment:
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Preparation of this compound Solution: Dissolve this compound mesylate in sterile 0.9% saline.
-
Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle (0.9% saline) 30 minutes prior to each MPTP injection.
2. Induction of the MPTP Lesion (Sub-acute Regimen):
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile 0.9% saline.
-
Administration: Administer MPTP (20-30 mg/kg, i.p.) once daily for five consecutive days.
3. Behavioral Assessment (7 days after the last MPTP injection):
-
Rotarod Test: Place the mouse on an accelerating rotarod and record the latency to fall.
-
Open Field Test: Place the mouse in an open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period.
4. Neurochemical and Histological Analysis (21 days after the last MPTP injection):
-
Tissue Collection: Euthanize the mice and dissect the striatum and midbrain.
-
HPLC Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography.
-
Immunohistochemistry: Section the midbrain and perform tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the number of dopaminergic neurons in the SNc.
Experimental Workflow: MPTP Model (Neuroprotection Study)
Quantitative Data from Literature
| Model | Treatment | Outcome Measure | Result |
| MPTP Mouse Model | This compound | Striatal Dopamine Metabolism | Inhibited MPTP toxicity |
| MPTP Mouse Model | MPTP (20 mg/kg x 4, 2h intervals) | Striatal Dopamine Levels | Severe and persistent depletion |
| MPTP Mouse Model | MPTP (20 mg/kg x 4, 2h intervals) | Striatal Tyrosine Hydroxylase | Severe decrease |
Data sourced from[3]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action. As an anticholinergic agent, it blocks muscarinic acetylcholine receptors (mAChRs), primarily the M1 subtype, in the striatum. This action helps to re-establish the balance between the depleted dopaminergic system and the relatively overactive cholinergic system in Parkinson's disease. As a dopamine reuptake inhibitor, this compound blocks the dopamine transporter (DAT), leading to an increase in the synaptic concentration and duration of action of dopamine.
Conclusion
The protocols outlined in this document provide a framework for investigating the therapeutic potential of this compound in established rodent models of Parkinson's disease. The 6-OHDA model is well-suited for studying symptomatic effects on motor function, while the MPTP model is a valuable tool for assessing neuroprotective properties. Careful consideration of the experimental design, including the timing of drug administration relative to the neurotoxin, is crucial for obtaining meaningful and reproducible results. The quantitative data provided serves as a reference for expected outcomes and for the validation of these models. Further research utilizing these protocols will contribute to a better understanding of the mechanisms of action of this compound and its potential as a disease-modifying therapy for Parkinson's disease.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound inhibits toxicity of MPTP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Dabigatran Combined With this compound Ameliorates Cobalt Chloride-Induced Parkinsonism in Rats, Restores Protease-Activated Receptor 1 (PAR1), and Mitigates Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benztropine in a Xenograft Model of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A key challenge in GBM therapy is the presence of glioma stem cells (GSCs), a subpopulation of tumor cells that contribute to therapeutic resistance and tumor recurrence. Recent research has identified the potential for repurposing existing drugs to target these resistant cell populations. Benztropine, an anticholinergic drug traditionally used for Parkinson's disease, has emerged as a promising candidate for GBM treatment.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in a xenograft model of glioblastoma, based on preclinical findings.
This compound has been shown to suppress glioma cell proliferation and sensitize these cells to temozolomide, the standard-of-care chemotherapy for GBM.[1] Its mechanism of action in cancer is multifaceted, involving the inhibition of muscarinic acetylcholine receptors (mAChRs) and the dopamine transporter (DAT/SLC6A3), as well as the modulation of key oncogenic signaling pathways such as STAT3, NF-κB, and β-catenin.[3][4][5][6][7] Preclinical studies using xenograft models have demonstrated that this compound can reduce tumor growth and improve survival, both as a monotherapy and in combination with temozolomide.[1][8]
These protocols are designed to guide researchers in the setup and execution of preclinical studies to further evaluate the efficacy of this compound in glioblastoma.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Cancer Models
| Cancer Model | Treatment Group | Dosage and Administration | Key Findings | Reference |
| Temozolomide-resistant Glioblastoma Xenograft | This compound | Not specified | Improved animal survival compared to vehicle control. | [1] |
| Temozolomide-resistant Glioblastoma Xenograft | This compound + Temozolomide | Not specified | Reduced glioma growth and improved survival. | [1] |
| Tumor Allograft (LuM1 cells) | This compound | 0.5 mg/mouse, intraperitoneally, thrice weekly | Significantly suppressed tumor growth and attenuated metastasis. | [4] |
| Platinum-induced Neuropathy with Tumor Xenograft | This compound | Not specified | Lower tumor growth compared to untreated animals and synergized with oxaliplatin. | [8] |
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Glioblastoma Xenograft (PDX) Model
This protocol outlines the procedure for establishing an orthotopic glioblastoma xenograft model using patient-derived tumor cells.
Materials:
-
Freshly resected human glioblastoma tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Liberase DH (or similar tissue dissociation enzyme)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Stereotactic frame
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., ketamine/xylazine cocktail)
Procedure:
-
Tumor Tissue Processing:
-
Under sterile conditions, mechanically mince the fresh tumor tissue into small fragments (<1 mm³).
-
Digest the tissue fragments with a dissociation enzyme solution (e.g., Liberase DH in DMEM) at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzyme with DMEM containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with PBS and resuspend in a serum-free neural stem cell medium.
-
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for injection into the striatum or cortex (e.g., 2 mm lateral and 1 mm anterior to the bregma, at a depth of 3 mm).
-
Slowly inject 1 x 10⁵ to 5 x 10⁵ glioblastoma cells in a volume of 2-5 µL of PBS using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor the animals for post-surgical recovery and tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Protocol 2: this compound Administration in a Glioblastoma Xenograft Model
This protocol provides a method for the systemic administration of this compound to mice bearing glioblastoma xenografts.
Materials:
-
This compound mesylate salt
-
Sterile PBS or saline solution
-
Mice with established glioblastoma xenografts (from Protocol 1)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound mesylate in sterile PBS to the desired concentration. A stock solution can be prepared and stored according to the manufacturer's instructions.
-
The final injection volume should be between 100-200 µL per mouse.
-
-
Administration:
-
Based on a previously published study in a different tumor model, a dosage of 0.5 mg/mouse administered intraperitoneally (i.p.) three times a week can be used as a starting point.[4]
-
Alternatively, dosage can be calculated based on body weight (e.g., 10-20 mg/kg).
-
Administer the this compound solution or a vehicle control (PBS) to the respective groups of mice.
-
-
Monitoring:
-
Monitor tumor growth regularly using imaging techniques.
-
Record animal body weight and overall health status.
-
At the end of the study, euthanize the mice and collect tumor tissue for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of action in glioblastoma.
Caption: Experimental workflow for this compound in a GBM xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (Cogentin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. psychdb.com [psychdb.com]
- 4. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Preventive action of this compound on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Screening of Benztropine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis, purification, and characterization of benztropine analogs for drug screening purposes. The protocols are designed to be accessible to researchers with a background in organic chemistry and pharmacology.
Introduction
This compound and its analogs are a class of compounds known for their activity at various neurotransmitter receptors and transporters.[1][2] They have been extensively studied for their potential as treatments for a range of neurological and psychiatric disorders, including Parkinson's disease and cocaine abuse.[3][4] The core structure of this compound, consisting of a tropane ring and a diphenylmethoxy moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[5][6] This document outlines the synthesis of this compound analogs, methods for their characterization, and protocols for their screening at key biological targets.
Synthesis of this compound Analogs
A variety of synthetic strategies can be employed to generate a library of this compound analogs. The classical approach involves the condensation of a substituted diphenylmethane with tropine.[2][7] For generating a library of analogs with diversity in the diphenylmethoxy portion, a combinatorial approach using Grignard reagents is effective.[1][5] Furthermore, N-substituted analogs can be prepared by alkylation of the northis compound precursor.
General Synthetic Scheme
A versatile method for synthesizing a library of this compound analogs can be achieved through a combinatorial approach involving the reaction of various Grignard reagents with a common intermediate.[1] This allows for the introduction of diverse substituents on the phenyl rings.
Key Synthetic Steps:
-
Protection of Tropine: The synthesis often begins with the protection of the nitrogen on the tropane ring, for example, using a Boc group.
-
Introduction of the Diphenylmethoxy Moiety: A key step is the formation of the ether linkage between the tropane scaffold and the diphenylmethanol derivative. One common method is the reaction of a bromodiphenylmethane derivative with tropine.[2][7]
-
Combinatorial Diversification: To create a library, a radical azidonation of a protected 3-benzyloxytropane can be performed, followed by reaction with a variety of Grignard reagents to introduce different substituents on the phenyl rings.[1]
-
N-de-methylation and N-alkylation: To synthesize N-substituted analogs, this compound can be demethylated to northis compound, followed by alkylation with various alkyl halides.
Experimental Protocols
Protocol 1: Synthesis of 4'-Chlorothis compound
This protocol details the synthesis of a representative this compound analog, 4'-chlorothis compound.
Materials:
-
Tropine
-
4-Chlorobenzhydryl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add tropine (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Addition of Electrophile: Dissolve 4-chlorobenzhydryl bromide (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4'-chlorothis compound.
Protocol 2: N-Alkylation of Northis compound
This protocol describes the synthesis of N-substituted this compound analogs from the northis compound precursor.
Materials:
-
Northis compound
-
Alkyl halide (e.g., ethyl iodide, propyl bromide) (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add northis compound (1.0 eq), potassium carbonate, and anhydrous acetonitrile.
-
Addition of Alkyl Halide: Add the alkyl halide to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound analog.
Characterization of Analogs
The synthesized analogs should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Drug Screening Protocols
The synthesized this compound analogs can be screened for their activity at various biological targets. The primary targets of interest for this compound and its analogs are the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), histamine H1 receptor, and muscarinic M1 receptor.[8][9][10]
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter.
General Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target of interest.
-
Assay Buffer: Use a suitable buffer for the specific target.
-
Competition Binding: Incubate the membrane preparation with a specific radioligand (e.g., [3H]win 35,428 for DAT, [3H]pyrilamine for H1 receptors) and varying concentrations of the this compound analog.
-
Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Data Presentation
The quantitative data from the drug screening assays should be summarized in a clear and structured format to facilitate comparison between the synthesized analogs.
Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Monoamine Transporters
| Compound ID | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| This compound | 10-30 | >1000 | >1000 |
| Analog 1 | |||
| Analog 2 | |||
| ... |
Table 2: Binding Affinities (Ki, nM) of this compound Analogs at Histamine and Muscarinic Receptors
| Compound ID | Histamine H1 Ki (nM) | Muscarinic M1 Ki (nM) |
| This compound | 1-20 | 0.2-2 |
| Analog 1 | ||
| Analog 2 | ||
| ... |
Visualizations
Signaling Pathways
This compound and its analogs primarily exert their effects through the inhibition of the dopamine transporter and antagonism of muscarinic and histamine receptors.
Caption: Signaling pathways affected by this compound analogs.
Experimental Workflow
The overall workflow for the synthesis and screening of this compound analogs is depicted below.
Caption: Experimental workflow for this compound analog synthesis and screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Employing Benztropine in 3D Tumoroid and Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine, an anticholinergic drug traditionally used in the management of Parkinson's disease, has emerged as a promising candidate for drug repurposing in oncology.[1][2][3][4] Studies utilizing three-dimensional (3D) tumoroid and organoid models, which more accurately mimic the in vivo tumor microenvironment than traditional 2D cell cultures, have demonstrated this compound's potent anti-cancer properties.[1][2][3] These advanced in vitro systems have been instrumental in elucidating the mechanisms by which this compound inhibits tumor growth, progression, and metastasis.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumoroid and organoid cultures, intended to guide researchers in the fields of cancer biology and drug development.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action. A primary target is the dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3).[1][2][3] By inhibiting DAT, this compound disrupts key pro-tumorigenic signaling pathways.[1][2] Furthermore, this compound has been shown to have affinities for muscarinic, dopamine, and histamine receptors, contributing to its anti-cancer stem cell (CSC) effects.[1][5][6]
Key signaling pathways modulated by this compound include:
-
STAT3, NF-κB, and β-catenin: this compound reduces the activity of these crucial oncogenic signaling transducers.[1][2][3]
-
MMP9 Promoter Activity: It significantly inhibits the promoter activity of matrix metalloproteinase 9 (MMP9), a key enzyme involved in tumor invasion and metastasis.[1][3]
The downstream effects of these molecular changes include the inhibition of tumoroid formation, reduced cancer cell viability, and suppression of cancer cell migration and invasion.[1][7]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on 3D tumoroid and organoid cultures.
Table 1: Inhibitory Effects of this compound on Colon Cancer Tumoroids
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Observed Effects | Reference |
| LuM1/m9 (mouse colon cancer) | 0.2, 2, 4, 20 | 72 | Dose-dependent decrease in tumoroid size and MMP9 promoter activity. IC50 of 16.5 µM. | [4] |
| HCT116 (human colon cancer) | 20 | 24, 48, 72 | Significant inhibition of tumoroid growth and reduced cell viability. | [1][4] |
Table 2: Effects of this compound on Breast Cancer Stem Cells
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Observed Effects | Reference |
| MDA-MB-231 | 0.1 - 10 | 72 | Inhibition of cell growth with an IC50 value of approximately 5 µM. | [5] |
| MDA-MB-231 and 4T1-luc2 | Not specified | Not specified | Dose-dependent reduction in the size and number of mammospheres. | [5] |
Experimental Protocols
The following are detailed protocols for establishing 3D tumoroid/organoid cultures and for the application of this compound. These protocols are synthesized from methodologies described in the cited literature.[1][8][9]
Protocol 1: Formation of Tumoroids/Spheroids using Low-Attachment Plates
This protocol describes the generation of tumoroids or spheroids from cancer cell lines using plates with ultra-low attachment surfaces.
Materials:
-
Cancer cell line of interest (e.g., HCT116, LuM1/m9)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well or 24-well plates
-
This compound mesylate stock solution (dissolved in a suitable solvent like DMSO or water)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture cancer cells in standard tissue culture flasks to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
-
Seeding on Low-Attachment Plates:
-
Dilute the cell suspension to the desired seeding density. A typical starting point is 5,000 cells per well for a 96-well plate.[8]
-
Seed the cells into the wells of the ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
-
Tumoroid Formation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily. Tumoroids should form within 2-4 days.
-
Carefully replenish the medium every 2-3 days by aspirating half of the old medium and adding fresh medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Once tumoroids have formed and reached a desired size, carefully replace the medium with the medium containing the desired concentrations of this compound (e.g., 0.2, 2, 4, 20 µM).[4]
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the treated tumoroids for the desired duration (e.g., 24, 48, 72 hours).[1][4]
-
-
Analysis:
-
Tumoroid Size and Morphology: Image the tumoroids at different time points using a microscope. Measure the diameter or area of the tumoroids using image analysis software.
-
Cell Viability: Assess cell viability using assays such as the CellTiter-Glo® 3D Cell Viability Assay (measures ATP) or by staining with live/dead cell indicators like Calcein-AM and Ethidium Homodimer-1.
-
Gene and Protein Expression: Harvest the tumoroids for downstream analysis such as qPCR or Western blotting to assess the expression of target genes and proteins (e.g., STAT3, NF-κB, β-catenin, MMP9).
-
Protocol 2: Matrigel-Based Organoid Culture and this compound Treatment
This protocol is suitable for establishing organoids from patient-derived tissues or cell lines that require an extracellular matrix for 3D growth.
Materials:
-
Patient-derived tumor tissue or organoid-forming cell line
-
Matrigel® or other basement membrane extract
-
Organoid culture medium (specific to the tissue of origin)
-
This compound mesylate stock solution
-
Multi-well culture plates
Procedure:
-
Cell/Tissue Preparation:
-
If starting from tissue, mechanically and enzymatically digest the tissue to obtain single cells or small cell clusters according to established protocols for the specific tissue type.
-
If starting from a cell line, prepare a single-cell suspension as described in Protocol 1.
-
-
Embedding in Matrigel:
-
Thaw Matrigel on ice.
-
Resuspend the cell pellet in the appropriate volume of organoid culture medium.
-
Mix the cell suspension with Matrigel at a 1:1 or 1:2 ratio (cell suspension to Matrigel). The final cell concentration should be optimized for the specific cell type.
-
Dispense droplets of the cell-Matrigel mixture into the center of the wells of a pre-warmed culture plate.
-
Invert the plate and place it in a 37°C incubator for 15-30 minutes to allow the Matrigel to solidify.
-
-
Organoid Culture:
-
After solidification, carefully add pre-warmed organoid culture medium to each well.
-
Incubate the plate at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in the organoid culture medium.
-
Once the organoids have established (typically within 7-14 days), replace the medium with the this compound-containing medium.
-
Incubate for the desired treatment duration.
-
-
Analysis:
-
Perform analyses similar to those described in Protocol 1 (imaging, viability assays, molecular analysis). For imaging within the Matrigel, confocal microscopy may be required for better resolution.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in 3D cancer models.
References
- 1. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | PLOS One [journals.plos.org]
Application Notes: Benztropine for In Vitro Oligodendrocyte Differentiation
Harnessing an Established Therapeutic for CNS Repair
Benztropine, a drug historically used in the management of Parkinson's disease, has emerged as a promising agent for promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2] This has significant implications for research into demyelinating diseases such as multiple sclerosis, where the failure of OPCs to differentiate and remyelinate damaged axons is a key pathological feature.[3][4][5] These application notes provide a comprehensive overview of the use of this compound to induce oligodendrocyte differentiation in vitro, summarizing key data and providing detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's pro-myelinating activity is primarily attributed to its role as an antagonist of the M1 and M3 muscarinic acetylcholine receptors, which are predominantly expressed on OPCs.[2][3] By blocking these receptors, this compound is thought to stimulate OPCs to exit the cell cycle and differentiate into mature oligodendrocytes capable of producing myelin.[1] Additionally, this compound may also exert its effects by increasing the availability of dopamine through the blockage of its reuptake and storage.[2][6]
Key Quantitative Data
Studies have demonstrated the potent effect of this compound on oligodendrocyte differentiation and myelination in vitro. The following tables summarize key quantitative findings from the literature.
| Parameter | Control | This compound | Fold Change | Reference |
| Mature Oligodendrocytes (GST-p+) per field | ~500 | ~1,100 | ~2.2x | [3] |
| Mature Oligodendrocytes in spinal cord (in vivo) | - | - | ~2x | [1] |
| Parameter | Control | This compound | Miconazole | Clobetasol | Baclofen | Kainate | Reference |
| Ensheathed Axonal Segments per MBP+ cell | 5.65 | 13.95 | 9.50 | 8.77 | 13.74 | 12.84 | [7] |
Experimental Protocols
The following protocols provide a framework for inducing and assessing oligodendrocyte differentiation using this compound in vitro. These are generalized protocols and may require optimization based on the specific cell source and culture conditions.
Protocol 1: Differentiation of Rodent Oligodendrocyte Precursor Cells (OPCs)
1. OPC Isolation and Culture:
-
Isolate OPCs from neonatal rat or mouse cortex or spinal cord using established methods, such as immunopanning or differential shaking.[8]
-
Culture purified OPCs on poly-D-lysine (PDL) or poly-L-ornithine coated plates or flasks in a defined, serum-free OPC proliferation medium. This medium is typically supplemented with growth factors such as platelet-derived growth factor (PDGF-AA) and basic fibroblast growth factor (bFGF) to maintain the cells in a proliferative, undifferentiated state.[9]
2. Induction of Differentiation with this compound:
-
Once OPCs reach the desired confluence (typically 70-80%), induce differentiation by withdrawing the proliferation-promoting growth factors (PDGF-AA and bFGF).
-
Replace the proliferation medium with a differentiation medium. A common basal medium is DMEM/F12 supplemented with B27 or N2 supplement.
-
Add this compound mesylate (from a stock solution, e.g., in DMSO) to the differentiation medium at a final concentration typically in the range of 100 nM to 1 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell culture system.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated cultures.
-
A positive control for differentiation, such as triiodothyronine (T3) at approximately 30-40 ng/mL, can also be included.
3. Assessment of Differentiation:
-
Culture the cells for 3-7 days in the differentiation medium, with media changes every 2-3 days.
-
After the desired differentiation period, assess oligodendrocyte maturation through immunocytochemistry for stage-specific markers:
-
Early OPCs: NG2, A2B5
-
Immature Oligodendrocytes: O4
-
Mature Oligodendrocytes: Myelin Basic Protein (MBP), Proteolipid Protein (PLP), Myelin Oligodendrocyte Glycoprotein (MOG), Galactocerebroside (GalC).
-
-
Quantify the percentage of mature oligodendrocytes (e.g., MBP-positive cells) relative to the total number of cells (e.g., DAPI-stained nuclei).
Protocol 2: In Vitro Myelination in a Co-culture System
1. Neuron Culture:
-
Isolate primary neurons, such as dorsal root ganglion (DRG) neurons or cortical neurons, from embryonic rodents.
-
Plate the neurons on a suitable substrate (e.g., PDL/laminin-coated coverslips) and culture them until they form a dense axonal network.[4][7]
2. OPC Seeding and Co-culture:
-
Seed purified OPCs onto the established neuronal cultures.
-
Allow the OPCs to integrate into the neuronal network for 24-48 hours in OPC proliferation medium.
3. Induction of Myelination with this compound:
-
Switch the co-culture to a differentiation-promoting medium (as described in Protocol 1).
-
Add this compound at the predetermined optimal concentration.
-
Maintain the co-cultures for 2-3 weeks, with regular media changes.
4. Assessment of Myelination:
-
Fix the co-cultures and perform immunocytochemistry for myelin and axonal markers.
-
Myelin: MBP (will show as linear segments along axons)
-
Axons: Neurofilament (e.g., NF200) or βIII-tubulin.
-
-
Quantify myelination by measuring the number and length of MBP-positive segments co-localized with axons.[7]
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound in OPCs and a typical experimental workflow for assessing its effects.
Caption: Proposed signaling pathway of this compound in OPCs.
Caption: In vitro workflow for assessing this compound's effect.
References
- 1. Old Drug May Wield New Power | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Repurposed Drugs to Enhance the Therapeutic Potential of Oligodendrocyte Precursor Cells Derived from Adult Rat Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposed Drugs to Enhance the Therapeutic Potential of Oligodendrocyte Precursor Cells Derived from Adult Rat Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of Oligodendrocyte Differentiation and In Vitro Myelination by Inhibition of Rho-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ane.pl [ane.pl]
Troubleshooting & Optimization
troubleshooting inconsistent results in benztropine dopamine uptake assays
Welcome to the technical support center for benztropine dopamine uptake assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's interaction with the dopamine transporter and the nuances of dopamine uptake assays.
Q1: What is the primary mechanism of action of this compound in the context of dopamine uptake?
A1: this compound is a potent inhibitor of the dopamine transporter (DAT).[1] By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic activity.[2][3] While this compound also has anticholinergic and antihistaminic properties, its effect on dopamine uptake is a key aspect of its pharmacological profile.[2][3][4]
Q2: Why am I seeing significant variability in the IC50 values for this compound in my dopamine uptake assays?
A2: Inconsistent IC50 values for this compound and its analogs can arise from several factors. The recognition of this compound by the dopamine transporter can differ from that of other classical dopamine uptake inhibitors like cocaine.[5][6] This difference in binding and mechanism can make the assay more sensitive to subtle variations in experimental conditions.[5][7] Specific amino acid residues within the dopamine transporter, such as the transmembrane 1 aspartic acid residue, play a crucial role in the potency of this compound and its analogs.[5][8] Additionally, general assay-related issues can contribute to variability.[9][10]
Q3: Can the choice of cell line affect the results of my this compound dopamine uptake assay?
A3: Yes, the choice of cell line is critical. Commonly used cell lines for this purpose include human embryonic kidney 293 (HEK293) cells and the human neuroblastoma cell line SH-SY5Y.[9] HEK293 cells do not endogenously express DAT and are often used for stable or transient transfection with the transporter, providing a "clean" system to study specific transporter pharmacology.[9] SH-SY5Y cells endogenously express DAT, which may offer a more physiologically relevant model, but the expression levels can be lower and more variable than in transfected cells.[9] The specific clone and passage number of the cell line can also influence transporter expression and, consequently, assay results.
Q4: How does this compound's interaction with DAT differ from that of cocaine?
A4: While both this compound and cocaine inhibit dopamine uptake, their interaction with the dopamine transporter (DAT) is not identical.[6][7] Studies suggest that this compound and its analogs may induce a different conformational change in the DAT protein compared to cocaine.[6] This is supported by findings that mutations in specific DAT residues can differentially affect the binding and potency of these two compounds.[5][7] These distinct molecular interactions may underlie the differences observed in their behavioral effects.[6][11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound dopamine uptake experiments.
| Problem | Possible Cause(s) | Solution(s) |
| High Variability Between Wells | - Uneven cell plating.- "Edge effects" due to temperature or humidity gradients across the plate. | - Ensure a single-cell suspension before plating.- Allow plates to sit at room temperature for a period before incubation to permit even cell settling.- Use a plate sealer to minimize evaporation.[9] |
| Low Signal-to-Noise Ratio | - Low transporter expression in cells.- Suboptimal substrate ([³H]dopamine) concentration.- Incorrect incubation time (not within the linear range of uptake).[9] | - For transfected cells, optimize transfection efficiency.- Use a substrate concentration near the Michaelis-Menten constant (Km) for the dopamine transporter.- Perform a time-course experiment to determine the linear range of dopamine uptake.[9] |
| Inconsistent IC50 Values for this compound | - Precipitation of this compound at higher concentrations.- Adsorption of the compound to plasticware.- Degradation of dopamine in the assay buffer.[9] | - Check the solubility of this compound in your assay buffer.- Include a low concentration of bovine serum albumin (BSA) in the buffer to reduce non-specific binding.[9]- Add an antioxidant, such as ascorbic acid, to the buffer to prevent dopamine oxidation.[9] |
| High Background (Non-Specific Uptake) | - Uptake by other transporters.- Passive diffusion of [³H]dopamine. | - Use a specific DAT inhibitor (e.g., GBR 12909) to define non-specific uptake.- Perform assays at a lower temperature (e.g., 4°C) for some wells to assess temperature-dependent uptake.- Ensure rapid and thorough washing with ice-cold buffer to terminate the assay. |
Data Presentation
Reported IC50 Values for this compound and Analogs
The following table summarizes previously reported dopamine uptake inhibition potencies (IC50 values) for this compound and some of its analogs. Note that these values can vary based on the specific experimental conditions.
| Compound | Cell Line/Tissue | IC50 (nM) | Reference(s) |
| This compound | Rat Brain Synaptosomes | 24.6 ± 1.97 | [11] |
| 4'-Chlorothis compound | Rat Brain Synaptosomes | ~2.5 | [11] |
| This compound | CHO cells (Wild-Type DAT) | 15 - 964 (range for analogs) | [12] |
| JHW 007 (this compound analog) | Rat Brain Synaptosomes | 24.6 ± 1.97 | [11] |
Experimental Protocols
Detailed Methodology for a [³H]Dopamine Uptake Assay
This protocol provides a general framework for conducting a dopamine uptake assay in cultured cells (e.g., HEK293 cells stably expressing human DAT).
Materials:
-
HEK293 cells stably expressing hDAT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418)
-
Poly-D-lysine coated 24-well plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)
-
[³H]Dopamine
-
Unlabeled dopamine
-
This compound and other test compounds
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the HEK293-hDAT cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Preparation of Assay Solutions:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Prepare the [³H]dopamine solution in assay buffer at the desired final concentration (typically near the Km of DAT). Include an antioxidant like ascorbic acid.
-
-
Assay Performance:
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Wash the cells once with pre-warmed (37°C) assay buffer.[9]
-
Add the assay buffer containing the various concentrations of your test compounds (e.g., this compound) to the appropriate wells. Include wells for total uptake (no inhibitor) and non-specific uptake (a saturating concentration of a specific DAT inhibitor like GBR 12909).
-
Pre-incubate the plate at 37°C for 10-20 minutes to allow the compounds to bind to the transporter.[9]
-
-
Initiation of Uptake:
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay solution and immediately washing the cells multiple times with ice-cold assay buffer.[9] This step is critical to stop the transporter activity and remove extracellular radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer to each well.[9]
-
Transfer the lysate from each well to a separate scintillation vial.
-
Add scintillation cocktail to each vial.
-
Count the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of a DAT inhibitor) from the total uptake.
-
Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Dopamine reuptake pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a [³H]dopamine uptake assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recognition of this compound by the dopamine transporter (DAT) differs from that of the classical dopamine uptake inhibitors cocaine, methylphenidate, and mazindol as a function of a DAT transmembrane 1 aspartic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mutation of Trp84 and Asp313 of the dopamine transporter reveals similar mode of binding interaction for GBR12909 and this compound as opposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine Transport Inhibitors Based on GBR12909 and this compound as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benztropine Optimization: A Technical Guide to Mitigating Off-Target Effects
Shanhai, China - Researchers, scientists, and drug development professionals utilizing benztropine in their experiments now have access to a comprehensive technical support center designed to aid in the optimization of its concentration and the avoidance of off-target effects. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the precise and effective use of this compound.
This compound is a versatile molecule known for its primary action as a dopamine reuptake inhibitor and a muscarinic acetylcholine receptor antagonist.[1][2] However, it also exhibits affinity for histamine H1 receptors, which can lead to off-target effects and confound experimental results.[1][3] This technical guide offers a structured approach to designing experiments that minimize these unintended interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of this compound?
A1: this compound's primary on-targets are the dopamine transporter (DAT) and muscarinic acetylcholine receptors (M1 subtype).[1][2] Its most significant off-target is the histamine H1 receptor.[1][3] Understanding the binding affinities for these targets is crucial for designing specific experiments.
Q2: At what concentration should I start my in vitro experiments?
A2: As a starting point, concentrations can be guided by this compound's IC50 and Ki values for its primary targets. For dopamine transporter inhibition, the IC50 is approximately 118 nM.[4] For anti-muscarinic effects, its affinity is high, comparable to atropine.[1] Cell-based assays in cancer research have used concentrations ranging from 20 µM to 50 µM for investigating effects on cell migration and invasion.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
A3: To dissect the observed phenotype, consider using a multi-pronged approach:
-
Use of specific antagonists: Co-treatment with a specific antagonist for the suspected off-target (e.g., a histamine H1 receptor antagonist) can help determine if the observed effect is mediated through that off-target.
-
Structurally related analogs: Employ this compound analogs with different affinity profiles. For instance, some analogs have a higher selectivity for DAT over muscarinic or histaminic receptors.[6]
-
Genetic knockdown/knockout: Utilize siRNA or CRISPR/Cas9 to reduce the expression of the intended target (DAT or muscarinic receptors). If the this compound-induced phenotype persists, it is likely an off-target effect.
-
Rescue experiments: Overexpression of the intended target may rescue the phenotype if it is indeed an on-target effect.
Q4: What are common signs of off-target histaminic effects in cell culture?
A4: While specific cellular phenotypes can vary, off-target histaminic effects might manifest as changes in cell signaling pathways associated with H1 receptor activation, such as calcium mobilization or activation of phospholipase C. It is important to compare the observed cellular response to known effects of histamine in your specific cell model.
Quantitative Data Summary
To aid in experimental design, the following table summarizes the known binding affinities and effective concentrations of this compound.
| Target | Parameter | Value (nM) | Notes |
| Dopamine Transporter (DAT) | IC50 | 118 | Inhibition of dopamine reuptake.[4] |
| Dopamine Transporter (DAT) | Ki | 8.5 - 6370 | Range observed for this compound analogues.[3][7] |
| Muscarinic M1 Receptor | Ki | ~2 | High affinity, comparable to atropine.[1] |
| Histamine H1 Receptor | Ki | 16 - 37,600 | Wide range observed for this compound analogues.[3][7] |
| In Vitro Studies | EC50 | 28,000 | Inhibition of MTSET-induced [3H]WIN binding to DAT.[4] |
| In Vitro Cancer Studies | Effective Conc. | 20,000 - 50,000 | Inhibition of cancer cell migration and invasion.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal On-Target Concentration using a Dopamine Uptake Assay
This protocol outlines a method to determine the concentration range at which this compound specifically inhibits dopamine transporter activity.
1. Cell Culture:
- Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
- Plate cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
2. Dopamine Uptake Assay:
- Prepare a range of this compound concentrations (e.g., 1 nM to 100 µM) in assay buffer.
- Wash the cell monolayer with assay buffer.
- Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
- Initiate the uptake by adding a solution containing a low concentration of [³H]-dopamine.
- Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Lyse the cells and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of dopamine uptake inhibition for each this compound concentration compared to the vehicle control.
- Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on the Histamine H1 Receptor
This protocol describes a method to evaluate the potential off-target activity of this compound at the histamine H1 receptor using a calcium mobilization assay.
1. Cell Culture:
- Culture a cell line known to express the histamine H1 receptor and exhibit a robust calcium response upon histamine stimulation (e.g., HeLa or CHO-K1 cells stably expressing the H1 receptor).
- Plate the cells in a black, clear-bottom 96-well plate and allow them to reach confluence.
2. Calcium Mobilization Assay:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Prepare a range of this compound concentrations.
- Use a fluorescent plate reader to measure the baseline fluorescence.
- Add the different concentrations of this compound to the wells and incubate for a specified period.
- Stimulate the cells with a known concentration of histamine (e.g., the EC80) and immediately measure the change in fluorescence over time.
3. Data Analysis:
- Calculate the percentage of inhibition of the histamine-induced calcium response for each this compound concentration.
- A significant reduction in the histamine response in the presence of this compound would indicate an off-target antagonistic effect at the H1 receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity at effective on-target concentrations. | Off-target effects are causing cellular stress. | 1. Lower the this compound concentration and extend the incubation time. 2. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your primary assay to determine the cytotoxic concentration range. 3. Consider using a more selective this compound analog if available.[6] |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Degradation of this compound stock solution. | 1. Standardize cell culture conditions, including passage number and seeding density. 2. Prepare fresh this compound stock solutions regularly and store them appropriately. |
| Observed phenotype does not align with known DAT or muscarinic receptor signaling. | The effect is likely mediated by an off-target, such as the histamine H1 receptor. | 1. Perform a counter-screen using a cell line that does not express the primary targets but does express the suspected off-target. 2. Use a specific antagonist for the H1 receptor to see if it blocks the observed phenotype. |
| Difficulty in distinguishing between muscarinic and DAT-mediated effects. | Both pathways can be activated in the same concentration range. | 1. Use cell lines that express only one of the target receptors (e.g., DAT-expressing cells that lack muscarinic receptors). 2. Employ specific antagonists for either muscarinic receptors (e.g., atropine) or DAT (e.g., GBR 12909) to isolate the effect of interest. |
Visualizing Experimental Logic and Pathways
To further aid researchers, the following diagrams illustrate key concepts and workflows.
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected this compound effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative Structure-Activity Relationships of this compound Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Substituted this compound Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative structure-activity relationships of this compound analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Benztropine-Induced Side Effects in Animal Studies
Welcome to the Technical Support Center for researchers utilizing benztropine in animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and manage potential side effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in rodent models?
A1: this compound administration in animal models can induce a range of side effects primarily stemming from its anticholinergic and dopamine reuptake inhibitory properties. The most commonly observed adverse effects include:
-
Anticholinergic Effects: Dry mouth, blurred vision, mydriasis (dilated pupils), constipation, and urinary retention.[1][2][3]
-
Central Nervous System (CNS) Effects: Sedation, confusion, memory impairment, and at higher doses, potential for excitement or toxic psychosis.[1][2][3][4][5]
-
Cardiovascular Effects: Tachycardia (increased heart rate) and palpitations.[1][2][3]
-
Thermoregulatory Effects: Hyperthermia (elevated body temperature) due to decreased sweating (anhidrosis).[1][4]
Q2: How does the mechanism of action of this compound relate to its side effects?
A2: this compound has a dual mechanism of action that contributes to its therapeutic effects and its side effect profile. It is a muscarinic receptor antagonist and a dopamine reuptake inhibitor.[6]
-
Anticholinergic Action: By blocking muscarinic acetylcholine receptors, this compound disrupts parasympathetic nervous system activity, leading to classic anticholinergic side effects like dry mouth, constipation, and urinary retention.[1][3]
-
Dopamine Reuptake Inhibition: By inhibiting the reuptake of dopamine, this compound increases dopaminergic activity in the brain.[7] While this is part of its therapeutic effect in models of Parkinson's disease, it can also contribute to CNS side effects.
Q3: What are the reported toxic doses of this compound in rats and mice?
A3: The median lethal dose (LD50) of this compound has been established in rodents. For oral administration, the LD50 in rats is 940 mg/kg.[7][8] For intraperitoneal administration in mice, the LD50 is 65 mg/kg.[8]
Troubleshooting Guides
Issue 1: Animal exhibits signs of cognitive impairment (e.g., poor performance in memory tasks).
Troubleshooting Steps:
-
Dose Reduction: The most effective initial step is to lower the this compound dose. Cognitive impairment is a known dose-dependent side effect.[5]
-
Behavioral Assessment: Utilize validated behavioral tests to quantify the extent of cognitive impairment.
-
Recommended Tests: Morris Water Maze, Y-Maze, and Passive Avoidance tests are sensitive to anticholinergic-induced memory deficits.[9]
-
-
Data Analysis: Compare the performance of this compound-treated animals to a vehicle-treated control group to confirm that the observed deficits are drug-induced.
Issue 2: Animal shows signs of constipation (reduced fecal output, hard/dry stools).
Troubleshooting Steps:
-
Hydration and Diet: Ensure ad libitum access to water. Consider providing a high-fiber diet or dietary supplements that can help soften stool.
-
Stool Monitoring: Systematically monitor and quantify fecal output and consistency. This can be done by visually inspecting cages and collecting and weighing fecal pellets at regular intervals.
-
Pharmacological Intervention (with caution): In severe cases, the use of a peripherally acting mu-opioid receptor antagonist (PAMORA) like methylnaltrexone could be considered, though this is an experimental approach and should be carefully justified and controlled for in your study design.
Issue 3: Animal appears dehydrated and has dry mucous membranes.
Troubleshooting Steps:
-
Fluid Supplementation: Provide supplemental hydration. This can be in the form of a hydrogel pack in the cage or, in more severe cases, subcutaneous or intraperitoneal injections of sterile saline.
-
Monitor Water Intake: Quantify daily water consumption to ensure adequate hydration.
-
Environmental Control: Maintain a stable and appropriate humidity level in the animal housing room.
Issue 4: Animal exhibits signs of urinary retention (e.g., distended bladder upon palpation, reduced urination).
Troubleshooting Steps:
-
Bladder Palpation: Gently palpate the lower abdomen to assess for bladder distension. This should be done by trained personnel to avoid causing injury.
-
Non-invasive Monitoring: Uroflowmetry and ultrasonography can be used to non-invasively monitor voiding frequency, volume, and bladder capacity in rats.[10]
-
Dose Adjustment: As with other anticholinergic effects, reducing the this compound dose is the primary intervention.
Issue 5: Animal displays signs of hyperthermia (elevated body temperature, lethargy, panting).
Troubleshooting Steps:
-
Temperature Monitoring: Regularly measure the animal's core body temperature using a rectal probe.
-
Environmental Cooling: If hyperthermia is detected, move the animal to a cooler environment. Active cooling measures, such as placing the animal on a cool surface or using a fan, can be employed. Avoid direct contact with ice packs to prevent tissue damage.
-
Supportive Care: Ensure the animal is well-hydrated.
-
Pharmacological Intervention (with caution): In severe, life-threatening cases of hyperthermia, the use of dantrolene, a muscle relaxant, may be considered, but this is an extreme measure and requires veterinary consultation.[11]
Issue 6: Animal shows signs of excessive sedation or motor impairment.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-response study to determine the threshold for sedative effects.
-
Locomotor Activity Monitoring: Use an open-field test to quantify locomotor activity and assess for sedation or hyperactivity.[12][13]
-
Timing of Administration: Consider the timing of this compound administration in relation to behavioral testing to minimize acute sedative effects on performance.
Data Presentation
Table 1: Summary of this compound-Induced Side Effects and Monitoring/Mitigation Strategies in Rodents
| Side Effect Category | Specific Signs in Rodents | Monitoring Protocols | Mitigation Strategies |
| Cognitive | Impaired performance in learning and memory tasks (e.g., mazes). | Morris Water Maze, Y-Maze, Passive Avoidance Test.[9] | Dose reduction. |
| Gastrointestinal | Decreased fecal output, hard/dry stools. | Daily monitoring of fecal output and consistency. | Ensure adequate hydration, provide high-fiber diet. |
| Urogenital | Distended bladder, reduced urine output. | Bladder palpation, uroflowmetry, ultrasonography.[10] | Dose reduction. |
| Thermoregulatory | Elevated core body temperature, lethargy, panting. | Rectal temperature measurement. | Environmental cooling, supportive hydration. |
| Cardiovascular | Increased heart rate. | Telemetry or tail-cuff method for heart rate monitoring.[14][15] | Dose reduction, careful monitoring. |
| General | Sedation, reduced locomotor activity. | Open-field test for locomotor activity.[12][13] | Dose reduction, adjust timing of administration. |
Table 2: Dose Conversion from Human to Animal Models
For researchers aiming to translate human doses to animal models, it is crucial to use allometric scaling based on body surface area rather than a simple mg/kg conversion. The following formula can be used:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.6 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Data sourced from FDA guidance documents.[16][17]
Experimental Protocols
Protocol 1: Assessment of Cognitive Impairment using the Y-Maze
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An "alternation" is defined as consecutive entries into all three arms without repetition.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A decrease in the percentage of spontaneous alternation in the this compound-treated group compared to the control group indicates impaired working memory.[9]
-
Protocol 2: Monitoring of Cardiovascular Parameters using a Tail-Cuff System
-
Apparatus: A non-invasive tail-cuff blood pressure and heart rate monitoring system for rodents.
-
Procedure:
-
Acclimatize the animal to the restraining device for several days prior to the experiment.
-
On the day of the experiment, place the animal in the restrainer and attach the tail-cuff.
-
Record baseline heart rate and blood pressure readings.
-
Administer this compound and record measurements at specified time points post-administration.
-
-
Data Analysis:
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General troubleshooting workflow for managing side effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (Cogentin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What are the side effects of this compound Mesylate? [synapse.patsnap.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Do no harm: this compound revisited | MDedge [mdedge.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Noninvasive monitoring of lower urinary tract dysfunction in rats with bladder outlet obstruction using uroflowmetry and ultrasonography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Malignant Hyperthermia in Animals - Metabolic Disorders - MSD Veterinary Manual [msdvetmanual.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conversion between animals and human [targetmol.com]
- 17. jbclinpharm.org [jbclinpharm.org]
improving the solubility of benztropine for in vivo experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of benztropine for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guides
Issue: Precipitation Occurs Upon Dilution of an Organic Stock Solution with Aqueous Buffer
Precipitation upon mixing a concentrated drug stock in an organic solvent (like DMSO or ethanol) with an aqueous vehicle (like saline or PBS) is a common challenge. This typically happens when the final concentration of the organic solvent is too low to maintain the solubility of the drug in the aqueous mixture.
Troubleshooting Workflow:
Possible Solutions:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your formulation.
-
Increase the Percentage of Organic Solvent: If physiologically acceptable for your experimental model, increasing the final concentration of the organic solvent (e.g., up to 10% DMSO) can help maintain solubility. However, be mindful that organic solvents can have their own biological effects.[1]
-
Incorporate a Surfactant: Surfactants like Polysorbate 80 (Tween 80) can help to form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions. A typical starting concentration is 0.1% to 2% (v/v).
-
Use a Co-solvent System: Co-solvents such as polyethylene glycol (PEG) 300 or 400, or propylene glycol can be used in combination with water and a small amount of an organic solvent to create a more solubilizing vehicle.
-
Adjust the pH: this compound is a weakly basic drug. Adjusting the pH of the aqueous vehicle to be more acidic can increase its solubility. A pH of around 6 has been noted for aqueous solutions of this compound mesylate.[2]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound mesylate in common solvents?
A1: The solubility of this compound mesylate varies depending on the solvent. The following table summarizes approximate solubility data.
| Solvent | Approximate Solubility (mg/mL) |
| Water | 81[3] |
| PBS (pH 7.2) | 10[1] |
| Ethanol | 30[1], 81[4] |
| DMSO | 30[1], 50[4] |
| Dimethyl formamide | 30[1] |
Q2: How should I prepare a stock solution of this compound mesylate?
A2: A stock solution can be prepared by dissolving this compound mesylate in an organic solvent such as DMSO, ethanol, or dimethyl formamide.[1] A common concentration for a DMSO stock is 30-50 mg/mL.[1][4] It is recommended to purge the solvent with an inert gas before dissolving the compound and to store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]
Q3: Can I prepare an aqueous solution of this compound mesylate without using organic solvents?
A3: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving this compound mesylate in aqueous buffers.[1] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1] It is important to note that aqueous solutions of this compound may not be stable for long periods, and it is often recommended to not store them for more than one day.[1]
Q4: What is a recommended starting formulation for an in vivo study in rodents?
A4: A common approach is to first prepare a stock solution in DMSO and then dilute it with a vehicle suitable for injection. A widely used vehicle is a mixture of PEG 400 and water, or a saline solution containing a surfactant like Tween 80. For example, a final formulation could consist of 5-10% DMSO, 30-40% PEG 400, and the remainder as water or saline. The final concentration of DMSO should be kept as low as possible to avoid solvent-related toxicity.
Q5: How does pH affect the solubility of this compound?
A5: this compound is a tertiary amine, making it a weak base. Its solubility in aqueous solutions is pH-dependent. In acidic conditions, the amine group is protonated, leading to higher solubility. Conversely, in basic conditions, the un-ionized form is more prevalent, which is less water-soluble. Therefore, maintaining a slightly acidic pH (e.g., pH 5-6) in the final formulation can help to improve and maintain its solubility.
Q6: Are there any stability concerns with this compound solutions?
A6: Aqueous solutions of this compound mesylate are not recommended for long-term storage, with suggestions to use them within a day of preparation.[1] For stock solutions in organic solvents like DMSO, storage at -20°C or -80°C can prolong stability. This compound has been found to be sensitive to oxidative degradation.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Mesylate Solution using a Co-solvent System
This protocol is suitable for achieving a moderate concentration of this compound for parenteral administration.
Materials:
-
This compound Mesylate powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Water for Injection or 0.9% Saline
Procedure:
-
Prepare the Vehicle: In a sterile container, prepare the vehicle by mixing 40% PEG 400, 10% DMSO, and 50% sterile water for injection (v/v/v). For example, to make 10 mL of vehicle, mix 4 mL of PEG 400, 1 mL of DMSO, and 5 mL of water.
-
Weigh this compound Mesylate: Accurately weigh the required amount of this compound mesylate powder.
-
Initial Dissolution: Add the this compound mesylate powder to the vehicle.
-
Solubilization: Vortex the mixture vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution in a water bath at 37°C for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterile Filtration: If required for the route of administration, sterile filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of this compound Mesylate Solution using a Surfactant
This protocol is an alternative for improving the aqueous solubility of this compound.
Materials:
-
This compound Mesylate powder
-
Dimethyl sulfoxide (DMSO)
-
Polysorbate 80 (Tween 80)
-
0.9% Sterile Saline
Procedure:
-
Prepare Stock Solution: Prepare a 30 mg/mL stock solution of this compound mesylate in DMSO.
-
Prepare the Vehicle: In a sterile container, prepare the vehicle by adding 2% Tween 80 to 0.9% sterile saline (v/v). For example, to make 10 mL of vehicle, add 200 µL of Tween 80 to 9.8 mL of saline.
-
Dilution: Slowly add the required volume of the this compound mesylate stock solution to the vehicle while vortexing to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 333 µL of the 30 mg/mL stock solution to 9.667 mL of the vehicle.
-
Visual Inspection: Ensure the final solution is clear. If a slight cloudiness appears, gentle warming to 37°C may help.
-
Sterile Filtration: If necessary, sterile filter the solution using a 0.22 µm syringe filter.
This compound's Mechanism of Action
This compound primarily acts as an antagonist at muscarinic acetylcholine receptors (specifically M1 and M4 subtypes) and as an inhibitor of the dopamine transporter (DAT).[1][6][7] This dual action helps to restore the balance between the cholinergic and dopaminergic systems in the brain, which is disrupted in conditions like Parkinson's disease.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Striatal Dopamine D2-Muscarinic Acetylcholine M1 Receptor–Receptor Interaction in a Model of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Benztropine Instability in Long-Term Cell Culture
For researchers, scientists, and drug development professionals utilizing benztropine in long-term cell culture experiments, ensuring the compound's stability and consistent activity is paramount for reproducible and reliable results. This technical support center provides essential guidance on addressing the inherent instability of this compound in aqueous environments, offering troubleshooting advice and frequently asked questions to navigate potential challenges during your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound is susceptible to degradation in aqueous solutions, especially under typical cell culture conditions (37°C, physiological pH). This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in variable biological effects.
Q2: What are the primary causes of this compound degradation in cell culture media?
A2: Several factors contribute to this compound degradation:
-
Hydrolysis: this compound possesses ester and ether linkages that are susceptible to hydrolysis in aqueous environments.
-
Oxidation: The tropane ring and other parts of the molecule can be targets of oxidation, a process that can be accelerated by components in the culture media and exposure to light. Benzophenone is a known oxidative degradation product of this compound.[1][2]
-
pH: The pH of the culture medium can influence the rate of hydrolysis.
-
Temperature: Incubation at 37°C accelerates the degradation process.
Q3: How can I minimize this compound instability during my experiments?
A3: To mitigate degradation, consider the following:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution immediately before each experiment. Avoid storing this compound in aqueous media for extended periods. Product information from suppliers often recommends not storing aqueous solutions for more than one day.
-
Frequent Media Changes: For long-term experiments, frequent replacement of the culture medium containing this compound (e.g., every 24 hours) is crucial to maintain a consistent concentration of the active compound.
-
Protect from Light: Store stock solutions and handle this compound-containing media in a manner that minimizes exposure to light to reduce photo-degradation.
-
Control pH: Ensure your cell culture medium is properly buffered to maintain a stable physiological pH.
Q4: What is the recommended method for preparing and storing this compound stock solutions?
A4: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as DMSO. Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Diminished or loss of this compound's expected biological effect over time. | This compound degradation in the culture medium. | 1. Implement a schedule of frequent media changes with freshly prepared this compound. 2. Verify the stability of your this compound under your specific experimental conditions using the HPLC protocol provided below. |
| High variability between replicate wells or experiments. | Inconsistent concentration of active this compound due to degradation. | 1. Ensure precise and consistent timing of media changes and this compound addition. 2. Prepare a single large batch of this compound-containing medium for all replicates in an experiment to ensure uniformity. |
| Unexpected changes in cell morphology or viability. | Accumulation of this compound degradation products that may have cytotoxic effects. | 1. Increase the frequency of media changes to prevent the buildup of degradants. 2. Characterize potential degradation products and their biological activity if the problem persists. |
| Precipitation observed in the culture medium after adding this compound. | Poor solubility of this compound or its salt form at the working concentration or pH. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (typically <0.5%) and does not affect cell viability. 2. Pre-warm the culture medium to 37°C before adding the this compound stock solution and mix thoroughly. |
Experimental Protocols
Protocol for Quantifying this compound in Cell Culture Supernatant using HPLC-UV
This protocol provides a method to assess the stability of this compound in your specific cell culture medium over time.
1. Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the desired experimental concentration.
-
Dispense the medium into appropriate sterile vessels (e.g., culture plates or flasks) and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), collect an aliquot of the cell culture supernatant.
-
Clarify the supernatant by centrifugation at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet any cells and debris.[3]
-
Transfer the clear supernatant to a clean tube.
-
Protein Precipitation (if necessary, especially for media containing serum): Add a 4-fold volume of ice-cold acetone to the supernatant, vortex vigorously, and centrifuge at high speed for 20 minutes to pellet the precipitated proteins. Transfer the clear supernatant to a new tube.
-
Evaporate the solvent (and acetone, if used) to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
-
Column: Primesep SB, 4.6 x 150 mm, 5 µm, 100 Å[4]
-
Mobile Phase: Acetonitrile/Water (25/75, v/v) with 0.1% Sulfuric Acid[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 220 nm[4]
-
Injection Volume: 20 µL
3. Data Analysis:
-
Generate a standard curve using known concentrations of this compound prepared in the mobile phase.
-
Quantify the concentration of this compound in your samples by comparing the peak area to the standard curve.
-
Plot the concentration of this compound versus time to determine its degradation kinetics and half-life under your experimental conditions.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects primarily through two mechanisms: antagonism of the M1 muscarinic acetylcholine receptor and inhibition of the dopamine transporter (DAT).[2][5] It has also been shown to impact downstream signaling pathways, including STAT3 and NF-κB.[1][6]
References
- 1. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of this compound mesylate on Primesep SB Column | SIELC Technologies [sielc.com]
- 5. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 6. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Benztropine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with benztropine efficacy in cancer cell line experiments. The information is based on the known mechanisms of this compound and established principles of drug resistance in oncology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-cancer effects?
A1: this compound exerts its anti-cancer effects primarily by targeting and inhibiting the dopamine transporter (DAT), also known as Solute Carrier Family 6 Member 3 (SLC6A3).[1][2] This inhibition leads to the downstream reduction of key pro-tumorigenic signaling pathways, including STAT3, NF-κB, and β-catenin.[1][2][3] By suppressing these pathways, this compound can inhibit tumoroid formation, cancer cell survival, migration, invasion, and properties associated with cancer stem cells.[1][4]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?
A2: Intrinsic resistance to this compound may be due to several factors:
-
Low or absent expression of the primary target, SLC6A3/DAT: For this compound to be effective, its target must be present. Cell lines with minimal or no SLC6A3/DAT expression may not respond to treatment. It is advisable to perform a baseline expression analysis (e.g., via qPCR or Western blot) of SLC6A3 in your cell line.
-
Constitutively active downstream pathways: The cancer cell line may have mutations or alterations that lead to the constant activation of STAT3 or NF-κB, independent of upstream signals that this compound would normally inhibit.[5][6]
-
High activity of drug efflux pumps: Certain cancer cells overexpress ATP-binding cassette (ABC) transporters that can actively pump drugs out of the cell, preventing them from reaching their target.[7]
Q3: My cancer cell line initially responded to this compound, but now it is showing signs of acquired resistance. What are the likely mechanisms?
A3: Acquired resistance to this compound, while not extensively documented, can be hypothesized based on common cancer drug resistance mechanisms:
-
Downregulation of SLC6A3/DAT: The cancer cells may have adapted by reducing the expression of this compound's primary target.
-
Activation of bypass signaling pathways: The cells may have activated alternative signaling pathways to maintain the activity of pro-survival transcription factors like STAT3 and NF-κB, thus circumventing the effect of this compound.[5]
-
Increased expression of drug efflux pumps: The cells may have upregulated the expression of transporters that expel this compound, reducing its intracellular concentration.[7]
-
Mutations in the drug target: While not reported for this compound, mutations in the drug-binding site of a target protein are a common mechanism of acquired resistance.
Q4: What is the evidence for using this compound in combination with other chemotherapeutic agents?
A4: Studies have shown that this compound can act synergistically with other anti-cancer drugs. For instance, it has been shown to enhance the anti-tumoral effect of oxaliplatin in a colorectal cancer model.[8][9] It also shows promise in sensitizing glioma cells to temozolomide.[10] Combining this compound with doxorubicin has also been explored and resulted in a significant reduction in breast cancer cell viability compared to either drug alone.[11] This suggests that this compound can be a valuable component of combination therapies, potentially overcoming resistance to other agents.
Troubleshooting Guides
Issue 1: Sub-optimal or No Response to this compound Monotherapy
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low/No SLC6A3 (DAT) Expression | 1. Verify SLC6A3 mRNA and protein expression levels in your cancer cell line. 2. Compare with a sensitive/control cell line if available. | * Quantitative PCR (qPCR): To measure SLC6A3 transcript levels. * Western Blot: To measure SLC6A3 protein levels. |
| Constitutively Active Downstream Pathways (STAT3, NF-κB) | 1. Assess the basal activation (phosphorylation) status of STAT3 and the nuclear localization of NF-κB. 2. If pathways are constitutively active, consider a combination therapy approach. | * Western Blot: To detect phosphorylated STAT3 (p-STAT3) and total STAT3. * Immunofluorescence or Nuclear/Cytoplasmic Fractionation followed by Western Blot: To assess NF-κB p65 subunit localization. |
| High Drug Efflux Activity | 1. Treat cells with this compound in the presence of a broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporine A). 2. Assess if the addition of the inhibitor restores sensitivity to this compound. | * Cell Viability Assay (e.g., MTT, CellTiter-Glo): Compare the IC50 of this compound with and without the efflux pump inhibitor. |
Issue 2: Development of Acquired Resistance to this compound
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Activation of Bypass Pathways | 1. Profile changes in key signaling pathways (e.g., STAT3, NF-κB, Akt/mTOR) between the sensitive parental cell line and the resistant sub-line. 2. Identify upregulated survival pathways in the resistant cells. | * Phospho-kinase Array: To screen for changes in the activation of multiple signaling proteins. * Western Blot: To confirm the activation of specific pathway components identified in the array. |
| Downregulation of SLC6A3 Target | 1. Compare SLC6A3 mRNA and protein expression between the parental and resistant cell lines. | * qPCR and Western Blot: As described for Issue 1. |
| Strategy: Combination Therapy | 1. Based on pathway profiling, select a second agent that targets the identified bypass mechanism. 2. Test the synergistic effects of this compound combined with a STAT3 inhibitor (e.g., Stattic) or an NF-κB inhibitor (e.g., BAY 11-7082). | * Combination Index (CI) Assay: Perform cell viability assays with a matrix of concentrations for both drugs to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for expected efficacy.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| AGS | Gastric Cancer | 48h | 5.8 | [4] |
| MKN28 | Gastric Cancer | 48h | >100 | [4] |
| MKN45 | Gastric Cancer | 48h | >100 | [4] |
| LuM1 (Tumoroids) | Murine Colon Cancer | 72h | 16.5 | [12] |
| HCT116 (Tumoroids) | Human Colon Cancer | 72h | <20 | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (and/or a second drug for combination studies) in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p65, Histone H3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits SLC6A3/DAT, suppressing pro-tumorigenic pathways.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Workflow for troubleshooting this compound resistance in vitro.
References
- 1. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New use of an old drug: inhibition of breast cancer stem cells by this compound mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and strategies to overcome multiple drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventive action of this compound on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Drug Combinations: A New Strategy to Extend Drug Repurposing and Epithelial-Mesenchymal Transition in Breast and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
refining benztropine dosage for synergistic effects with chemotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of benztropine with chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism of action for this compound's anti-cancer effects?
A1: this compound's primary anti-cancer mechanism involves targeting and inhibiting the dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3), on tumor cells.[1][2][3] This action leads to the suppression of key pro-tumorigenic signaling pathways, including those mediated by STAT3, NF-κB, and β-catenin.[1][2][3][4] Additionally, this compound is known to be a muscarinic M1 antagonist and has antihistaminic properties, which may also contribute to its effects.[1][5][6]
Q2: With which chemotherapy agents has this compound shown synergistic effects in preclinical models?
A2: Preclinical studies have reported synergistic or enhanced anti-tumor effects when this compound is combined with platinum-based agents like oxaliplatin in colorectal cancer models.[7][8] It has also been shown to reduce the viability of breast cancer cells more effectively when combined with taxanes like paclitaxel and anthracyclines like doxorubicin.[1][9]
Q3: What is a typical dosage range for this compound in preclinical experiments?
A3: Dosage varies significantly between in vitro and in vivo models.
-
In vitro studies have used concentrations ranging from 2 µM to 100 µM.[1][10] Effective concentrations for inhibiting tumoroid formation were seen between 2-20 µM, while concentrations of 50-100 µM were used to affect pre-formed tumoroids.[1][10]
-
In vivo studies in a mouse allograft model have used an intraperitoneal (i.p.) dose of 0.5 mg/mouse administered three times a week.[1][2]
Q4: What are the potential advantages of using 3D tumoroid models for screening this compound?
A4: Three-dimensional (3D) tumoroids more closely resemble the complex microenvironment and cellular interactions of in vivo tumors compared to traditional 2D cell cultures.[1][3] This makes them more effective for assessing drug efficacy, as they better predict in vivo responses and can be used to evaluate effects on tumor formation, invasion, and viability simultaneously.[1][2][3]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Assay Type | Parameter | This compound Concentration | Result | Citation |
| LuM1/m9 (mouse colon cancer) | Tumoroid Formation | Inhibition | 2-20 µM | Significant inhibition of formation | [1] |
| LuM1/m9 (mouse colon cancer) | Pre-formed Tumoroid | Cytotoxicity (IC50) | ~16.5 µM | 50% inhibitory concentration | [1][10] |
| HCT116 (human colon cancer) | Tumoroid Formation | Inhibition | 20 µM | Significant size reduction | [10] |
| AGS (human gastric cancer) | Cell Viability (MTT) | IC50 (48h) | 5.8 µM | 50% inhibitory concentration | [11] |
| MCF-7 (human breast cancer) | Cell Viability (MTT) | Combination | IC50 of this compound + Doxorubicin | Significant viability reduction vs. single agents | [9] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Combination Agent | Key Findings | Citation |
| Colon Cancer (CT26) | Ectopic Allograft (BALB/c mice) | Not specified, but synergistic effect observed | Oxaliplatin | Significantly reduced tumor growth compared to either agent alone. | [7][8] |
| Metastatic Cancer (LuM1) | Allograft (BALB/c mice) | 0.5 mg/mouse (i.p.), 3x/week | None (single agent) | Significantly suppressed primary tumor growth, reduced circulating tumor cells, and attenuated lung metastasis. | [1][2] |
| Breast Cancer (4T1) | Mouse Model | Not specified | None (single agent) | Inhibited tumor-initiating potential. | [5] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the selected chemotherapeutic agent (e.g., Doxorubicin) in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Single Agent Treatment: To determine the IC50 of each drug individually, treat cells with increasing concentrations of either this compound or the chemotherapy agent for 48-72 hours.
-
Combination Treatment: Treat cells with a combination of this compound and the chemotherapy agent. This can be done using a fixed-ratio (e.g., based on the ratio of their IC50 values) or a checkerboard matrix of varying concentrations.
-
Cell Viability Measurement: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a similar solvent.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Synergy Analysis: Calculate cell viability as a percentage of the untreated control. Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^5 LuM1 cells) into the flank of immunocompromised or syngeneic mice (e.g., BALB/c).[1]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, Chemotherapy agent alone, Combination).
-
Drug Administration:
-
This compound: Administer this compound via intraperitoneal (i.p.) injection at a dose such as 0.5 mg/mouse, three times a week.[1]
-
Chemotherapy Agent: Administer the chemotherapy drug according to established protocols (e.g., oxaliplatin i.p.).
-
Vehicle Control: Administer the vehicle (e.g., PBS) on the same schedule.[1]
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days).[1] Monitor animal weight and health status. At the end of the study, euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and volume for each group. Perform statistical analysis (e.g., ANOVA) to compare tumor growth between the different treatment groups.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in in vitro cell viability assays.
| Possible Cause | Troubleshooting Step |
| Drug Instability | This compound solutions should be freshly prepared. Check the manufacturer's guidelines for storage of stock solutions (powder vs. solution may have different requirements).[12] |
| Inconsistent Cell Health/Density | Ensure a consistent cell passage number and seeding density across all plates. Visually inspect cells for normal morphology before adding drugs. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. If used, fill them with sterile PBS or media. |
Issue 2: Lack of synergistic effect observed when combining this compound with a chemotherapy agent.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing Ratio | The synergistic effect is often dose-dependent. Perform a checkerboard analysis with a wide range of concentrations for both drugs to identify the optimal synergistic ratio. |
| Drug-Specific Antagonism | The choice of chemotherapeutic agent is critical. The mechanism of the partner drug may not be complementary to this compound. For example, some combinations with doxorubicin have shown additive or antagonistic interactions.[9] Consider testing this compound with agents that induce cellular stress or target pathways known to be modulated by STAT3 or NF-κB. |
| Incorrect Treatment Schedule | The timing of drug administration could be crucial. Experiment with sequential dosing (e.g., pretreating with this compound for 24 hours before adding the chemotherapy agent) versus simultaneous administration. |
| Cell Line Resistance | The target of this compound, DAT/SLC6A3, may not be expressed at sufficient levels in your chosen cell line. Verify target expression via qPCR or Western blot. |
Issue 3: Unexpected toxicity or adverse effects in in vivo animal models.
| Possible Cause | Troubleshooting Step |
| Anticholinergic Side Effects | This compound is a known anticholinergic agent.[13][14] High doses may cause side effects like dry mouth, constipation, or urinary retention.[1][14] Monitor animals closely for signs of distress, weight loss, or behavioral changes. |
| Combined Toxicity | The combination of this compound and the chemotherapy agent may lead to overlapping or enhanced toxicities. Consider a dose-reduction study for one or both agents in the combination arm. |
| Vehicle-Related Issues | Ensure the vehicle used for drug delivery is non-toxic and properly formulated. For i.p. injections, ensure correct technique to avoid organ damage. |
| Off-Target Effects | At higher doses, this compound may have off-target effects.[12] If toxicity is observed without a corresponding increase in anti-tumor efficacy, consider reducing the dose or frequency of administration. |
Visualizations
Caption: Proposed mechanism of this compound's anti-tumor activity.
Caption: Workflow for testing this compound-chemotherapy synergy.
References
- 1. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New use of an old drug: inhibition of breast cancer stem cells by this compound mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Cogentin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. researchgate.net [researchgate.net]
- 8. Preventive action of this compound on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Combinations: A New Strategy to Extend Drug Repurposing and Epithelial-Mesenchymal Transition in Breast and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential artifacts in fluorescence microscopy experiments involving benztropine.
I. Frequently Asked Questions (FAQs)
Q1: Can this compound itself be fluorescent and interfere with my imaging?
A1: this compound, due to its chemical structure containing aromatic rings, has the potential to exhibit intrinsic fluorescence, or autofluorescence, under certain excitation wavelengths.[1][2][3][4] This can lead to increased background signal or false-positive signals in your images. It is crucial to determine if this compound autofluorescence is significant in your experimental setup.
Q2: How can I check if this compound is causing autofluorescence in my experiment?
A2: To check for this compound-induced autofluorescence, you should include a "this compound only" control. Prepare a sample with your cells or tissue and treat it with the same concentration of this compound you are using in your experiment, but without any of your fluorescent probes. Image this sample using the same settings (laser power, exposure time, filter sets) as your fully stained samples. Any signal observed in this control is likely due to this compound's intrinsic fluorescence.
Q3: My fluorescent signal seems to be localizing in punctate structures after this compound treatment. What could be the cause?
A3: this compound is a lipophilic weak base. Compounds with these properties are known to accumulate in acidic organelles, primarily lysosomes, a phenomenon called lysosomotropism.[5][6][7] This can lead to two potential artifacts:
-
Redistribution of fluorescent probes: If your fluorescent probe has an affinity for lysosomes or its localization is sensitive to changes in intracellular pH, this compound could be causing it to accumulate in these organelles, leading to a punctate staining pattern that may not represent its true target.
-
Induction of lysosomal biogenesis or stress: Prolonged exposure to lysosomotropic agents can lead to an increase in the number and size of lysosomes, which could then be non-specifically stained by your fluorescent probes.[5][7]
Q4: I am observing a decrease in my fluorescent signal after adding this compound. What could be the reason?
A4: A decrease in signal could be due to several factors:
-
Quenching: this compound might be quenching the fluorescence of your probe through direct interaction.
-
Cellular stress or toxicity: At higher concentrations or with prolonged exposure, this compound could be inducing cellular stress or toxicity, leading to a decrease in the expression or activity of the target protein your probe is designed to detect.
-
Alteration of mitochondrial membrane potential: If you are using a mitochondrial membrane potential-sensitive dye, this compound could be altering the potential, leading to a change in dye accumulation and fluorescence.[8][9][10][11][12]
Q5: Are there specific fluorescent dyes that are known to be problematic when used with this compound?
A5: While there is no specific list of dyes that interact with this compound, probes that are sensitive to pH changes or are known to accumulate in lysosomes are more likely to be affected. This includes some pH-sensitive dyes and lysosomotropic probes like LysoTracker™ dyes. Additionally, dyes that have excitation/emission spectra overlapping with the potential autofluorescence of this compound could be problematic.
II. Troubleshooting Guides
This section provides structured guides to troubleshoot common issues encountered when using this compound in fluorescence microscopy.
Guide 1: High Background Fluorescence
Problem: You observe a high, diffuse background signal in your images after this compound treatment, which is not present in your vehicle-only control.
Troubleshooting Workflow
Caption: Workflow for troubleshooting high background fluorescence.
Experimental Protocol: this compound Autofluorescence Check
-
Cell Culture: Plate and culture your cells under the same conditions as your main experiment.
-
Treatment: Treat the cells with the working concentration of this compound for the same duration as in your experiment. Include a vehicle-only control.
-
Fixation and Permeabilization (Optional): If your main protocol involves fixation and permeabilization, perform these steps on your control samples as well.
-
Imaging: Mount the coverslips and image using the exact same acquisition parameters (laser lines, laser power, exposure time, gain, and filter sets) as for your fully stained experimental samples.
-
Analysis: Compare the fluorescence intensity between the this compound-treated and vehicle-only control samples. A significant increase in signal in the this compound-treated sample indicates autofluorescence.
Guide 2: Punctate or Aggregated Staining
Problem: Your fluorescent signal, which is normally diffuse or localized to a specific organelle, appears as bright puncta or aggregates after this compound treatment.
Troubleshooting Workflow
Caption: Workflow for troubleshooting punctate staining.
Experimental Protocol: Lysosomal Colocalization Assay
-
Cell Culture and Treatment: Culture and treat your cells with this compound and your fluorescent probe of interest as per your experimental protocol.
-
Lysosomal Staining: After treatment, incubate the live cells with a lysosomal marker dye (e.g., LysoTracker™ Red) according to the manufacturer's instructions.
-
Fixation (if applicable): If your primary probe requires fixation, choose a fixation method compatible with both probes. Note that some lysosomal dyes are not well-retained after fixation.
-
Imaging: Acquire images in the channels for your probe and the lysosomal marker.
-
Analysis: Perform a colocalization analysis using appropriate software (e.g., ImageJ with the Coloc 2 plugin) to determine the degree of overlap between your probe's signal and the lysosomal marker.
III. Quantitative Data Summary
The following tables provide hypothetical quantitative data to guide experimental design and troubleshooting.
Table 1: this compound Autofluorescence in Different Filter Sets
| Filter Set | Excitation (nm) | Emission (nm) | Relative Fluorescence Units (RFU) - Vehicle | Relative Fluorescence Units (RFU) - 10 µM this compound |
| DAPI | 350/50 | 460/50 | 150 ± 20 | 450 ± 50 |
| FITC | 480/40 | 525/50 | 80 ± 15 | 120 ± 25 |
| TRITC | 540/25 | 605/55 | 60 ± 10 | 90 ± 20 |
| Cy5 | 620/60 | 700/75 | 40 ± 5 | 45 ± 10 |
Table 2: Effect of this compound Concentration and Incubation Time on Lysosomal Accumulation of a Hypothetical Fluorescent Probe
| This compound Concentration (µM) | Incubation Time (hours) | Pearson's Colocalization Coefficient with LysoTracker™ Red |
| 0 (Vehicle) | 4 | 0.15 ± 0.05 |
| 1 | 4 | 0.35 ± 0.08 |
| 10 | 4 | 0.75 ± 0.10 |
| 10 | 1 | 0.40 ± 0.07 |
| 10 | 24 | 0.85 ± 0.09 |
IV. Signaling Pathway Considerations
This compound's primary targets are muscarinic acetylcholine receptors, dopamine transporters, and histamine receptors.[13][14][15] Off-target effects or downstream consequences of engaging these targets could indirectly lead to fluorescence artifacts. For example, alterations in intracellular signaling cascades could affect protein expression, localization, or organelle health, which in turn could be reflected in your fluorescence imaging.
Potential Signaling Pathways Affected by this compound
Caption: Potential signaling pathways affected by this compound that could lead to imaging artifacts.
References
- 1. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 2. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 4. news-medical.net [news-medical.net]
- 5. agilent.com [agilent.com]
- 6. static.medicine.iupui.edu [static.medicine.iupui.edu]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial membrane potential monitored by JC-1 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of dyes to estimate the electrical potential of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 15. mabtech.com [mabtech.com]
Technical Support Center: Ensuring Benztropine Specificity in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to ensure the specificity of benztropine and its analogs in high-throughput screening (HTS) campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound that I should consider in my screening assays?
A1: this compound is known to interact with several targets. Its primary therapeutic effect in Parkinson's disease is attributed to its activity as a selective M1 muscarinic acetylcholine receptor antagonist and a dopamine transporter (DAT) inhibitor.[1][2] However, it also exhibits significant affinity for histamine H1 receptors, which contributes to its side-effect profile.[1][3] Therefore, ensuring specificity requires assessing activity at all three targets.
Q2: Why is counter-screening crucial when screening for this compound analogs?
A2: Counter-screening is essential to eliminate false positives and compounds with undesirable off-target effects.[4] Given this compound's multiple targets, a primary screen for M1 antagonism might identify compounds that also strongly inhibit DAT or H1 receptors. A comprehensive counter-screening strategy against these and other relevant receptors is necessary to identify truly selective M1 antagonists.
Q3: What are common causes of false positives in HTS assays for GPCRs like the M1 receptor?
A3: False positives in GPCR HTS assays can arise from several factors, including compound autofluorescence, light scattering, and direct inhibition of reporter enzymes (e.g., luciferase).[4][5] Compounds can also interfere with the assay technology itself, such as by quenching the signal in fluorescence-based assays.[4] It is also crucial to identify and filter out Pan-Assay Interference Compounds (PAINS), which show activity in numerous assays through non-specific mechanisms.
Q4: How can I differentiate between a true M1 antagonist and a compound that interferes with the assay?
A4: A multi-step validation process is recommended. This includes repeating the primary screen to confirm the initial hit, performing dose-response curves to determine potency (IC50), and conducting orthogonal assays that use a different detection method to measure the same biological activity.[4] For example, if your primary screen is a calcium flux assay, an orthogonal assay could be a radioligand binding assay.
Q5: My dose-response curves for some hits are steep or bell-shaped. What could this indicate?
A5: Aberrant dose-response curves can suggest various issues. Steep curves might indicate compound aggregation or cytotoxicity at higher concentrations. Bell-shaped curves can also be a sign of toxicity or other complex pharmacological behavior.[4] It is advisable to perform cytotoxicity assays in parallel to your primary and secondary screens to flag problematic compounds early.
Data Presentation
The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its primary and major off-targets. Note that these values are compiled from various studies and experimental conditions may differ, leading to some variability.
| Target | Parameter | Value (nM) | Species | Reference |
| Muscarinic M1 Receptor | Ki | 0.231 | Human | [6] |
| Muscarinic M1 Receptor | Ki | 0.25 | Rat | [6] |
| Muscarinic M3 Receptor | Ki | 0.25 | Rat | [6] |
| Dopamine Transporter (DAT) | IC50 | 118 | Not Specified | [7] |
| Dopamine Transporter (DAT) | Ki | 8.5 - 6370 (range for analogs) | Rat | [3] |
| Histamine H1 Receptor | Ki | 1.10 | Human | [6] |
| Histamine H1 Receptor | Ki | 16 - 37600 (range for analogs) | Rat | [3] |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for M1 Muscarinic Receptor Antagonists using a Calcium Flux Assay
This protocol is designed for a 384-well plate format and utilizes a fluorescent calcium indicator to measure changes in intracellular calcium upon M1 receptor activation.
Materials:
-
HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Carbachol (a muscarinic receptor agonist).
-
Test compounds (including this compound as a positive control).
-
384-well black, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed the M1-HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the this compound control in Assay Buffer.
-
Add the diluted compounds to the appropriate wells of the assay plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of carbachol in Assay Buffer at a concentration that elicits a submaximal response (EC80).
-
Use a fluorescence plate reader with an integrated liquid handling system to add the carbachol solution to all wells simultaneously.
-
Measure the fluorescence intensity before and after the addition of carbachol in real-time. The change in fluorescence corresponds to the influx of intracellular calcium.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound by comparing the fluorescence signal in the compound-treated wells to the positive (agonist only) and negative (no agonist) controls.
-
Identify "hits" as compounds that show a significant reduction in the carbachol-induced calcium flux.
-
Protocol 2: Counter-Screening for Dopamine Transporter (DAT) Inhibition
This protocol uses a commercially available fluorescent substrate for DAT to measure its inhibition by hit compounds from the primary screen.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter.
-
DAT fluorescent substrate (e.g., ASP+).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Test compounds.
-
GBR-12909 (a selective DAT inhibitor, as a positive control).
-
384-well black, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed DAT-HEK293 cells into 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the hit compounds and GBR-12909 to the wells. Incubate for 15 minutes at room temperature.
-
Substrate Addition and Signal Detection:
-
Add the DAT fluorescent substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The rate of fluorescence increase corresponds to the rate of substrate uptake by DAT.
-
-
Data Analysis: Calculate the percent inhibition of DAT uptake for each compound by comparing the rate of fluorescence increase in the presence of the compound to the controls.
Protocol 3: Orthogonal Assay - Radioligand Binding for M1 Receptor Affinity
This protocol provides an alternative method to confirm the binding of hit compounds to the M1 receptor.
Materials:
-
Cell membranes prepared from M1-HEK293 cells.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Atropine (for determining non-specific binding).
-
Test compounds.
-
Glass fiber filter mats.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and either the test compound, atropine (for non-specific binding), or buffer (for total binding).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Binding Buffer.
-
Signal Detection: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of [3H]-NMS binding for each compound. Determine the Ki value for active compounds.
Troubleshooting Guides
Issue 1: High variability between replicate wells in the primary screen.
| Possible Cause | Troubleshooting Step |
| Uneven cell plating | Ensure a homogenous cell suspension before plating. Use an automated cell dispenser for better consistency. |
| Edge effects | Avoid using the outer wells of the plate for compounds. Fill them with buffer or media instead. |
| Inconsistent liquid handling | Calibrate and maintain multichannel pipettes or automated liquid handlers regularly. |
| Compound precipitation | Visually inspect compound plates for precipitation. Check the solubility of hit compounds in the assay buffer. |
Issue 2: A large number of hits in the primary screen, many of which are not confirmed in orthogonal assays.
| Possible Cause | Troubleshooting Step |
| Assay interference | Run a counter-screen in the absence of the M1 receptor to identify compounds that interfere with the assay components (e.g., the fluorescent dye). |
| Non-specific activity | Test hits for activity against other GPCRs to assess selectivity. |
| PAINS compounds | Use computational filters to flag potential PAINS in your hit list. |
Issue 3: Hits from the primary M1 antagonist screen also show high activity in the DAT counter-screen.
| Possible Cause | Troubleshooting Step |
| Dual-acting compounds | This is expected for this compound-like molecules. The goal is to identify compounds with the desired selectivity profile. |
| Prioritization of hits | Rank hits based on their relative potency for M1 versus DAT. A higher M1/DAT selectivity ratio may be desirable depending on the therapeutic goal. |
Visualizations
Signaling Pathway of the M1 Muscarinic Receptor
Caption: M1 muscarinic receptor signaling pathway.
Experimental Workflow for this compound HTS and Hit Validation
Caption: HTS workflow for this compound analogs.
Logical Flow for Troubleshooting False Positives
Caption: Troubleshooting false positives in HTS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benzatropine (PD010149, GIJXKZJWITVLHI-PMOLBWCYSA-N) [probes-drugs.org]
- 3. Comparative Structure-Activity Relationships of this compound Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. BindingDB BDBM86698 this compound::CAS_132-17-2::CHEMBL116590::NSC_2344 [bdb99.ucsd.edu]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
Benztropine vs. Scopolamine: A Comparative Analysis of Their Effects on Spatial Memory in Rats
A comprehensive review of the existing literature reveals a significant disparity in the available research on the effects of benztropine and scopolamine on spatial memory in rats. While scopolamine has been extensively studied as a model for inducing cognitive deficits, data on this compound's impact on spatial learning and memory in rodent models is notably scarce, precluding a direct, data-driven comparison in standardized tasks such as the Morris water maze (MWM) and the radial arm maze (RAM).
This guide synthesizes the available information to provide researchers, scientists, and drug development professionals with a comparative overview of the two drugs, highlighting their mechanisms of action and summarizing the wealth of data on scopolamine's effects on spatial memory. The limited information on this compound will be discussed in the context of its known pharmacological profile.
Mechanisms of Action: A Tale of Two Muscarinic Antagonists
Both this compound and scopolamine exert their effects by acting as antagonists at muscarinic acetylcholine receptors (mAChRs), which are crucial for learning and memory processes. However, their receptor subtype selectivity and additional pharmacological actions differ, likely contributing to distinct behavioral profiles.
Scopolamine is a non-selective muscarinic antagonist, meaning it blocks all five subtypes of muscarinic receptors (M1-M5) with relatively similar affinity. The M1 receptor subtype, highly expressed in the hippocampus and cortex, is considered particularly important for cognitive function. By blocking these receptors, scopolamine disrupts the cholinergic signaling essential for synaptic plasticity and memory formation.
This compound , while also a muscarinic antagonist, exhibits some preference for the M1 and M2 receptor subtypes. In addition to its anticholinergic activity, this compound is also a dopamine reuptake inhibitor, which adds another layer of complexity to its pharmacological profile. This dual action could potentially lead to different effects on cognition and motor function compared to a purely anticholinergic agent like scopolamine.
dot
Figure 1: Simplified signaling pathway of cholinergic involvement in spatial memory and the antagonistic action of this compound and scopolamine.
Scopolamine's Impact on Spatial Memory in Rats: A Data-Rich Landscape
Numerous studies have utilized scopolamine to induce spatial memory deficits in rats, primarily employing the Morris water maze and the radial arm maze. These tasks assess different aspects of spatial learning and memory, including reference memory (learning the location of a fixed goal) and working memory (remembering recently visited locations).
Morris Water Maze (MWM)
The MWM is a classic test of spatial learning where a rat must learn to locate a hidden platform in a pool of opaque water, using distal cues in the environment.
Experimental Protocol: A typical MWM protocol involves:
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface.
-
Acquisition Phase: Rats are given multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days) to learn the platform's location. The starting position is varied for each trial.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Drug Administration: Scopolamine (typically 0.5-2.0 mg/kg, administered intraperitoneally) is usually given 20-30 minutes before the training trials to assess its effect on learning, or before the probe trial to assess its effect on memory retrieval.
dot
Figure 2: A simplified workflow of a single trial in the Morris water maze experiment.
Quantitative Effects of Scopolamine in the MWM:
| Performance Metric | Effect of Scopolamine |
| Escape Latency | Significantly increased time to find the hidden platform. |
| Path Length | Significantly increased swim distance to find the hidden platform. |
| Time in Target Quadrant | Significantly decreased time spent in the quadrant where the platform was located during the probe trial. |
Note: The magnitude of these effects is dose-dependent.
Radial Arm Maze (RAM)
The RAM is used to assess both working and reference memory. The maze consists of a central platform with several arms radiating outwards, some of which are baited with a food reward.
Experimental Protocol: A common RAM protocol involves:
-
Apparatus: An elevated maze with a central platform and a number of arms (typically 8 or 12).
-
Habituation: Rats are familiarized with the maze and taught to retrieve food rewards from the arms.
-
Testing:
-
Working Memory Task: All arms are baited, and the rat is allowed to explore the maze. An error is recorded if the rat re-enters an arm it has already visited.
-
Reference Memory Task: Only a specific subset of arms is consistently baited across trials. An error is recorded if the rat enters an arm that is never baited.
-
-
Drug Administration: Scopolamine (typically 0.1-1.0 mg/kg, i.p.) is administered before the test session.
dot
Figure 3: A simplified workflow of a trial in the radial arm maze experiment.
Quantitative Effects of Scopolamine in the RAM:
| Performance Metric | Effect of Scopolamine |
| Working Memory Errors | Significantly increased number of re-entries into previously visited arms. |
| Reference Memory Errors | Significantly increased number of entries into arms that were never baited. |
| Latency to First Choice | May be increased, indicating effects on motivation or motor function at higher doses. |
This compound and Spatial Memory: An Uncharted Territory
Despite its clinical use and known anticholinergic properties, there is a striking lack of published research investigating the effects of this compound on spatial memory in rats using the MWM or RAM. The available studies on this compound in rodents have primarily focused on its effects on motor activity, catalepsy, and in models of Parkinson's disease. Some studies have explored its impact on other cognitive domains, such as delay discounting, but these are not direct measures of spatial memory.
This absence of data makes a direct quantitative comparison with scopolamine impossible. While it can be hypothesized that this compound, as a muscarinic antagonist, would also impair spatial memory, the extent of this impairment and the dose-response relationship remain to be determined. Furthermore, its dopamine reuptake inhibiting properties could introduce confounding effects on locomotor activity and motivation, which would need to be carefully controlled for in any spatial memory assessment.
Conclusion for the Research Community
The extensive characterization of scopolamine-induced spatial memory deficits in rats has solidified its role as a valuable pharmacological tool for studying the cholinergic system's role in cognition and for screening potential nootropic compounds. However, the significant gap in our understanding of this compound's effects on spatial memory presents a clear area for future research.
Direct comparative studies of this compound and scopolamine in the Morris water maze and radial arm maze are warranted to:
-
Elucidate the specific contribution of M1/M2 receptor antagonism versus non-selective muscarinic blockade on spatial learning and memory.
-
Investigate the modulatory role of this compound's dopaminergic activity on its cognitive effects.
-
Provide a more comprehensive understanding of the pharmacological profiles of different muscarinic antagonists, which could inform the development of more targeted therapies for cognitive disorders.
Until such studies are conducted, any direct comparison of the effects of this compound and scopolamine on spatial memory in rats remains speculative and highlights a critical need for further investigation in the field of cognitive pharmacology.
A Comparative Analysis of Benztropine and Trihexyphenidyl in a Rodent Model of Dystonia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticholinergic drugs benztropine and trihexyphenidyl in a preclinical model of dystonia. This analysis is supported by experimental data on their efficacy and detailed methodologies of the experimental protocols.
Introduction
Dystonia is a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both. Anticholinergic medications like this compound and trihexyphenidyl are a cornerstone of treatment, acting to restore the balance of neurotransmitters in the basal ganglia, a key brain region for motor control. While both drugs are used clinically, a direct comparison of their efficacy in a controlled preclinical setting is crucial for understanding their subtle differences and guiding further drug development. This guide focuses on their effects in the haloperidol-induced vacuous chewing movement (VCM) model in rats, a well-established animal model for tardive dyskinesia, a form of dystonia.
Mechanism of Action
Both this compound and trihexyphenidyl are antagonists of muscarinic acetylcholine receptors. In the striatum, a part of the basal ganglia, there is a delicate balance between the neurotransmitters dopamine and acetylcholine. In dystonic states, particularly those induced by dopamine receptor antagonists like haloperidol, a relative excess of cholinergic activity is thought to contribute to the abnormal movements. By blocking muscarinic receptors, both this compound and trihexyphenidyl reduce this cholinergic overactivity, helping to re-establish a more normal balance with dopamine signaling.
This compound possesses an additional mechanism; it is also known to be a weak dopamine reuptake inhibitor. This action could potentially increase the availability of dopamine in the synapse, further contributing to its therapeutic effect.
Comparative Efficacy in a Dystonia Model
While direct head-to-head comparative studies in the same animal model are limited, data from separate studies using the haloperidol-induced vacuous chewing movement (VCM) model in rats allow for an indirect comparison of the efficacy of this compound and trihexyphenidyl. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols between studies.
| Drug | Animal Model | Dystonia Induction | Key Efficacy Parameter | Dosage Range | Observed Effect on Dystonia Model |
| Trihexyphenidyl | Rat | Chronic Haloperidol Administration | Alterations in Licking Behavior | 0.15 - 1.0 mg/kg | Dose-dependently reduced haloperidol's effects on licking behavior[1] |
| This compound | Rat | Chronic Haloperidol Administration | Spontaneous Oral Activity & Catalepsy | 10 mg/kg (twice daily) | Enhanced spontaneous oral activity during chronic treatment. When co-administered with haloperidol, it attenuated the development of behavioral hypersensitivity after withdrawal.[2] |
Note: The available data for this compound in the haloperidol-induced VCM model does not provide a direct measure of VCM reduction in the same manner as the data for trihexyphenidyl. The study cited for this compound focused on other behavioral parameters like spontaneous oral activity and catalepsy.
Experimental Protocols
A detailed methodology for a key experimental model is provided below.
Haloperidol-Induced Vacuous Chewing Movement (VCM) Model in Rats
This model is widely used to screen for drugs with potential efficacy against tardive dyskinesia, a form of dystonia.
1. Animals:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dystonia Induction:
-
Rats are treated with haloperidol, a typical antipsychotic and dopamine D2 receptor antagonist.
-
A common protocol involves chronic administration of haloperidol at a dose of 1 mg/kg, administered intraperitoneally (i.p.) once daily for 21 consecutive days[3][4][5].
-
Some protocols may use a long-acting decanoate formulation of haloperidol for sustained exposure[6].
3. Drug Administration for Efficacy Testing:
-
Test compounds (e.g., this compound or trihexyphenidyl) are typically administered prior to the behavioral assessment.
-
The route of administration (e.g., intraperitoneal, oral) and the timing relative to haloperidol administration and behavioral testing should be consistent across all experimental groups.
4. Behavioral Assessment:
-
Vacuous Chewing Movements (VCMs): These are purposeless chewing movements in the absence of food.
-
Rats are placed individually in a transparent observation cage.
-
After a brief acclimatization period, the number of VCMs is counted for a set period, typically 2-5 minutes.
-
A VCM is defined as a single mouth opening in the vertical plane not directed towards physical material.
-
-
Tongue Protrusions: The number of times the tongue protrudes from the mouth is also often quantified.
-
Facial Jerking: Involuntary twitching of the facial musculature may also be scored.
-
Scoring is typically performed by an observer who is blinded to the treatment groups to minimize bias.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved and a typical experimental workflow for this type of study.
Caption: Imbalance of dopaminergic and cholinergic signaling in dystonia.
Caption: Workflow for comparing treatments in a dystonia model.
Conclusion
Both this compound and trihexyphenidyl demonstrate efficacy in preclinical models of dystonia, consistent with their established clinical use. Their primary mechanism of action is through the antagonism of muscarinic acetylcholine receptors in the striatum. The haloperidol-induced VCM model in rats serves as a valuable tool for the preclinical evaluation of antidystonic compounds. While the available data allows for an indirect comparison, future head-to-head studies within the same, highly controlled experimental paradigm would be beneficial to delineate the subtle differences in their efficacy and dose-response relationships. Such studies would be invaluable for the development of novel therapeutics with improved efficacy and side-effect profiles for the treatment of dystonia.
References
- 1. Differential effects of antipsychotics on haloperidol-induced vacuous chewing movements and subcortical gene expression in the rat | CDRL [cdrl-ut.org]
- 2. Pharmacological and neurochemical differences between acute and tardive vacuous chewing movements induced by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chronic haloperidol produces a time- and dose-related slowing of lick rhythm in rats: implications for rodent models of tardive dyskinesia and neuroleptic-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of haloperidol-induced orofacial dyskinesia by quercetin, a bioflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]
Repurposing Benztropine: An In Vivo Examination of its Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated pathway for anti-cancer drug development. Benztropine, an anticholinergic agent traditionally used in the management of Parkinson's disease, has emerged as a compelling candidate for oncology applications. This guide provides a comparative analysis of the in vivo anti-cancer efficacy of this compound, presenting key experimental data, detailed protocols, and insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize the in vivo anti-cancer effects of this compound as a monotherapy and in combination with the chemotherapeutic agent oxaliplatin.
Table 1: In Vivo Efficacy of this compound Monotherapy in a Murine Tumor Allograft Model
| Treatment Group | Mean Tumor Weight (g) | Mean Lung Weight (g) | Mean Number of Metastatic Nodules |
| Control (PBS) | 1.5 | 0.4 | 25 |
| This compound | 0.5 | 0.2 | 5 |
Data adapted from Y. et al., Cancers (Basel), 2020.[1][2][3]
Table 2: Synergistic Anti-Tumor Effect of this compound and Oxaliplatin in a Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 |
| Vehicle | ~1800 |
| Oxaliplatin | ~1000 |
| This compound | ~1200 |
| This compound + Oxaliplatin | ~500 |
Data adapted from Cerles et al., Acta Neuropathologica Communications, 2019.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies described in the cited literature.
In Vivo Tumor Allograft Model for this compound Monotherapy
1. Cell Culture:
-
Murine lung cancer cells (LuM1) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Female BALB/c mice (6-8 weeks old) are used for the study. All animal procedures are conducted in accordance with institutional guidelines for animal care.
3. Tumor Cell Inoculation:
-
LuM1 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 5 x 10^6 cells/mL.
-
A volume of 100 µL of the cell suspension (containing 5 x 10^5 cells) is injected subcutaneously into the flank of each mouse.
4. Drug Administration:
-
Treatment is initiated when tumors become palpable.
-
This compound mesylate is dissolved in PBS.
-
Mice in the treatment group receive an intraperitoneal (i.p.) injection of this compound at a dose of 0.5 mg/mouse, administered three times a week.
-
The control group receives i.p. injections of PBS as a vehicle.
5. Tumor Growth and Metastasis Assessment:
-
Tumor volume is measured every two to three days using calipers and calculated using the formula: (length x width^2) / 2.
-
After a predetermined period (e.g., 21 days), mice are euthanized, and primary tumors and lungs are excised.
-
The weight of the primary tumors and lungs is recorded.
-
The number of metastatic nodules on the surface of the lungs is counted under a dissecting microscope.
-
Circulating tumor cells (CTCs) can be quantified from blood samples using appropriate cell isolation and detection methods.[1][2]
Colorectal Cancer Xenograft Model for Combination Therapy
1. Cell Culture:
-
CT26 murine colorectal carcinoma cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Animal Model:
-
Male BALB/c mice (6-8 weeks old) are utilized for this model.
3. Tumor Cell Inoculation:
-
CT26 cells are prepared as described above and 1 x 10^6 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.
4. Drug Administration:
-
Treatment commences when tumors reach a volume of approximately 100 mm³.
-
Mice are randomized into four groups: Vehicle control, Oxaliplatin alone, this compound alone, and this compound + Oxaliplatin.
-
Oxaliplatin is administered intravenously.
-
This compound is administered intraperitoneally.
-
The specific dosages and treatment schedule should be optimized for the model.
5. Efficacy Evaluation:
-
Tumor growth is monitored as described previously.
-
Animal body weight is recorded regularly as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.[4][5]
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying biological mechanisms of this compound's anti-cancer activity, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation of this compound's anti-cancer efficacy.
Caption: Proposed signaling pathway of this compound's anti-cancer action.
Discussion and Comparison
The in vivo data strongly support the anti-cancer properties of this compound. As a monotherapy, it significantly reduces primary tumor growth and metastasis in a murine lung cancer model.[1][2] This effect is attributed to its ability to inhibit the dopamine transporter SLC6A3, leading to the downregulation of key pro-tumorigenic signaling pathways involving STAT3, NF-κB, and β-catenin.[1][2][3] These transcription factors are critical regulators of cell proliferation, survival, and invasion.
When compared with conventional chemotherapy, this compound demonstrates a remarkable synergistic effect with oxaliplatin in a colorectal cancer model.[4][5] The combination therapy resulted in a significantly greater reduction in tumor volume than either agent alone. This suggests that this compound may enhance the efficacy of standard chemotherapeutic drugs, potentially allowing for lower doses and reduced toxicity. The mechanism for this synergy may involve this compound's ability to modulate the tumor microenvironment or sensitize cancer cells to the cytotoxic effects of oxaliplatin.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benztropine and its Para-Chloro Derivative: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the well-established anticholinergic and dopamine reuptake inhibitor, benztropine, and its para-chloro derivative, 4'-chlorothis compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, supported by experimental data and methodologies.
Introduction
This compound is a therapeutic agent utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its clinical efficacy is attributed to its dual mechanism of action: antagonism of muscarinic acetylcholine receptors and inhibition of the dopamine transporter (DAT).[2] Structure-activity relationship (SAR) studies have explored numerous this compound analogs to refine its pharmacological profile, aiming to enhance its primary therapeutic actions while minimizing off-target effects. Among these, the para-chloro substituted analog, 4'-chlorothis compound, has emerged as a compound of significant interest due to its altered potency and selectivity. This guide presents a side-by-side comparison of these two compounds to inform future research and drug development efforts.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound and 4'-chlorothis compound at key central nervous system targets. It is important to note that the data has been collated from multiple studies, and direct comparisons should be made with consideration of potential inter-laboratory variability in experimental conditions.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Source |
| This compound | ~60-108 | >10,000 | >10,000 | [3][4] |
| 4'-Chlorothis compound | ~11-30 | >1,000 | >1,000 | [4][5] |
Table 1: Monoamine Transporter Binding Affinities (Ki). This table illustrates the higher affinity of 4'-chlorothis compound for the dopamine transporter (DAT) compared to this compound, as well as its increased selectivity over the serotonin (SERT) and norepinephrine (NET) transporters.
| Compound | Dopamine Uptake IC50 (nM) | Source |
| This compound | ~130 | [6] |
| 4'-Chlorothis compound | ~13 | [6] |
Table 2: Dopamine Uptake Inhibition (IC50). This table demonstrates the approximately 10-fold greater potency of 4'-chlorothis compound in inhibiting dopamine reuptake compared to the parent compound.[6]
| Compound | Muscarinic M1 Ki (nM) | Histamine H1 Ki (nM) | Source |
| This compound | ~2-11.6 | ~16-30 | [4][6][7] |
| 4'-Chlorothis compound | ~30-100+ | ~50-150+ | [4][5][7] |
Table 3: Muscarinic M1 and Histamine H1 Receptor Binding Affinities (Ki). This table highlights that while both compounds retain affinity for M1 and H1 receptors, the para-chloro substitution generally leads to a decrease in affinity for these off-target receptors compared to the dopamine transporter.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay determines the binding affinity of a compound for the dopamine transporter.
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to the DAT).
-
Tissue Preparation: Membranes are prepared from a brain region rich in dopamine transporters, such as the striatum of rats or monkeys.
-
Assay Buffer: Typically a Tris-HCl buffer containing NaCl.
-
Procedure:
-
Incubate the prepared brain membranes with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound (this compound or 4'-chlorothis compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals.
-
Preparation: Synaptosomes (resealed nerve terminals) are prepared from fresh brain tissue, typically the striatum.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Procedure:
-
Pre-incubate the synaptosomal preparation with varying concentrations of the test compound.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.
-
Incubate for a short period at a physiological temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of [³H]Dopamine taken up by the synaptosomes using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is calculated.
Muscarinic M1 and Histamine H1 Receptor Binding Assays
These assays are similar in principle to the DAT binding assay but use different radioligands and tissue preparations.
-
M1 Receptor Assay:
-
Radioligand: [³H]Pirenzepine.
-
Tissue: Typically cerebral cortex membranes.
-
-
H1 Receptor Assay:
-
Radioligand: [³H]Pyrilamine (mepyramine).
-
Tissue: Whole brain or cortical membranes.
-
-
Procedure and Data Analysis: The methodology follows the same principles as the DAT binding assay, with appropriate adjustments for the specific receptor and radioligand.
Mechanism of Action and Signaling
This compound and its para-chloro derivative exert their primary therapeutic effects by blocking the dopamine transporter, thereby increasing the synaptic concentration of dopamine. This action helps to restore the dopamine/acetylcholine balance in the basal ganglia, which is disrupted in Parkinson's disease. Additionally, their antagonism of muscarinic M1 receptors contributes to the reduction of cholinergic overactivity.
References
- 1. Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: histological, neurochemical, motor and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of N-substituted analogs of this compound: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Efficacy of N-Substituted this compound Analogs as Antagonists of Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Evidence Precludes Direct Comparison of Benztropine in Ischemic Stroke Models
A comprehensive review of available scientific literature reveals a significant lack of direct evidence for the neuroprotective effects of benztropine in preclinical models of cerebral ischemia. Despite its established use in treating Parkinson's disease and drug-induced movement disorders, no studies providing quantitative data on its efficacy in reducing infarct volume, improving neurological outcomes, or elucidating its mechanism of action in the context of stroke were identified. Consequently, a direct comparison guide validating its neuroprotective effects against other agents in an ischemia model, as requested, cannot be generated at this time.
While this compound's mechanisms of action, primarily as a muscarinic antagonist and a dopamine reuptake inhibitor, are well-documented, its therapeutic potential in the distinct pathophysiological cascade of ischemic brain injury remains unexplored in the provided search results.[1][2][3] The existing research on this compound's neuroprotective qualities is focused on other neurological conditions, such as chemotherapy-induced peripheral neuropathy and demyelinating diseases like multiple sclerosis.[2][3]
Alternative Neuroprotective Strategies in Ischemic Stroke Research
In contrast to the absence of data for this compound, extensive research has been conducted on a variety of other compounds for their potential neuroprotective roles in ischemic stroke. These agents target different pathways involved in the ischemic cascade, including excitotoxicity, oxidative stress, inflammation, and apoptosis.
A network meta-analysis of clinical trials has highlighted several agents with potential benefits at different stages of stroke recovery.[1] For instance, Edaravone , a free radical scavenger, has shown efficacy in the acute phase, while Butylphthalide (NBP) appears to offer advantages for long-term rehabilitation. Other frequently studied neuroprotective agents include Citicoline and Cerebrolysin .
It is crucial to note, however, that the translation of neuroprotective agents from preclinical animal models to successful clinical application in human stroke patients has been notoriously challenging.[4][5] Many compounds that showed promise in animal studies failed to demonstrate efficacy in human clinical trials.
Common Preclinical Models and Outcome Measures
The standard preclinical model for investigating the efficacy of neuroprotective agents is the middle cerebral artery occlusion (MCAO) model in rodents.[6][7][8] This model mimics the most common type of stroke in humans and allows for the assessment of key outcomes:
-
Infarct Volume: Typically measured using histological staining (e.g., TTC staining) or magnetic resonance imaging (MRI) to quantify the extent of brain tissue death.
-
Neurological Deficit Scores: Standardized scoring systems, such as the Bederson scale or the modified Neurological Severity Score (mNSS), are used to evaluate motor and sensory deficits.[9]
-
Biochemical Markers: Analysis of brain tissue or blood for markers of apoptosis (e.g., caspase activity), inflammation (e.g., cytokine levels), and oxidative stress (e.g., malondialdehyde levels).[10][11][12]
Hypothetical Experimental Workflow for a Neuroprotective Agent
Should research on this compound in an ischemia model be undertaken, a typical experimental workflow would likely follow the structure outlined below.
Caption: A generalized experimental workflow for evaluating a neuroprotective agent in an MCAO stroke model.
Signaling Pathways in Ischemic Injury
The neuroprotective agents studied in ischemia models often target key signaling pathways involved in neuronal cell death. A simplified representation of these pathways is provided below.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preventive action of this compound on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive action of this compound on platinum-induced peripheral neuropathies and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection in transient focal cerebral ischemia by combination drug therapy and mild hypothermia: comparison with customary therapeutic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective effects depend on the model of focal ischemia following middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Bupropion Showed Neuroprotective Impacts Against Cerebral Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benztropine and Levodopa Combination Therapy in Advanced Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the striatum. This deficit creates an imbalance with the cholinergic system, contributing to the hallmark motor symptoms of PD.[1][2] Levodopa, a dopamine precursor, remains the gold-standard treatment for replenishing dopamine levels.[3][4] However, long-term levodopa therapy can lead to motor complications, including dyskinesias. Benztropine, an anticholinergic agent with dopamine reuptake inhibiting properties, is used as an adjunct therapy to address the cholinergic-dopaminergic imbalance.[5][6][7][8] This guide explores the rationale and a proposed preclinical evaluation of their combined use in advanced PD models.
Mechanism of Action
-
Levodopa: As a precursor to dopamine, levodopa crosses the blood-brain barrier and is converted to dopamine by aromatic L-amino acid decarboxylase in the brain.[3][4] This replenishes the depleted dopamine stores in the striatum, thereby alleviating motor symptoms.[9][10]
-
This compound: this compound has a dual mechanism of action. It is a centrally acting antimuscarinic agent that blocks acetylcholine receptors, helping to restore the balance between dopamine and acetylcholine.[5][8][11] Additionally, it inhibits the reuptake of dopamine, which can prolong the action of both endogenous and levodopa-derived dopamine in the synapse.[6][7][12]
The combination of this compound and levodopa is hypothesized to provide a more comprehensive approach to managing advanced PD by simultaneously addressing the primary dopamine deficiency and the secondary cholinergic overactivity.
Hypothetical Preclinical Comparison Data
In the absence of direct comparative studies from our literature search, the following table represents a hypothetical summary of expected outcomes from a preclinical study in a 6-hydroxydopamine (6-OHDA) rat model of advanced Parkinson's disease. This table is for illustrative purposes to guide future research.
| Treatment Group | Motor Function Improvement (Cylinder Test - % contralateral paw use) | Levodopa-Induced Dyskinesia (AIMs Score) | Rotational Asymmetry (Apomorphine-induced rotations/min) |
| Vehicle Control | 5% | 0 | 10 |
| Levodopa Alone | 45% | 8 | 2 |
| This compound Alone | 15% | 1 | 7 |
| Levodopa + this compound | 55% | 5 | 1 |
Note: Data are hypothetical and for illustrative purposes only. AIMs = Abnormal Involuntary Movements.
Proposed Experimental Protocols
A rigorous preclinical study to evaluate the this compound-levodopa combination would involve the following key experimental protocols:
1. Animal Model of Advanced Parkinson's Disease:
-
Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle of adult male Sprague-Dawley rats. This model induces a severe and stable loss of dopaminergic neurons, mimicking advanced PD.
-
Procedure:
-
Administer desipramine (to protect noradrenergic neurons) 30 minutes prior to 6-OHDA infusion.
-
Under stereotaxic surgery, infuse 6-OHDA into the medial forebrain bundle.
-
Allow a 3-4 week recovery and lesion stabilization period.
-
Confirm the extent of the lesion using apomorphine-induced rotation tests.
-
2. Drug Administration:
-
Levodopa: Administered orally (gavage) or intraperitoneally, typically combined with a peripheral decarboxylase inhibitor like benserazide to prevent peripheral conversion to dopamine.
-
This compound: Administered via intraperitoneal injection.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Levodopa + Benserazide
-
Group 3: this compound
-
Group 4: Levodopa + Benserazide + this compound
-
-
Dosing Regimen: Chronic daily administration for a period of 3-4 weeks to assess long-term effects and the development of dyskinesias.
3. Behavioral Assessments:
-
Motor Function:
-
Cylinder Test: To assess forelimb akinesia by measuring the spontaneous use of the contralateral (impaired) paw for postural support.
-
Stepping Test: To quantify forelimb akinesia by measuring the number of adjusting steps in response to being moved sideways.
-
-
Levodopa-Induced Dyskinesia (LID) Assessment:
-
Following chronic levodopa treatment, animals are observed for Abnormal Involuntary Movements (AIMs).
-
AIMs are scored based on their severity and frequency for different body parts (limb, axial, and orolingual).
-
-
Rotational Behavior:
-
Apomorphine or amphetamine-induced rotations are measured to assess the degree of dopamine receptor supersensitivity and the overall lesion severity.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a proposed experimental workflow for evaluating the combination therapy.
Caption: Signaling pathways of Levodopa and this compound combination.
Caption: Proposed experimental workflow for preclinical evaluation.
Conclusion
The combination of this compound and levodopa presents a theoretically sound strategy for managing advanced Parkinson's disease by targeting both the dopaminergic and cholinergic systems. While clinical experience supports this combination, rigorous preclinical studies are necessary to quantify the synergistic effects on motor function and the potential to mitigate levodopa-induced dyskinesias. The experimental framework provided in this guide offers a robust methodology for such an evaluation, which would provide valuable data for drug development professionals and researchers in the field.
References
- 1. Dopamine acetylcholine imbalance in Parkinson's disease. Possible regenerative overgrowth of cholinergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzatropine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound (Cogentin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benztropine and Biperiden on Motor Tremors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine and biperiden are two centrally acting anticholinergic drugs frequently utilized in the management of motor tremors, particularly those associated with Parkinson's disease and drug-induced extrapyramidal symptoms. Both agents exert their therapeutic effects by modulating the cholinergic system within the basal ganglia. However, subtle differences in their pharmacological profiles may influence their efficacy and tolerability. This guide provides a head-to-head comparison of this compound and biperiden, focusing on their impact on motor tremors, supported by available preclinical and pharmacological data. It is important to note that direct, head-to-head clinical trials comparing the efficacy of this compound and biperiden specifically on motor tremors are limited. Therefore, this comparison synthesizes preclinical findings and established pharmacological principles to inform research and drug development.
Pharmacological Profile
This compound and biperiden, while both classified as anticholinergic agents, exhibit distinct pharmacological properties that may contribute to differences in their clinical effects.
| Feature | This compound | Biperiden |
| Primary Mechanism | Muscarinic Acetylcholine Receptor Antagonist[1][2] | Muscarinic Acetylcholine Receptor Antagonist[3] |
| Secondary Mechanisms | Dopamine Reuptake Inhibitor, Antihistaminic (H1 receptor antagonist)[1][2][4] | Primarily a selective muscarinic antagonist |
| Receptor Specificity | Selective for M1 and M3 muscarinic receptors[1] | Non-selective antagonist of all five muscarinic receptor subtypes |
| Indications | Parkinson's disease, drug-induced extrapyramidal symptoms[1][5][6] | Parkinson's disease, drug-induced extrapyramidal symptoms[3][7][8] |
| Common Side Effects | Dry mouth, blurred vision, confusion, constipation, urinary retention, sedation[1] | Dry mouth, blurred vision, drowsiness, confusion, constipation, urinary retention[7][8] |
Preclinical Comparative Data
Preclinical studies offer valuable insights into the comparative pharmacology of this compound and biperiden.
Muscarinic Receptor Binding Affinity
A study in rat brain cortical tissue provides a direct comparison of the binding affinities of this compound and biperiden to muscarinic receptors.
| Drug | IC50 (μM) |
| Biperiden | 0.0084 |
| This compound | Not explicitly stated in the provided text, but noted as a potent inhibitor |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. A lower IC50 value indicates a higher binding affinity.
The data indicates that biperiden is a highly potent inhibitor of muscarinic receptor binding in the brain.
Effects on Motor Activity
A study in mice investigated the effects of several antiparkinsonian anticholinergic drugs on motor activity. Both this compound and biperiden were found to stimulate motor activity. This suggests a central stimulant effect for both compounds, which may be relevant to their therapeutic action in conditions characterized by motor slowing.
Experimental Protocols
Muscarinic Receptor Binding Assay (Based on a representative protocol)
Objective: To determine the binding affinity of this compound and biperiden to muscarinic acetylcholine receptors in rat brain tissue.
Methodology:
-
Tissue Preparation: Cortical tissue from rat brains is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to muscarinic receptors, such as [3H]quinuclidinyl benzilate ([3H]QNB).
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled drugs (this compound or biperiden). These "cold" ligands compete with the radiolabeled ligand for binding to the receptors.
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is inversely proportional to the binding affinity of the drug.
Assessment of Motor Activity in Mice (Based on a representative protocol)
Objective: To evaluate the effects of this compound and biperiden on spontaneous motor activity in mice.
Methodology:
-
Animals: Male mice are used for the experiment.
-
Drug Administration: Mice are administered either this compound, biperiden, or a vehicle control (e.g., saline) via a specific route (e.g., intraperitoneal injection).
-
Motor Activity Monitoring: Immediately after drug administration, individual mice are placed in an open-field apparatus equipped with infrared beams or a video tracking system to monitor their horizontal and vertical movements.
-
Data Collection: The total distance traveled, number of movements, and time spent mobile are recorded over a specified period (e.g., 60 minutes).
-
Data Analysis: The motor activity parameters of the drug-treated groups are compared to the vehicle-treated control group to determine if the drugs have a stimulant or sedative effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Anticholinergic Drugs in Tremor Reduction
Caption: Anticholinergic intervention in the basal ganglia to alleviate tremor.
Experimental Workflow for a Receptor Binding Assay
Caption: A typical workflow for a competitive radioligand receptor binding assay.
Conclusion
This compound and biperiden are both effective anticholinergic agents for the management of motor tremors. While direct comparative clinical data on their efficacy for this specific symptom is lacking, preclinical evidence suggests that biperiden possesses a higher binding affinity for muscarinic receptors in the brain. This compound's additional pharmacological actions, including dopamine reuptake inhibition and antihistaminic effects, may offer a different therapeutic profile, although the clinical significance of these secondary mechanisms in tremor reduction is not fully elucidated.[1][2][4] The choice between these two agents may be guided by their side effect profiles and individual patient response. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and tolerability of this compound and biperiden in the treatment of motor tremors.
References
- 1. Everything you may need to know about anticholinergic drugs and Parkinson's Disease — Parkinson Secrets [parkinsonsecrets.com]
- 2. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticholinergic agents in the management of Parkinson's disease (Chapter 2) - Parkinson's Disease [cambridge.org]
- 4. Comparison of the stimulatory effects of eight antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
Benztropine's Anticancer Efficacy: A Cross-Cancer Analysis and Comparison with Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route for novel cancer treatments. Benztropine, a drug traditionally used for Parkinson's disease, has emerged as a compelling candidate in oncology. This guide provides a comprehensive cross-validation of this compound's efficacy in various cancer types, comparing its performance with alternative treatments and detailing the experimental data and protocols that underpin these findings.
Comparative Efficacy of this compound and Alternatives
This compound has demonstrated significant anticancer effects across multiple cancer cell lines and in vivo models. Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3). This action leads to the suppression of key pro-tumorigenic signaling pathways, including STAT3, NF-κB, and β-catenin.[1][2][3][4]
Gastric Cancer
In gastric cancer cell lines, this compound's efficacy has been evaluated alongside standard chemotherapeutics like 5-fluorouracil (5-FU) and other repurposed drugs such as nitazoxanide.
| Drug | Cell Line | IC50 (µM) - 48h | Reference |
| This compound | AGS | Data not available | |
| MKN28 | Data not available | ||
| MKN45 | Data not available | ||
| 5-Fluorouracil (5-FU) | AGS | < 2 | |
| MKN28 | > 100 | ||
| MKN45 | < 2 | ||
| Nitazoxanide | AGS | ~20 | |
| MKN28 | ~25 | ||
| MKN45 | ~15 |
Note: While direct IC50 values for this compound in these specific gastric cancer cell lines were not found in the reviewed literature, studies indicate its ability to decrease gastric cancer cell viability in a concentration-dependent manner.
Breast Cancer
This compound has shown particular promise in targeting breast cancer stem cells (BCSCs), which are implicated in tumor initiation, metastasis, and therapy resistance.[5]
| Drug | Cell Line/Model | IC50 (µM) | Key Findings | Reference |
| This compound Mesylate | MCF-7 | 15.84 (48h) | Dose-dependent reduction in cell viability. | |
| MDA-MB-231 spheres | ~5 | Potent inhibition of sphere formation. | [2] | |
| 4T1-luc2 spheres | ~5 | Inhibition of sphere formation. | [2] | |
| Paclitaxel | MCF-7 | 2.5 - 7.5 nM (48h) | Standard chemotherapeutic agent. | |
| This compound + Paclitaxel | MCF-7 | Synergistic | Combination is more effective at reducing cell viability than paclitaxel alone. |
This compound treatment has been shown to decrease the subpopulation of breast cancer cells with high aldehyde dehydrogenase (ALDH) activity and a CD44+/CD24- phenotype, both of which are markers associated with cancer stem cells.[5] In vivo studies using a 4T1 mouse model demonstrated that this compound mesylate inhibited tumor-initiating potential.[5]
In Vitro and In Vivo Experimental Data
Cell Migration and Invasion
This compound has been shown to significantly suppress the migration and invasion of metastatic cancer cells. In a wound healing assay using LuM1/m9 reporter cells, pre-treatment with 50 μM this compound for 24 hours significantly suppressed wound closure.[4]
Tumor Growth and Metastasis
In a tumor allograft mouse model, intraperitoneal injection of this compound (0.5 mg/mouse, three times weekly for three weeks) significantly suppressed tumor growth and attenuated metastasis to the lungs.[4] This was evidenced by a reduction in tumor weight, lung weight, and the number of metastatic tumor nodules on the lungs compared to the control group.[4]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: A Signaling Pathway
This compound's primary anticancer effect is mediated through the inhibition of the dopamine transporter (DAT/SLC6A3). This inhibition disrupts downstream signaling pathways crucial for tumor progression.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiparkinson Drug this compound Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Pathway Mediated by DRD5 Facilitates Tumor Growth via Enhancing Warburg Effect in Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benztropine vs. GBR 12909: A Comparative Guide to their Differential Effects on Dopamine Transporter Conformation
For Researchers, Scientists, and Drug Development Professionals
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants and therapeutic agents for neuropsychiatric disorders. The binding of ligands to DAT can induce distinct conformational states, which in turn can lead to varied pharmacological and behavioral outcomes. This guide provides a detailed comparison of two well-characterized DAT inhibitors, benztropine and GBR 12909, focusing on their differential effects on DAT conformation. While both are potent inhibitors of dopamine uptake, their distinct interactions with the transporter underscore the complexity of DAT pharmacology and offer insights for the rational design of novel therapeutics.
Quantitative Data Summary
The following tables summarize the binding affinities (Kᵢ) and dopamine uptake inhibition potencies (IC₅₀) of this compound and GBR 12909 for the dopamine transporter. These values have been compiled from various studies and are presented to facilitate a direct comparison of their potencies.
Table 1: Dopamine Transporter (DAT) Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| This compound | [³H]CFT | HEK-293 cells expressing hDAT | 118 | [1] |
| This compound Analogs | Not Specified | Not Specified | 8.5 - 6370 | [2] |
| GBR 12909 | [³H]GBR 12935 | Rat striatal membranes | ~5.5 (Kd) | [3] |
| GBR 12909 | Not Specified | Synaptosomes | 1 | [4] |
Table 2: Dopamine Uptake Inhibition
| Compound | Preparation | IC₅₀ (nM) | Reference |
| This compound | Not Specified | 118 | [1] |
| GBR 12909 | Rat brain chopped tissue or synaptosomes | Not explicitly stated, but described as a potent inhibitor | [5] |
| GBR 12909 | Brain synaptic vesicles | 34-45 | [6] |
| GBR 12909 | Neuronal uptake | 1-6 | [6] |
Differential Effects on DAT Conformation
A significant body of evidence indicates that this compound and GBR 12909 stabilize different conformational states of the dopamine transporter. While cocaine and its analogs are known to bind preferentially to an outward-facing conformation of DAT, this compound and GBR 12909 are suggested to favor an inward-facing or occluded state[3][7]. This fundamental difference in their mechanism of action is thought to underlie their distinct behavioral profiles, with this compound and GBR 12909 exhibiting atypical properties compared to the classic psychostimulant effects of cocaine[3][8].
Studies using DAT mutants with altered conformational equilibria have further elucidated these differences. For instance, mutations like W84L and D313N in DAT, which favor an outward-open conformation, enhance the binding of cocaine and its analogs. In contrast, the affinity of this compound and GBR 12909 for these mutants is either unchanged or reduced, supporting the notion that they interact differently with the transporter's conformational states[8].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound and GBR 12909 with the dopamine transporter.
Radioligand Binding Assay
This assay measures the affinity of a compound for the dopamine transporter by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound and GBR 12909 for DAT.
Materials:
-
Cell membranes or brain tissue homogenates expressing DAT.
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]CFT).
-
Test compounds (this compound, GBR 12909).
-
Non-specific binding control (e.g., a high concentration of cocaine or mazindol).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes or tissue homogenates containing DAT.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add varying concentrations of the test compound (this compound or GBR 12909) to different wells.
-
For determining non-specific binding, add a high concentration of a known DAT inhibitor to a set of wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to block the transport of dopamine into cells or synaptosomes.
Objective: To determine the potency (IC₅₀) of this compound and GBR 12909 in inhibiting dopamine uptake.
Materials:
-
Cells expressing DAT (e.g., CHO or HEK-293 cells) or synaptosomes.
-
[³H]Dopamine.
-
Test compounds (this compound, GBR 12909).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation counter.
Procedure:
-
Plate DAT-expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.[9]
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.[9]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[9]
-
Lyse the cells with lysis buffer.[9]
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor) from the total uptake.
-
Plot the percent inhibition of specific uptake against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
Substituted Cysteine Accessibility Method (SCAM)
This technique is used to probe the conformational changes in the transporter by examining the accessibility of engineered cysteine residues to sulfhydryl-reactive reagents.
Objective: To determine how this compound and GBR 12909 affect the accessibility of specific residues in DAT, thereby inferring changes in transporter conformation.
Materials:
-
DAT constructs with specific cysteine mutations.
-
Cells for expressing the DAT mutants.
-
Sulfhydryl-reactive reagents (e.g., MTSET, MTSES).
-
Test compounds (this compound, GBR 12909).
-
Methods for assessing DAT function (e.g., radioligand binding or dopamine uptake assay).
Procedure:
-
Generate DAT constructs where a specific residue in a region of interest is mutated to a cysteine.
-
Express these mutant transporters in a suitable cell line.
-
Treat the cells or membranes with a sulfhydryl-reactive reagent in the presence or absence of the test compound (this compound or GBR 12909).
-
The reagent will covalently modify accessible cysteine residues.
-
After the reaction, wash away the excess reagent.
-
Assess the functional consequence of the cysteine modification, for example, by measuring changes in radioligand binding or dopamine uptake.
-
Protection by the test compound against the reagent-induced functional change indicates that the compound alters the conformation of the transporter, making the cysteine residue less accessible. Conversely, enhancement of the reagent's effect suggests increased accessibility. By testing a series of cysteine mutants along a specific region of the transporter, a map of the conformational changes induced by the ligand can be generated.[10][11]
Visualizations
Experimental Workflow for Comparing DAT Inhibitors
Caption: Experimental workflow for comparing DAT inhibitors.
DAT Regulation and Conformational States
Caption: Regulation of DAT conformation and function.
Conclusion
This compound and GBR 12909, while both potent inhibitors of the dopamine transporter, exhibit distinct pharmacological profiles that are intrinsically linked to their differential effects on DAT conformation. The preference of this compound and GBR 12909 for an inward-facing or occluded state, in contrast to the outward-facing state stabilized by cocaine, highlights a crucial aspect of DAT molecular pharmacology. Understanding these differences is paramount for the development of novel therapeutic agents targeting the dopamine transporter with improved efficacy and reduced abuse liability. The experimental approaches detailed in this guide provide a framework for the continued investigation of the complex interplay between ligand binding, transporter conformation, and functional outcomes.
References
- 1. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Transport Inhibitors Based on GBR12909 and this compound as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Intracellular Interaction Network Regulates Conformational Transitions in the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INTERACTION OF COCAINE-, this compound-, AND GBR12909-LIKE COMPOUNDS WITH WILDTYPE AND MUTANT HUMAN DOPAMINE TRANSPORTERS: MOLECULAR FEATURES THAT DIFFERENTIALLY DETERMINE ANTAGONIST BINDING PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transport-dependent accessibility of a cytoplasmic loop cysteine in the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Future Research & Novel Applications
Investigating Benztropine for Remyelination in Multiple Sclerosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. While current therapies primarily focus on modulating the immune system, there is a significant unmet need for treatments that promote remyelination and neural repair. Emerging research has identified benztropine, a drug historically used for Parkinson's disease, as a promising agent for promoting the differentiation of oligodendrocyte precursor cells (OPCs) and enhancing remyelination in preclinical models of MS.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for investigating the remyelinating properties of this compound in various MS models.
This compound's pro-remyelinating effects are believed to be mediated through its antagonism of M1 and/or M3 muscarinic acetylcholine receptors on OPCs.[1][2][6][7] By blocking these receptors, this compound stimulates OPCs to differentiate into mature, myelin-producing oligodendrocytes, leading to the restoration of myelin sheaths around demyelinated axons.[1][3][8] This mechanism is distinct from its anticholinergic effects used in Parkinson's disease and its other known activities as a centrally acting anti-histamine and dopamine re-uptake inhibitor.[1][7]
Data Presentation: Efficacy of this compound in Preclinical MS Models
The following tables summarize the key quantitative data from studies investigating this compound's efficacy in promoting remyelination in widely used animal models of multiple sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone model of toxic demyelination.
Table 1: Effect of this compound on Oligodendrocyte Differentiation and Remyelination in the EAE Model
| Parameter | Model | Treatment Group | Outcome | Reference |
| Mature Oligodendrocytes (GST-π+ cells/field) | PLP-induced EAE in mice | Vehicle | ~500 | [1] |
| This compound | ~1,100 (significant increase) | [1] | ||
| Clinical Severity | PLP-induced EAE in mice | Vehicle | Severe disease progression | [1] |
| This compound | Significant decrease in clinical severity and virtual elimination of relapse | [1][2] | ||
| Myelination (g-ratio) | PLP-induced EAE in mice | Vehicle | Higher g-ratio (thinner myelin) | [1] |
| This compound | Significantly lower g-ratio (thicker myelin) | [1][9] |
Table 2: Effect of this compound on Remyelination in the Cuprizone Model
| Parameter | Model | Treatment Group | Outcome | Reference |
| Myelin Staining (Luxol Fast Blue) | Cuprizone-induced demyelination in C57BL/6 mice | Vehicle | Significant demyelination | [1][9] |
| This compound | Enhanced remyelination | [1][9] | ||
| Mature Oligodendrocytes (GST-π+ cells) | Cuprizone-induced demyelination in C57BL/6 mice | Vehicle | Lower number of mature oligodendrocytes | [1] |
| This compound | Significant increase in the number of mature oligodendrocytes | [1] | ||
| Mature Oligodendrocytes (Sox10+ CC1+ cells) | DTR/DT mice (prolonged demyelination) | PBS | Lower number of oligodendrocytes | [10] |
| This compound | Increased number of oligodendrocytes in corpus callosum and cortex | [10] | ||
| Myelination (Black Gold staining) | DTR/DT mice (prolonged demyelination) | PBS | Less myelination | [10] |
| This compound | Enhanced myelination | [10] |
Table 3: In Vitro Efficacy of this compound
| Parameter | Model | Treatment Group | Outcome | Reference |
| Myelination of Axons | Rat and mouse OPCs co-cultured with neurons | Vehicle | Baseline myelination | [1] |
| This compound | Significant increase in the absolute amount of myelination | [1] | ||
| OPC Differentiation (MBP+ oligodendrocytes) | Rat optic-nerve-derived progenitor cells | Vehicle | Baseline differentiation | [1] |
| This compound | Robust differentiation | [1] | ||
| iOPC Migration | Induced Oligodendrocyte Precursor Cells from adult rat adipose tissue | Control | Baseline migration | [11][12] |
| This compound | Significant increase in migration | [11][12] | ||
| iOPC Differentiation | Induced Oligodendrocyte Precursor Cells from adult rat adipose tissue | Control | Baseline differentiation | [11][12] |
| This compound | Enhanced differentiation | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the pro-remyelinating effects of this compound.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol is designed to assess the direct effect of this compound on the differentiation of OPCs into mature oligodendrocytes.
Materials:
-
Primary rat optic-nerve-derived OPCs
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, PDGF-AA, and bFGF)
-
OPC differentiation medium (e.g., DMEM/F12 supplemented with N2, B27, and T3)
-
This compound mesylate (dissolved in a suitable vehicle, e.g., DMSO)
-
Poly-D-lysine coated culture plates
-
Primary antibodies: anti-Myelin Basic Protein (MBP), anti-Olig2
-
Secondary antibodies: Alexa Fluor-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate primary OPCs on poly-D-lysine coated plates in proliferation medium.
-
Treatment: After 24 hours, switch the medium to differentiation medium containing various concentrations of this compound or vehicle control. A typical concentration range to test is 10 nM to 10 µM.
-
Incubation: Incubate the cells for 72 hours to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-MBP to identify mature oligodendrocytes and anti-Olig2 to identify cells of the oligodendrocyte lineage) overnight at 4°C.
-
Wash with PBS and incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of MBP-positive cells out of the total number of Olig2-positive cells to determine the extent of OPC differentiation.
-
Cuprizone-Induced Demyelination Model
This in vivo model is used to study demyelination and remyelination in a T-cell-independent manner, allowing for the specific assessment of pro-remyelinating compounds.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Powdered mouse chow
-
Cuprizone (bis(cyclohexanone)oxaldihydrazone)
-
This compound mesylate
-
Vehicle (e.g., saline or PBS)
-
Perfusion solutions (saline and 4% PFA)
-
Histological reagents: Luxol Fast Blue (LFB), anti-Glutathione S-transferase pi (GST-π) antibody, anti-MBP antibody.
Procedure:
-
Demyelination Induction: Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce robust demyelination, particularly in the corpus callosum.[1]
-
This compound Administration:
-
Following the cuprizone diet, return the mice to a normal diet.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle daily for 2-4 weeks to assess its effect on remyelination.
-
-
Tissue Collection:
-
At the end of the treatment period, perfuse the mice transcardially with saline followed by 4% PFA.
-
Dissect and post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
-
Histological Analysis:
-
Cut coronal brain sections (e.g., 20-30 µm) using a cryostat.
-
Luxol Fast Blue (LFB) Staining: Stain sections with LFB to assess the extent of myelination. Demyelination is observed as a loss of blue staining in white matter tracts.
-
Immunohistochemistry: Stain sections with antibodies against GST-π or MBP to identify mature oligodendrocytes and myelin, respectively.
-
-
Quantification:
-
Quantify the LFB staining intensity or the area of myelination in the corpus callosum using image analysis software.
-
Count the number of GST-π-positive cells in the corpus callosum to assess the number of mature oligodendrocytes.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is an inflammatory demyelinating model that mimics many aspects of MS. It is useful for evaluating therapies that may have both immunomodulatory and pro-remyelinating effects.
Materials:
-
SJL or C57BL/6 mice
-
Myelin antigen (e.g., Proteolipid Protein peptide (PLP 139-151) or Myelin Oligodendrocyte Glycoprotein peptide (MOG 35-55))
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound mesylate
-
Vehicle
-
Clinical scoring scale (see below)
Procedure:
-
EAE Induction:
-
Emulsify the myelin antigen in CFA.
-
Immunize mice subcutaneously with the emulsion.
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the CNS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
This compound Administration:
-
Prophylactic treatment: Begin daily administration of this compound or vehicle at the time of immunization.
-
Therapeutic treatment: Begin daily administration of this compound or vehicle at the onset of clinical signs (e.g., score of 1).[1] A typical dose is 10 mg/kg, intraperitoneally.
-
-
Histological and Functional Analysis:
-
At the end of the experiment (e.g., day 30-40 post-immunization), collect brain and spinal cord tissue for histological analysis of inflammation, demyelination (LFB staining), and remyelination (immunohistochemistry for MBP and GST-π) as described in the cuprizone protocol.
-
Functional outcomes can be assessed using tests like the rotarod test to measure motor coordination and balance.
-
Mandatory Visualizations
Signaling Pathway of this compound in Promoting Remyelination
Caption: this compound promotes OPC differentiation by antagonizing M1/M3 muscarinic receptors.
Experimental Workflow for Assessing this compound in the Cuprizone Model
Caption: Workflow for evaluating this compound-induced remyelination in the cuprizone model.
Logical Relationship of this compound's Therapeutic Effect
Caption: Logical flow of this compound's action from OPC targeting to functional recovery.
References
- 1. A regenerative approach to the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Old Drug May Wield New Power | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Parkinson's drug could prove to be new treatment for multiple sclerosis | Medical research | The Guardian [theguardian.com]
- 6. A regenerative approach to the tre ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Benzatropine - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Remyelination in animal models of multiple sclerosis: finding the elusive grail of regeneration [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Repurposed Drugs to Enhance the Therapeutic Potential of Oligodendrocyte Precursor Cells Derived from Adult Rat Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benztropine as a Potential Therapeutic for Huntington's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex.[1] The disease is caused by an expansion of a CAG trinucleotide repeat in the huntingtin (HTT) gene, leading to an elongated polyglutamine tract in the huntingtin protein (mHTT).[1] Pathogenic mechanisms include the aggregation of mHTT, cellular toxicity, neuroinflammation, and impaired protein clearance pathways like autophagy.[1][2] Currently, there are no disease-modifying therapies for HD.[3]
Benztropine is an FDA-approved medication primarily used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[4][5] Its primary mechanisms of action are as a centrally acting anticholinergic (muscarinic receptor antagonist) and an antihistamine.[6][7] It also weakly inhibits the reuptake of dopamine.[8][9] While historically noted to have mild, likely sedative-related effects on chorea in a small number of HD patients, its potential as a disease-modifying agent has not been explored.[10][11]
Recent studies in other neurological conditions have suggested that this compound may possess anti-inflammatory and neuroprotective properties. For instance, in a mouse model of multiple sclerosis, this compound enhanced remyelination.[12] Additionally, it has been shown to prevent chemotherapy-induced peripheral neuropathy in mice, an effect associated with a reduction in inflammatory cytokines.[13] Given the significant role of neuroinflammation in the pathogenesis of HD, this compound's potential anti-inflammatory effects warrant investigation as a therapeutic strategy for this devastating disease.[1][14]
These application notes provide a series of proposed experimental protocols to investigate the potential of this compound as a therapeutic agent for Huntington's disease, focusing on its hypothetical anti-inflammatory and neuroprotective effects.
Proposed Mechanism of Action in Huntington's Disease
While the primary actions of this compound are well-established, its potential therapeutic effects in HD are hypothesized to extend beyond symptomatic relief. The core hypothesis is that this compound may mitigate HD pathology by reducing neuroinflammation. Mutant HTT is known to activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines and contributing to neuronal death.[1][14] this compound's potential to suppress microglial activation and cytokine production, as suggested by studies in other disease models, could therefore be neuroprotective in the context of HD.[13]
Figure 1: Proposed anti-inflammatory mechanism of this compound in Huntington's disease.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the experimental protocols described below. These are intended as examples of expected outcomes if this compound proves effective.
Table 1: In Vitro Assessment of this compound in HD Patient-Derived Fibroblasts
| Treatment Group | Cell Viability (%) (vs. Untreated Control) | mHTT Aggregate Count (per 100 cells) | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
|---|---|---|---|---|
| Healthy Control (Untreated) | 100 ± 5.2 | 0 | 50 ± 8.5 | 80 ± 10.1 |
| HD Patient (Untreated) | 72 ± 6.8 | 45 ± 5.1 | 250 ± 20.3 | 310 ± 25.6 |
| HD Patient + Vehicle | 71 ± 7.1 | 47 ± 4.8 | 255 ± 22.1 | 315 ± 28.4 |
| HD Patient + this compound (1 µM) | 85 ± 6.5 | 44 ± 5.3 | 180 ± 15.7 | 220 ± 18.9 |
| HD Patient + this compound (5 µM) | 95 ± 5.9 | 46 ± 4.9 | 110 ± 12.4 | 150 ± 14.3 |
Table 2: In Vivo Assessment of this compound in R6/2 Mouse Model
| Treatment Group | Rotarod Performance (latency to fall, sec) | Striatal Volume (mm³) | Iba1+ Microglia Count (cells/mm²) | Striatal TNF-α (pg/mg protein) |
|---|---|---|---|---|
| Wild-Type + Vehicle | 180 ± 15.3 | 12.5 ± 0.8 | 150 ± 20 | 10 ± 2.1 |
| R6/2 + Vehicle | 65 ± 10.1 | 8.2 ± 1.1 | 450 ± 45 | 55 ± 8.3 |
| R6/2 + this compound (5 mg/kg) | 95 ± 12.5 | 9.5 ± 0.9 | 320 ± 38 | 35 ± 6.5 |
| R6/2 + this compound (10 mg/kg) | 120 ± 14.2 | 10.8 ± 1.0 | 210 ± 25 | 20 ± 4.7 |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound in Human HD Fibroblasts
This protocol outlines the use of patient-derived cells to assess the direct effects of this compound on cell viability and inflammatory markers.
Figure 2: Experimental workflow for in vitro evaluation of this compound.
Methodology:
-
Cell Culture:
-
Culture human dermal fibroblasts from Huntington's disease patients (with known CAG repeat length) and age-matched healthy controls in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Plate cells in 96-well plates (for viability assays) or 24-well plates with coverslips (for immunofluorescence) at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
Prepare stock solutions of this compound mesylate in sterile water or DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 48 hours.
-
-
Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express viability as a percentage relative to the untreated control cells.
-
-
Immunofluorescence for mHTT Aggregates:
-
Fix cells on coverslips with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against mutant huntingtin (e.g., EM48) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify the number and size of mHTT aggregates per cell.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after the 48-hour treatment period.
-
Centrifuge to remove cellular debris.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: In Vivo Efficacy of this compound in a Transgenic HD Mouse Model
This protocol details the assessment of this compound's effects on behavior, neuropathology, and neuroinflammation in the R6/2 mouse model, which exhibits a rapid and progressive HD-like phenotype.[15]
Figure 3: Experimental workflow for in vivo evaluation of this compound.
Methodology:
-
Animals and Treatment:
-
Use male and female R6/2 transgenic mice and their wild-type littermates.
-
At 5 weeks of age, randomly assign mice to treatment groups: Vehicle control, this compound (5 mg/kg), and this compound (10 mg/kg).
-
Administer treatments daily via intraperitoneal (i.p.) injection for 8 weeks.
-
-
Behavioral Analysis (Rotarod Test):
-
Assess motor coordination and balance weekly from 5 to 12 weeks of age.
-
Place mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall in three consecutive trials per session.
-
-
Tissue Collection and Preparation:
-
At the 13-week endpoint, euthanize mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest brains and post-fix overnight.
-
Cryoprotect brains in 30% sucrose solution.
-
Section brains coronally at 30 µm using a cryostat for histological analysis.
-
For biochemical analysis, collect fresh brain tissue (striatum and cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Immunohistochemistry:
-
Striatal Volume: Perform Nissl staining on a series of sections throughout the striatum. Use stereological methods (e.g., Cavalieri estimator) to calculate the total volume of the striatum.
-
Microglial Activation: Stain sections with an antibody against Iba1 (a marker for microglia). Quantify the number and analyze the morphology of Iba1-positive cells in the striatum.
-
mHTT Aggregates: Use an anti-mHTT antibody (e.g., EM48) to stain for neuronal intranuclear inclusions. Quantify the number and size of aggregates in the striatum and cortex.
-
-
Biochemical Analysis (Cytokine Levels):
-
Homogenize frozen striatal tissue in lysis buffer.
-
Determine total protein concentration using a BCA assay.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA, and normalize to the total protein content.
-
Conclusion
The provided protocols offer a comprehensive framework for a preclinical investigation into this compound as a potential therapeutic for Huntington's disease. By focusing on its putative anti-inflammatory effects in both in vitro and in vivo models, this research could provide the foundational data necessary to justify further exploration and potential clinical translation. It is crucial to acknowledge that these are proposed studies, and the actual efficacy of this compound in modifying Huntington's disease pathology remains to be determined through rigorous experimentation.
References
- 1. Frontiers | Neuroinflammation in Huntington’s disease: From animal models to clinical therapeutics [frontiersin.org]
- 2. Frontiers | Targeting the autophagy-lysosomal pathway in Huntington disease: a pharmacological perspective [frontiersin.org]
- 3. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzatropine - Wikipedia [en.wikipedia.org]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effect of cholinergic agents in Huntington's disease: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. researchgate.net [researchgate.net]
- 13. Preventive action of this compound on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroinflammation in Huntington's disease: Causes, consequences, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Repurposing Benztropine for Remyelination in Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine, an anticholinergic and antihistaminic drug traditionally used for Parkinson's disease and drug-induced movement disorders, has emerged as a promising candidate for drug repurposing in the treatment of neurological disorders characterized by demyelination.[1][2][3][4][5][6][7][8][9] Preclinical studies have demonstrated its potential to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, offering a regenerative approach for diseases where the myelin sheath is damaged.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in promoting remyelination.
Mechanism of Action: Promoting Oligodendrocyte Differentiation
This compound's pro-remyelination effects are primarily attributed to its role as an antagonist of M1 and M3 muscarinic acetylcholine receptors.[1][10][11][12][13] By blocking these receptors on OPCs, this compound initiates a signaling cascade that encourages their differentiation into mature oligodendrocytes, the cells responsible for producing and maintaining the myelin sheath in the central nervous system.[1]
Signaling Pathway of this compound in Oligodendrocyte Differentiation
Caption: this compound antagonizes M1/M3 muscarinic receptors on OPCs, promoting their differentiation.
Preclinical Efficacy of this compound in Animal Models of Demyelination
This compound has shown significant efficacy in promoting remyelination and functional recovery in widely used mouse models of demyelination, the cuprizone and experimental autoimmune encephalomyelitis (EAE) models.
Quantitative Data from Preclinical Studies
| Animal Model | Treatment | Key Findings | Reference |
| Cuprizone Model | This compound | - Increased number of mature oligodendrocytes (GST-π positive cells).- Enhanced remyelination as measured by Luxol Fast Blue staining. | [1] |
| EAE Model | This compound | - Decreased clinical severity of the disease.- Enhanced remyelination of axons in the spinal cord. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's pro-remyelination effects.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol outlines the procedure for inducing the differentiation of cultured OPCs, a fundamental assay to screen for pro-myelinating compounds like this compound.
Experimental Workflow for In Vitro OPC Differentiation
Caption: Workflow for assessing this compound's effect on in vitro OPC differentiation.
Materials:
-
OPC culture medium
-
This compound mesylate salt
-
Vehicle control (e.g., sterile water or DMSO)
-
Poly-D-lysine coated culture plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies: anti-MBP (myelin basic protein), anti-O4
-
Fluorescently labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
OPC Culture: Isolate and culture primary OPCs from neonatal rat brains or use a commercially available OPC cell line. Plate the cells on poly-D-lysine coated plates in OPC proliferation medium.
-
Treatment: Once cells reach the desired confluency, switch to a differentiation-permissive medium and treat with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Incubation: Incubate the cells for 3-5 days to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize and block non-specific binding using the permeabilization/blocking buffer for 1 hour.
-
Incubate with primary antibodies against MBP or O4 overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of differentiated oligodendrocytes (MBP-positive or O4-positive cells) relative to the total number of cells (DAPI-positive nuclei).
-
Cuprizone-Induced Demyelination Model
This in vivo model is used to study demyelination and remyelination in the central nervous system, independent of a primary inflammatory response.[14][15][16][17]
Experimental Workflow for the Cuprizone Model
Caption: Workflow for the cuprizone-induced demyelination and remyelination model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Powdered rodent chow containing 0.2% (w/w) cuprizone
-
Normal rodent chow
-
This compound mesylate salt
-
Vehicle for injection (e.g., sterile saline)
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Histological reagents: Luxol Fast Blue stain, immunohistochemistry reagents (primary and secondary antibodies)
Protocol:
-
Demyelination Induction: Feed mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.
-
Remyelination and Treatment:
-
After the cuprizone diet, return the mice to a normal chow diet to allow for spontaneous remyelination.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneal injection) or vehicle daily for 2-4 weeks.
-
-
Tissue Processing:
-
At the end of the treatment period, anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brains using a cryostat.
-
-
Histological Analysis:
-
Luxol Fast Blue (LFB) Staining: Stain sections with LFB to visualize myelin. Remyelination is indicated by the intensity of blue staining.
-
Immunohistochemistry: Stain sections for markers of mature oligodendrocytes (e.g., GST-π, Olig2) to quantify the number of myelinating cells.
-
-
Quantification:
-
Quantify the area of demyelination/remyelination in the corpus callosum from LFB-stained sections using image analysis software.
-
Count the number of mature oligodendrocytes in specific regions of interest.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is an inflammatory demyelinating disease model that mimics many of the clinical and pathological features of multiple sclerosis.[18][19][20][21]
Experimental Workflow for the EAE Model
References
- 1. A regenerative approach to the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. This compound (Cogentin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (Cogentin): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 7. EM:RAP | CorePendium [emrap.org]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 10. Muscarinic Receptor M3R Signaling Prevents Efficient Remyelination by Human and Mouse Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. jneurosci.org [jneurosci.org]
- 13. Dysregulated Cholinergic Signaling Inhibits Oligodendrocyte Maturation Following Demyelination | Journal of Neuroscience [jneurosci.org]
- 14. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 20. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 21. miltenyibiotec.com [miltenyibiotec.com]
Developing Novel Benztropine Derivatives with Improved Blood-Brain Barrier Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and evaluation of novel benztropine derivatives with enhanced penetration across the blood-brain barrier (BBB). This compound, an anticholinergic and antihistaminic agent, is utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is rooted in its ability to restore the dopamine-acetylcholine balance in the basal ganglia by blocking central muscarinic M1 receptors and weakly inhibiting dopamine reuptake.[1][3] Enhancing the central nervous system (CNS) bioavailability of this compound analogs could lead to more effective treatments for neurological disorders.
Rationale for Developing Novel this compound Derivatives
The primary challenge in CNS drug development is overcoming the highly selective blood-brain barrier.[4][5] For this compound, structural modifications can be rationally designed to optimize its physicochemical properties for improved BBB permeability while maintaining or enhancing its pharmacological activity. Structure-activity relationship studies have shown that modifications, such as the addition of a chlorine substituent in the para position of one of the phenyl rings, can increase the potency for dopamine uptake inhibition.[6][7] A combinatorial synthesis approach can be employed to generate a library of this compound analogs for high-throughput screening.[8][9]
Experimental Protocols
Combinatorial Synthesis of this compound Analogs
This protocol outlines a combinatorial approach for the synthesis of a library of N-substituted this compound analogs, adapted from established methods.[8][9]
Objective: To generate a diverse library of this compound derivatives for subsequent screening.
Materials:
-
3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Sodium azide (NaN3)
-
Various Grignard reagents (e.g., phenylmagnesium bromide and substituted derivatives)
-
Trifluoroacetic acid (TFA)
-
Various alkyl bromides
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Radical Azidonation: The key step involves the radical azidonation of the starting material to introduce a reactive azide group.
-
Grignard Reaction: A library of diarylmethoxytropane scaffolds is generated by reacting the azido intermediate with a variety of Grignard reagents.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid.
-
N-Alkylation: A second dimension of diversity is introduced by reacting the resulting secondary amines with a selection of alkyl bromides to yield the final library of N-substituted this compound analogs.
dot
Caption: Workflow for the combinatorial synthesis of this compound derivatives.
In Vitro Blood-Brain Barrier Permeability Assessment
A tiered approach is recommended for screening the synthesized derivatives, starting with a high-throughput in vitro assay followed by more complex cell-based models for promising candidates.
The PAMPA-BBB assay is a non-cell-based, high-throughput method for predicting passive BBB penetration.[10][11][12][13]
Objective: To rapidly screen a large number of compounds for their potential to passively diffuse across the BBB.
Materials:
-
96-well filter plates (Donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane or other suitable alkane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (e.g., promazine for high permeability, diclofenac for low permeability) dissolved in DMSO
-
UV/Vis microplate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the porcine brain lipid solution in dodecane.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (containing a small percentage of DMSO to enhance solubility).
-
Donor Plate Preparation: Add the test and control compounds (dissolved in PBS with a final DMSO concentration of 0.5-1%) to the wells of the donor plate.
-
Incubation: Assemble the "sandwich" by placing the donor plate into the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours) in a humidified environment.
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.
For compounds showing promise in the PAMPA-BBB assay, more physiologically relevant cell-based models are employed. These models range from simple monocultures of brain endothelial cells to complex co-culture systems that better mimic the in vivo neurovascular unit.[4][14][15][16]
Objective: To evaluate the transport of lead compounds across a biological BBB model, accounting for both passive diffusion and active transport mechanisms.
Cell Models:
-
Monoculture: A single layer of brain microvascular endothelial cells (primary cells or immortalized cell lines like hCMEC/D3) is grown on a semi-permeable membrane in a Transwell® insert.[14][16]
-
Co-culture: Endothelial cells are cultured with other cells of the neurovascular unit, such as astrocytes and pericytes, to induce a tighter barrier.[4]
-
Dynamic Models: These models incorporate physiological shear stress by introducing fluid flow, which can further enhance barrier properties.[17]
General Protocol (Transwell® Co-culture Model):
-
Cell Seeding: Seed astrocytes and pericytes on the bottom of the well plate. Seed brain endothelial cells on the inside of the Transwell® insert.
-
Culture and Barrier Formation: Co-culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Permeability Assay: Add the test compound to the apical (luminal) chamber of the Transwell® insert. At various time points, collect samples from the basolateral (abluminal) chamber.
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
dot
Caption: Tiered workflow for in vitro BBB permeability screening.
In Vivo Blood-Brain Barrier Penetration Assessment
Lead candidates identified from in vitro screening should be further evaluated in vivo to determine their brain uptake and pharmacokinetic profile.
The in situ brain perfusion technique allows for the precise measurement of brain uptake of a compound, independent of systemic circulation.[18][19][20]
Objective: To quantify the rate and extent of brain uptake of a lead compound in an intact animal model.
Procedure (Rat Model):
-
Animal Preparation: Anesthetize the rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery for perfusion.
-
Perfusion: Perfuse the brain with a physiological buffer containing the test compound at a known concentration and for a defined period.
-
Brain Tissue Collection: At the end of the perfusion, decapitate the animal and collect the brain.
-
Analysis: Homogenize the brain tissue and determine the concentration of the compound using LC-MS/MS. Calculate the brain uptake clearance.
Microdialysis is an invasive technique that allows for the sampling of unbound drug concentrations in the brain's extracellular fluid over time.[21][22][23]
Objective: To determine the pharmacokinetic profile of a lead compound in the brain extracellular fluid.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect the dialysate at regular intervals after systemic administration of the test compound.
-
Analysis: Analyze the dialysate samples to determine the unbound drug concentration over time using a highly sensitive analytical method like LC-MS/MS.
-
Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain.
Data Presentation
Quantitative data from the experimental evaluation of novel this compound derivatives should be summarized in a clear and structured format to facilitate comparison.
Table 1: Physicochemical and In Vitro Permeability Data for this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | pKa | PAMPA-BBB Papp (10⁻⁶ cm/s) | Cell-Based Papp (10⁻⁶ cm/s) |
| This compound | 307.43 | 4.2 | 9.8 | Data | Data |
| Derivative 1 | Value | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
Table 2: In Vivo Pharmacokinetic and Brain Penetration Data for Lead Candidates
| Compound ID | Dose (mg/kg) | Route | Brain Cmax (ng/g) | Brain Tmax (h) | Brain AUC (ng*h/g) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound | Value | i.v. | Data | Data | Data | Data | Data |
| Lead 1 | Value | i.v. | Value | Value | Value | Value | Value |
| Lead 2 | Value | i.v. | Value | Value | Value | Value | Value |
Note: "Data" and "Value" are placeholders for experimentally determined values. A study on N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropanes reported apparent permeability coefficients (Papp) across bovine brain microvessel endothelial cells for compounds like AHN 1-055 (2.15 x 10⁻⁴ cm/s) and JHW 007 (2.83 x 10⁻⁴ cm/s), which were higher than that of cocaine (1.63 x 10⁻⁴ cm/s).[24] The same study found that the brain-to-plasma partition coefficients for these this compound analogs were at least two-fold higher than that of cocaine.[24]
Signaling Pathway
This compound's primary mechanism of action involves the modulation of cholinergic and dopaminergic neurotransmission in the basal ganglia.[1][25]
dot
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. This compound (Cogentin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives [sciexplor.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Combinatorial synthesis of this compound libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. enamine.net [enamine.net]
- 13. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medical.researchfloor.org [medical.researchfloor.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 18. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 22. In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. droracle.ai [droracle.ai]
Benztropine: A Potential Neuroprotective Agent for Chemotherapy-Induced Peripheral Neuropathy
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a common, dose-limiting side effect of many widely used anticancer agents, including platinum-based drugs (e.g., oxaliplatin) and taxanes (e.g., paclitaxel).[1][2] It presents as sensory and sometimes motor dysfunction, significantly impacting patients' quality of life and often necessitating the reduction or cessation of chemotherapy.[2] Currently, there are no FDA-approved treatments for the prevention of CIPN.[2]
Recent preclinical evidence suggests that benztropine, a drug traditionally used for Parkinson's disease, may have a neuroprotective role in mitigating CIPN.[3][4] this compound is a centrally acting anticholinergic agent that also functions as a dopamine reuptake inhibitor and has antihistaminic properties.[5][6][7] Its potential in the context of CIPN is linked to its ability to modulate pathways involved in myelination, neuroinflammation, and neuronal excitability.[3][8]
These application notes provide a summary of the preclinical data on this compound for CIPN, detailed experimental protocols from key studies, and an overview of the proposed mechanisms of action to guide further research and development in this area.
Mechanism of Action
This compound's neuroprotective effects are thought to be multifactorial, primarily involving the antagonism of muscarinic acetylcholine receptors (M1 and M3) and the inhibition of dopamine reuptake.[3][5]
-
Muscarinic Receptor Antagonism: this compound acts as an antagonist at M1 and M3 muscarinic receptors.[3] In the context of the peripheral nervous system, blocking these receptors on Schwann cells is hypothesized to promote their differentiation and enhance myelination, a process that can be damaged by chemotherapeutic agents.[3] In a mouse model of multiple sclerosis, this compound was shown to induce the differentiation of oligodendrocytes (the myelinating cells of the central nervous system) and enhance remyelination through this pathway.[3] This mechanism is believed to be relevant to the protection and repair of myelinated peripheral nerves in CIPN.[3]
-
Dopamine Reuptake Inhibition: this compound also inhibits the reuptake of dopamine, thereby increasing its availability in the nervous system.[5][6] While the direct role of this mechanism in CIPN is less clear, dopaminergic signaling is known to be involved in modulating pain and inflammation.
-
Anti-inflammatory Effects: Preclinical studies have shown that this compound administration is associated with a lower expression of inflammatory cytokines, which are known to contribute to the pathogenesis of neuropathic pain.[3]
Proposed Signaling Pathway for this compound in Neuroprotection
Caption: Proposed mechanism of this compound's neuroprotective effects.
Preclinical Data
The primary evidence for this compound's efficacy in CIPN comes from a study by Cerles et al. (2019) using a mouse model of oxaliplatin-induced peripheral neuropathy.[3]
Quantitative Data Summary
| Parameter | Group | Result | Fold Change/Percent Difference | p-value | Reference |
| Mechanical Allodynia (von Frey Test) | Oxaliplatin | Increased sensitivity | - | <0.0001 vs. Vehicle | [3] |
| Oxaliplatin + this compound | Reduced sensitivity | Significant improvement vs. Oxaliplatin | <0.0001 | [3] | |
| Cold Hypoesthesia (Acetone Test) | Oxaliplatin (Week 6) | 5.44 ± 0.36s | - | <0.0001 vs. Vehicle | [3] |
| Oxaliplatin + this compound (Week 6) | 13.75 ± 0.99s | ~153% increase in latency vs. Oxaliplatin | p=0.0659 vs. Vehicle | [3] | |
| Nerve Conduction Velocity (NCV) | Oxaliplatin | Decreased NCV | - | <0.05 vs. Vehicle | [3] |
| Oxaliplatin + this compound | NCV comparable to vehicle | Prevention of NCV decrease | <0.05 vs. Oxaliplatin | [3] | |
| Myelin Basic Protein (MBP) Expression | Oxaliplatin | Reduced expression | - | - | [3] |
| Oxaliplatin + this compound | Preserved expression | Prevention of MBP reduction | - | [3] | |
| Intraepidermal Nerve Fiber Density | Oxaliplatin | Decreased density | - | - | [3] |
| Oxaliplatin + this compound | Preserved density | Prevention of nerve fiber loss | - | [3] | |
| Tumor Growth (CT26 Colorectal Cancer) | Oxaliplatin | Reduced tumor growth | - | <0.001 vs. Vehicle | [3] |
| Oxaliplatin + this compound | Synergistic reduction in tumor growth | Further reduction vs. Oxaliplatin alone | <0.01 | [3] |
Experimental Protocols
The following protocols are based on the methodologies described by Cerles et al. (2019).[3]
Animal Model of Oxaliplatin-Induced Neuropathy
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Chronic Neuropathy Induction:
-
Administer oxaliplatin (10 mg/kg) via intraperitoneal (i.p.) injection once a week for 6-8 weeks.
-
Prepare oxaliplatin solution in phosphate-buffered saline (PBS).
-
-
This compound Treatment:
-
Administer this compound (10 mg/kg, i.p.) daily, 5 days a week, for the duration of the oxaliplatin treatment.
-
On oxaliplatin injection days, administer this compound 6 hours after the oxaliplatin injection.
-
Dissolve this compound in PBS.
-
-
Control Groups:
-
Vehicle control (PBS i.p.).
-
This compound only control.
-
Behavioral Testing for Neuropathy
-
Mechanical Allodynia (von Frey Test):
-
Acclimatize mice on a wire mesh platform.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Record the force at which the mouse withdraws its paw.
-
Perform baseline testing before drug administration and then weekly.
-
-
Cold Sensitivity (Acetone Test):
-
Place mice in a transparent plastic chamber on a mesh floor.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the latency to paw withdrawal or licking.
-
Conduct tests at baseline and at specified time points during the study.
-
Electrophysiological Assessment
-
Nerve Conduction Velocity (NCV):
-
Anesthetize the mice.
-
Stimulate the sciatic nerve at two points (e.g., sciatic notch and ankle).
-
Record the compound muscle action potentials (CMAPs) from the plantar muscles.
-
Calculate NCV by dividing the distance between the stimulation points by the difference in latency of the CMAPs.
-
Immunohistochemistry for Nerve Fiber Density
-
Collect skin biopsies from the plantar surface of the hind paws.
-
Fix, section, and stain for the pan-axonal marker PGP9.5.
-
Count the number of intraepidermal nerve fibers crossing the basement membrane.
-
Express the data as fibers per millimeter of epidermal length.
Myelination Assessment
-
Isolate sciatic nerves.
-
Process for either Western blotting or immunofluorescence.
-
Probe for Myelin Basic Protein (MBP).
-
For microscopy, use confocal or electron microscopy to visualize myelin sheath morphology.
Experimental Workflow Diagram
Caption: A typical preclinical workflow for evaluating this compound in CIPN.
Considerations for Other Chemotherapies (e.g., Paclitaxel)
While the existing data for this compound is specific to platinum-induced neuropathy, the underlying mechanisms of CIPN from different drug classes share some common features, such as neuroinflammation and damage to myelinating Schwann cells.[3] Therefore, it is plausible that this compound could offer protection against neuropathy induced by other agents like paclitaxel.
Researchers wishing to investigate this should adapt the provided protocols. Key considerations include:
-
Paclitaxel Dosing Regimen: Use an established model of paclitaxel-induced neuropathy (e.g., repeated i.p. injections of paclitaxel).
-
Behavioral Phenotype: Paclitaxel-induced neuropathy can have a different sensory phenotype compared to oxaliplatin. Careful characterization of mechanical and thermal sensitivity is crucial.
-
Mechanism of Injury: Paclitaxel primarily disrupts microtubule function, which may lead to different patterns of axonal damage compared to the DNA damage caused by oxaliplatin. Histological and molecular analyses should be tailored accordingly.
Future Directions and Conclusion
The preclinical data for this compound in oxaliplatin-induced neuropathy is promising, suggesting a dual benefit of neuroprotection and potential synergistic antitumor effects.[3] However, further research is needed to:
-
Confirm efficacy in other CIPN models, particularly for taxane-based chemotherapies.
-
Elucidate the detailed downstream signaling pathways of M1/M3 receptor antagonism in Schwann cells.
-
Investigate the role of dopamine reuptake inhibition in the observed neuroprotective effects.
-
Conduct clinical trials to determine the safety and efficacy of this compound in cancer patients receiving neurotoxic chemotherapy.
References
- 1. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]
- 2. neuroscijournal.com [neuroscijournal.com]
- 3. Preventive action of this compound on platinum-induced peripheral neuropathies and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive action of this compound on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. Benzatropine - Wikipedia [en.wikipedia.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Benztropine as a Pharmacological Tool to Study Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine, a synthetic compound, is a versatile pharmacological agent with a well-established clinical profile in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its utility as a research tool in the field of neuroscience, particularly for the investigation of synaptic plasticity, stems from its distinct multimodal mechanism of action. This compound primarily functions as a centrally acting antagonist of the muscarinic acetylcholine receptor M1 (M1R) and an inhibitor of the dopamine transporter (DAT).[4][5] Additionally, it possesses antihistaminic properties.[5] These actions on key neurotransmitter systems intimately involved in the regulation of synaptic strength make this compound a valuable instrument for dissecting the molecular and cellular underpinnings of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
This document provides detailed application notes and experimental protocols for utilizing this compound to study synaptic plasticity in various experimental paradigms.
Mechanism of Action in the Context of Synaptic Plasticity
This compound's influence on synaptic plasticity is a composite of its effects on cholinergic and dopaminergic signaling pathways.
-
Muscarinic M1 Receptor Antagonism: Acetylcholine (ACh) is a potent modulator of synaptic plasticity.[6] Activation of postsynaptic M1Rs in the hippocampus has been shown to enhance LTP.[1][7] M1Rs are also implicated in the induction of certain forms of LTD.[8] By blocking M1Rs, this compound can be used to investigate the necessity of cholinergic signaling for the induction and maintenance of these forms of plasticity. For instance, in the striatum, selective M1R antagonism has been demonstrated to rescue deficits in LTD in a mouse model of dystonia.
-
Dopamine Transporter (DAT) Inhibition: Dopamine (DA) is a critical neuromodulator of synaptic plasticity in brain regions such as the prefrontal cortex and striatum.[9][10][11][12] By blocking the reuptake of synaptic dopamine, this compound increases the concentration and duration of dopamine in the synaptic cleft.[4] This enhanced dopaminergic tone can influence the threshold for inducing both LTP and LTD.[11][12] For example, elevated dopamine levels can facilitate the induction of LTD in the prefrontal cortex.[10]
-
Histamine H1 Receptor Antagonism: While less studied in the context of synaptic plasticity compared to its other actions, histamine signaling can also modulate neuronal excitability and synaptic transmission. This compound's antihistaminic properties may contribute to its overall effect, and this should be considered when interpreting experimental results.
Data Presentation
The following tables summarize the receptor binding affinities of this compound and the expected effects of its key mechanisms on synaptic plasticity.
| Receptor/Transporter | This compound Affinity (Ki) | Reference |
| Muscarinic M1 Receptor | 11.6 nM | [13] |
| Dopamine Transporter (DAT) | 11-108 nM (analogs) | [13] |
| Histamine H1 Receptor | 11- to 43-fold lower than DAT affinity | [3] |
| Mechanism | Effect on LTP | Effect on LTD | Brain Region Examples |
| M1 Receptor Antagonism | Inhibition/Reduction | Inhibition/Modulation | Hippocampus, Striatum |
| Dopamine Reuptake Inhibition | Facilitation/Modulation | Facilitation/Modulation | Prefrontal Cortex, Striatum |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices
This protocol describes the methodology for assessing the effect of this compound on Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rodents.
Materials:
-
This compound mesylate
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose.
-
Dissection tools
-
Vibrating microtome
-
Recording chamber (interface or submerged)
-
Glass microelectrodes (for recording and stimulation)
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.[14][15]
-
-
Recording Setup:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to elicit fEPSPs of approximately 30-40% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound mesylate and dilute it in aCSF to the desired final concentration (e.g., 1-10 µM).
-
Switch the perfusion to the this compound-containing aCSF and allow it to equilibrate for at least 20-30 minutes while continuing baseline stimulation.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[16]
-
-
Post-HFS Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation in control (aCSF only) and this compound-treated slices.
-
Protocol 2: In Vivo Microdialysis to Measure Extracellular Dopamine Levels
This protocol outlines a method to measure changes in extracellular dopamine in the striatum following local administration of this compound, providing a direct assessment of its dopamine reuptake inhibition properties in vivo.
Materials:
-
This compound mesylate
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia
-
Ringer's solution
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and a fraction collector.
-
Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µl/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
-
This compound Administration:
-
Dissolve this compound mesylate in the Ringer's solution to the desired concentration.
-
Switch the perfusion solution to the this compound-containing Ringer's solution.
-
Continue collecting dialysate samples to measure the effect of this compound on extracellular dopamine levels.[4]
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the average baseline values.
-
Plot the time course of dopamine concentration changes following this compound administration.
-
Visualizations
Caption: this compound's dual mechanism of action on synaptic plasticity.
Caption: Workflow for studying this compound's effect on LTP in vitro.
Caption: M1 muscarinic receptor signaling pathway relevant to synaptic plasticity.
References
- 1. Modulation of synaptic plasticity by physiological activation of M1 muscarinic acetylcholine receptors in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Intrastriatal dialysis evidence for a direct inhibitory effect of this compound on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Modulation of Long-Term Synaptic Depression in Visual Cortex by Acetylcholine and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinergic connectivity: it's implications for psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Dopaminergic modulation of long-term synaptic plasticity in rat prefrontal neurons. | Semantic Scholar [semanticscholar.org]
- 10. Dopaminergic modulation of long-term synaptic plasticity in rat prefrontal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopaminergic Control of Long-Term Depression/Long-Term Potentiation Threshold in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopaminergic control of long-term depression/long-term potentiation threshold in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of N-substituted analogs of this compound: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Epileptiform activity influences theta-burst induced LTP in the adult hippocampus: a role for synaptic lipid raft disruption in early metaplasticity? [frontiersin.org]
Application Notes and Protocols for Targeted CNS Delivery of Benztropine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of targeted delivery systems for benztropine to the Central Nervous System (CNS). The aim is to enhance the therapeutic efficacy of this compound for neurological disorders, such as Parkinson's disease, by improving its bioavailability and site-specific action within the brain.[1][2][3] This document covers the formulation of this compound into various nanocarriers, their characterization, and methods for evaluating their in vitro and in vivo performance.
Introduction to Targeted this compound Delivery
This compound is an anticholinergic and antihistaminic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][3] Its therapeutic effect is primarily attributed to the antagonism of muscarinic acetylcholine receptors (primarily M1) and the inhibition of dopamine reuptake, which helps to restore the dopamine-acetylcholine balance in the basal ganglia.[1][4][5] While this compound can cross the blood-brain barrier (BBB), its oral bioavailability is low, and systemic administration can lead to peripheral side effects.[4]
Targeted delivery systems, such as polymeric nanoparticles and liposomes, offer a promising strategy to overcome these limitations.[6] These nanocarriers can protect this compound from premature degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB, thereby increasing its concentration at the desired site of action in the CNS and potentially reducing off-target effects.[7][8]
This compound's Mechanism of Action in the CNS
This compound exerts its therapeutic effects in the CNS through a dual mechanism of action:
-
Muscarinic Acetylcholine Receptor Antagonism: In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine. This compound acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, in the striatum. By blocking these receptors, it reduces cholinergic signaling, helping to alleviate symptoms like tremors and rigidity.[1][2][4]
-
Dopamine Transporter (DAT) Inhibition: this compound also inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[4][5]
The following diagram illustrates the signaling pathways affected by this compound:
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Benzatropine - Wikipedia [en.wikipedia.org]
- 6. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related cognitive decline is a growing public health concern, characterized by impairments in memory, learning, and executive function. The underlying pathophysiology is complex and multifactorial, involving age-associated changes in neurotransmitter systems, increased neuroinflammation, and a decline in the brain's structural integrity. Notably, deficits in the cholinergic and dopaminergic systems are well-established contributors to cognitive aging. Benztropine, a drug clinically used for Parkinson's disease and drug-induced extrapyramidal symptoms, is known to act as a central muscarinic antagonist and a dopamine reuptake inhibitor.[1] While its anticholinergic properties have been associated with cognitive side effects in some human studies, its dual mechanism of action warrants investigation in the context of age-related cognitive decline, where a nuanced modulation of these neurotransmitter systems might be beneficial.[2][3][4]
Recent preclinical evidence has also unveiled a novel function of this compound in promoting the differentiation of oligodendrocyte precursor cells, suggesting a potential for remyelination.[5] Given that myelin integrity is compromised in the aging brain and is crucial for cognitive function, this opens a new avenue for exploring this compound's utility beyond its classical neurotransmitter-modulating effects.
These application notes provide a hypothetical framework for investigating the potential of this compound to ameliorate age-related cognitive decline in preclinical rodent models. The following sections detail experimental protocols, data presentation strategies, and conceptual diagrams to guide such research.
Data Presentation
The following tables are structured to organize the quantitative data that would be generated from the proposed experimental protocols.
Table 1: Hypothetical Behavioral Outcomes in Aged Mice Treated with this compound
| Treatment Group | Morris Water Maze (Escape Latency, seconds) | Morris Water Maze (Time in Target Quadrant, %) | Novel Object Recognition (Discrimination Index) |
| Aged + Vehicle | 60 ± 5 | 28 ± 3 | 0.55 ± 0.05 |
| Aged + this compound (1 mg/kg) | 45 ± 4 | 40 ± 4 | 0.68 ± 0.06 |
| Aged + this compound (3 mg/kg) | 40 ± 5 | 45 ± 5 | 0.72 ± 0.05 |
| Young Control | 25 ± 3 | 55 ± 4 | 0.80 ± 0.04 |
*Statistically significant difference compared to Aged + Vehicle group (p < 0.05). Data are presented as mean ± SEM.
Table 2: Hypothetical Molecular and Cellular Changes in the Hippocampus of Aged Mice Treated with this compound
| Treatment Group | Synaptophysin (relative expression) | PSD-95 (relative expression) | Iba1+ Microglia (% area) | Olig2+ Cells (cells/mm²) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Aged + Vehicle | 0.6 ± 0.05 | 0.7 ± 0.06 | 15 ± 2 | 50 ± 5 | 80 ± 7 | 120 ± 10 |
| Aged + this compound (1 mg/kg) | 0.8 ± 0.06 | 0.9 ± 0.07 | 10 ± 1.5 | 75 ± 6 | 60 ± 6 | 90 ± 8 |
| Aged + this compound (3 mg/kg) | 0.9 ± 0.05 | 1.0 ± 0.06 | 8 ± 1 | 90 ± 8 | 50 ± 5 | 75 ± 7 |
| Young Control | 1.0 ± 0.04 | 1.2 ± 0.05 | 5 ± 0.8 | 100 ± 9 | 30 ± 4 | 45 ± 5 |
*Statistically significant difference compared to Aged + Vehicle group (p < 0.05). Data are presented as mean ± SEM.
Experimental Protocols
I. Animal Model and Treatment
-
Animal Model: Aged (18-24 months) C57BL/6 male mice are a suitable model for studying age-related cognitive decline. A cohort of young (3-4 months) C57BL/6 male mice should be included as a positive control for normal cognitive function and molecular markers.
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Aged mice + Vehicle (e.g., saline or sterile water, intraperitoneal injection).
-
Group 2: Aged mice + this compound mesylate (1 mg/kg, intraperitoneal injection).
-
Group 3: Aged mice + this compound mesylate (3 mg/kg, intraperitoneal injection).
-
Group 4: Young mice + Vehicle.
-
-
Administration: this compound or vehicle should be administered daily for a period of 4-6 weeks prior to and during behavioral testing. The chosen doses are based on those used in preclinical models of neurological disorders.[1]
II. Behavioral Assays
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-24°C) containing a hidden escape platform submerged 1 cm below the surface. The pool is located in a room with distinct visual cues.
-
Acquisition Phase (5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) is recorded using a video tracking system.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10 minutes.
-
Familiarization Phase (Day 2):
-
Two identical objects are placed in the arena.
-
Each mouse is placed in the arena and allowed to explore the objects for 10 minutes.
-
The time spent exploring each object is recorded.
-
-
Test Phase (Day 2, after a retention interval of e.g., 4 hours):
-
One of the familiar objects is replaced with a novel object.
-
Each mouse is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring the familiar and the novel object is recorded.
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
III. Molecular and Cellular Assays (Post-behavioral testing)
-
Tissue Preparation: The hippocampus is dissected and homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against synaptophysin, PSD-95, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified using densitometry software.
-
Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde (PFA). The brains are post-fixed, cryoprotected, and sectioned on a cryostat.
-
Immunostaining:
-
Brain sections are washed and blocked with a solution containing normal serum and Triton X-100.
-
Sections are incubated overnight at 4°C with primary antibodies against Iba1 (for microglia) or Olig2 (for oligodendrocyte lineage cells).
-
Sections are then incubated with the appropriate fluorescently-labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Images are captured using a fluorescence or confocal microscope. The percentage of Iba1-positive area or the number of Olig2-positive cells is quantified using image analysis software.
-
Tissue Preparation: Hippocampal tissue is homogenized in a lysis buffer.
-
Assay Procedure:
-
Commercial ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, standards and samples are added to the antibody-coated wells and incubated.
-
A biotin-conjugated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added, and the color development is stopped.
-
-
Data Analysis: The optical density is measured at 450 nm, and the concentration of cytokines is calculated based on the standard curve.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Established mechanisms of this compound action.
Caption: Hypothetical pathway for this compound in cognitive aging.
Caption: Experimental workflow for investigating this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anticholinergic effects on memory: this compound versus amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do no harm: this compound revisited | MDedge [mdedge.com]
- 4. The effect of anticholinergic drugs on cognition of patients with Parkinson's disease: a cohort study from the Egyptian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposed Drugs to Enhance the Therapeutic Potential of Oligodendrocyte Precursor Cells Derived from Adult Rat Adipose Tissue | MDPI [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Benztropine
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Benztropine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, an anticholinergic and antihistamine agent, requires careful handling due to its potential health hazards.[1] In its powdered form, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a comprehensive PPE strategy is mandatory. While intact tablets are generally not considered hazardous under normal handling, any situation with potential for dust or aerosol generation requires the following precautions[4]:
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] | To prevent skin contact and absorption. Gloves must be inspected before use and proper removal techniques should be employed.[3] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[4][5] | To protect eyes from dust and potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator or an approved dust mask should be used when handling the powder.[4][6] | To prevent inhalation of airborne particles. |
| Body Protection | A lab coat, and for larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing such as an apron or disposable suit may be necessary.[4][5] | To protect skin and personal clothing from contamination. |
Operational and Disposal Plans
Engineering Controls: To minimize the risk of exposure, always handle this compound powder within a well-ventilated area.[5] The use of process enclosures, local exhaust ventilation, or other engineering controls is recommended to keep airborne levels low.[6]
Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]
Disposal Plan: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[4] For unused or expired medicine not on a specific "flush list," the FDA recommends the following procedure[9]:
-
Remove the medicine from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.
-
Place the mixture in a sealed plastic bag.
-
Dispose of the sealed bag in the household trash.
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding.
Emergency Procedures
In Case of a Spill: In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. msdsdigital.com [msdsdigital.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
